molecular formula C7H9ClN2O2 B144662 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 127892-62-0

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B144662
CAS No.: 127892-62-0
M. Wt: 188.61 g/mol
InChI Key: NXAIFVHVBHMNJS-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS RN: 127892-62-0) is a high-purity pyrazole derivative supplied as a white to light yellow crystalline powder . This compound is characterized by a melting point of 162°C to 166°C and a molecular weight of 188.61 g/mol, with a molecular formula of C 7 H 9 ClN 2 O 2 . It is a versatile chemical building block, primarily utilized in scientific research as a key intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Researchers value this compound for its potential in heterocyclic and medicinal chemistry explorations. When handling, appropriate safety measures should be taken as it may cause skin and serious eye irritation . It is recommended to wear protective gloves and eye protection and to wash skin thoroughly after handling . For optimal stability, store this product in a cool, dark place at room temperature or below 15°C . Please Note: This product is intended for research and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any other personal utilization.

Properties

IUPAC Name

4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIFVHVBHMNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563848
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127892-62-0
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. With the CAS Number 127892-62-0, this pyrazole derivative is a cornerstone in the development of modern agrochemicals and pharmaceuticals. Its structural features, including a substituted pyrazole ring, a carboxylic acid group, and a chlorine atom, provide multiple reaction sites for further chemical modifications, leading to compounds with potent herbicidal, insecticidal, and antimicrobial properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the synthesis of notable commercial products. Furthermore, it explores the mechanistic pathways through which its derivatives exert their biological effects.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

PropertyValue
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
CAS Number 127892-62-0
IUPAC Name This compound
Melting Point 162-166 °C
Boiling Point 339.5 °C (Predicted)
Density 1.40 g/cm³ (Predicted)
Appearance White to light yellow crystalline powder
Solubility Soluble in chloroform (mild, heated), methanol.
InChI Key NXAIFVHVBHMNJS-UHFFFAOYSA-N
SMILES CCC1=C(Cl)C(=C(O)O)N(C)N=1

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is crucial for the production of its derivatives. While specific, detailed industrial synthesis protocols are often proprietary, a general and representative laboratory-scale synthesis is outlined below, based on established chemical principles for pyrazole synthesis.

General Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids often involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations.

G cluster_0 General Synthesis Pathway A β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C Pyrazole Intermediate A->C + B Hydrazine Derivative B->C + D Functional Group Modification C->D E Final Pyrazole Carboxylic Acid D->E

A generalized workflow for the synthesis of pyrazole carboxylic acids.
Representative Synthesis of this compound

A plausible synthetic route involves the initial formation of the pyrazole ring, followed by methylation and chlorination.

Step 1: Synthesis of 3-ethyl-1H-pyrazole-5-carboxylic acid

  • To a solution of ethyl 3-oxopentanoate in ethanol, add an equimolar amount of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue is then hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the pyrazole carboxylic acid.

  • The crude product is filtered, washed with cold water, and dried.

Step 2: Methylation of the Pyrazole Ring

  • Dissolve the 3-ethyl-1H-pyrazole-5-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate, to the solution.

  • Introduce a methylating agent like dimethyl sulfate or methyl iodide and stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and the solvent is evaporated to yield 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Chlorination of the Pyrazole Ring

  • Dissolve the methylated pyrazole in a suitable solvent, for example, acetic acid.

  • Slowly add a chlorinating agent, such as sulfuryl chloride, to the solution while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the mixture onto ice and filter the resulting precipitate.

  • The solid is then washed with water and recrystallized from a suitable solvent to obtain pure this compound.

Role in the Synthesis of Agrochemicals

This compound is a key building block for several commercial pesticides, most notably Tebufenpyrad and Tolfenpyrad.

Synthesis of Tebufenpyrad

Tebufenpyrad is a broad-spectrum acaricide and insecticide.[2] The synthesis involves the formation of an amide linkage between the carboxylic acid group of the title compound and 4-(tert-butyl)benzylamine.

Experimental Protocol:

  • Convert this compound to its acid chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., toluene).[3]

  • In a separate reaction vessel, dissolve 4-(tert-butyl)benzylamine in a suitable solvent with a base (e.g., triethylamine).

  • Slowly add the prepared acid chloride to the amine solution at a low temperature.

  • Allow the reaction to proceed at room temperature for several hours.

  • After completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent to yield Tebufenpyrad.

G cluster_1 Synthesis of Tebufenpyrad A 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid B Acid Chloride Formation (e.g., SOCl₂) A->B C 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carbonyl chloride B->C E Amide Coupling C->E + D 4-(tert-butyl)benzylamine D->E + F Tebufenpyrad E->F

Workflow for the synthesis of Tebufenpyrad.
Synthesis of Tolfenpyrad

Tolfenpyrad is another important insecticide and acaricide derived from the title compound.[4][5] Its synthesis is analogous to that of Tebufenpyrad, involving an amide coupling reaction.

Experimental Protocol:

  • Prepare the acid chloride of this compound as described for the synthesis of Tebufenpyrad.

  • React the acid chloride with 4-(p-tolyloxy)benzylamine in the presence of a base to form the amide bond.

  • The reaction workup is similar to that of Tebufenpyrad synthesis, yielding Tolfenpyrad.

Biological Activity and Mechanism of Action

While quantitative biological data for this compound itself is not extensively available in the public domain, the significant biological activities of its derivatives provide insight into its potential applications and mechanisms of action.

Antimicrobial Activity

Many pyrazole derivatives exhibit potent antimicrobial properties.[6] The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[7][8][9][10] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.

G cluster_2 Inferred Antimicrobial Mechanism A Pyrazole Derivative B Bacterial DNA Gyrase A->B Binds to C Inhibition of DNA Gyrase Activity B->C Leads to D Disruption of DNA Replication and Repair C->D Causes E Bacterial Cell Death D->E Results in

Inferred mechanism of antimicrobial action for pyrazole derivatives.
Herbicidal and Insecticidal Activity

The derivatives of this compound, such as Tebufenpyrad and Tolfenpyrad, are known to act as mitochondrial electron transport inhibitors (METIs).[4] Specifically, they target Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[11] By inhibiting this complex, they disrupt the production of ATP, the primary energy currency of the cell, leading to cellular energy depletion and eventual death of the target organism.

Another potential herbicidal mechanism for pyrazole derivatives is the inhibition of photosystem II (PSII) in plants.[12] PSII is a key protein complex in the photosynthetic electron transport chain. Inhibition of PSII blocks the flow of electrons, leading to a halt in photosynthesis and the production of reactive oxygen species that cause cellular damage.

G cluster_3 Inferred Herbicidal/Insecticidal Mechanism A Pyrazole Carboxamide (e.g., Tebufenpyrad) B Mitochondrial Complex I A->B Inhibits C Inhibition of Electron Transport B->C Blocks D Decreased ATP Production C->D Leads to E Cellular Energy Depletion D->E Causes F Cell Death E->F Results in

Inferred mechanism of action for pyrazole carboxamide pesticides.

Quantitative Data

While specific quantitative data for the parent compound is scarce, the following table presents representative biological activity data for some pyrazole derivatives, illustrating the potency that can be achieved through modification of the this compound core.

Compound TypeActivity TypeTarget Organism/EnzymeValue (µg/mL or µM)
Pyrazole-Thiazole HybridsAntibacterial (MIC)S. aureus1.9 - 3.9
Pyrazole-Thiazole Hybrids (IC₅₀)AntibacterialS. aureus11.8
Coumarin-Substituted Pyrazoles (MIC)AntibacterialS. aureus, P. aeruginosa1.56 - 6.25
Pyrazole-Isothiocyanates (EC₅₀)HerbicidalE. crusgalli64.32
Pyrazole-Isothiocyanates (EC₅₀)HerbicidalD. glomerata59.41
Pyrazole-Carbohydrazide (IC₅₀)DNA Gyrase InhibitionS. aureus DNA gyrase0.15
Pyrazole-Carbohydrazide (IC₅₀)DNA Gyrase InhibitionB. subtilis DNA gyrase0.25

Conclusion

This compound is a fundamentally important building block in the fields of agrochemical and pharmaceutical research. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with significant biological activities. The exploration of its derivatives has led to the development of potent antimicrobial agents targeting bacterial DNA gyrase and highly effective pesticides that inhibit mitochondrial respiration or photosynthesis. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly continue to yield valuable compounds for drug discovery and crop protection.

References

An In-depth Technical Guide on the Structure Elucidation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0).[1] This pyrazole derivative is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2][3] This document outlines its chemical properties, a probable synthetic pathway, and the expected analytical data for its structural confirmation. The guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole carboxylic acid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 127892-62-0[1]
Molecular Formula C₇H₉ClN₂O₂[1][4][5][6]
Molecular Weight 188.61 g/mol [1][5][6]
Melting Point 164 °C[5]
Appearance White to light yellow crystalline powder
IUPAC Name This compound[1]

Proposed Synthesis Pathway

A patent describes a method for the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a likely precursor to the target molecule.[7] This process involves the reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate to introduce the methyl group on the nitrogen atom, followed by chlorination using hydrochloric acid and hydrogen peroxide.[7] The final step to obtain the carboxylic acid would be the hydrolysis of the ethyl ester.

The overall proposed synthesis workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Synthesis & Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A 3-Ethyl-5-pyrazole carboxylic acid ethyl ester C 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester A->C Reaction B Dimethyl Carbonate B->C Reagent E Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate C->E Chlorination D Hydrochloric Acid & Hydrogen Peroxide D->E Reagents G 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid E->G Hydrolysis F Base (e.g., NaOH) F->G Reagent

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed, generalized experimental protocols based on established chemical principles for the synthesis of pyrazole derivatives.

Synthesis of Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from a patented method.[7]

  • Methylation: 3-ethyl-5-pyrazole carboxylic acid ethyl ester is reacted with dimethyl carbonate to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.[7]

  • Chlorination: The methylated intermediate is dissolved in a suitable solvent, and hydrochloric acid and hydrogen peroxide are added to carry out the chlorination reaction, yielding ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.[7]

Hydrolysis to this compound

This is a standard procedure for the hydrolysis of an ester to a carboxylic acid.

  • Reaction Setup: Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is dissolved in a mixture of ethanol and water.

  • Saponification: An aqueous solution of sodium hydroxide is added to the mixture, which is then heated to reflux for several hours to facilitate the hydrolysis of the ester.

  • Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Structure Elucidation and Spectroscopic Data (Expected)

The definitive confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques. While specific experimental data for the target molecule is not available in the reviewed literature, the expected data based on its structure is presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the carboxylic acid proton.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-CH₃~1.2Triplet3H
-CH₂-CH₃~2.6Quartet2H
N-CH₃~4.1Singlet3H
-COOH>10Broad Singlet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
-CH₂-C H₃~13
-C H₂-CH₃~20
N-C H₃~35
C4-Cl~110
C3-Et~145
C5-COOH~140
-C OOH~165
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C-H stretch (aliphatic)2850-3000
C=O stretch (carboxylic acid)1680-1720
C=N and C=C stretch (pyrazole ring)1450-1600
C-Cl stretch600-800
Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (188.61). Due to the presence of chlorine, an isotope peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z 17) and -COOH (m/z 45).[8]

Applications and Biological Significance

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2] It is a key intermediate for the synthesis of certain herbicides and insecticides.[2] Some pyrazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.

Conclusion

This technical guide has provided a detailed overview of the structure, proposed synthesis, and expected analytical characterization of this compound. While a complete, experimentally verified dataset is not publicly available, the information presented herein, based on established chemical principles and data from related compounds, offers a solid foundation for researchers working with this molecule. Further experimental work is required to confirm the proposed synthesis and obtain detailed spectroscopic data for this important chemical intermediate.

References

Chemical and physical properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological significance of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, agrochemical development, and organic synthesis.

Chemical and Physical Properties

This compound is a pyrazole derivative with the CAS number 127892-62-0.[1] Its chemical structure consists of a central pyrazole ring substituted with a chlorine atom, an ethyl group, a methyl group, and a carboxylic acid functional group. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.[2]

Identifiers and Molecular Data
PropertyValue
IUPAC Name This compound[3]
CAS Number 127892-62-0[1][2]
Molecular Formula C₇H₉ClN₂O₂[1]
Molecular Weight 188.61 g/mol [1]
Canonical SMILES CCC1=C(C(=O)O)N(N=C1Cl)C
InChI Key NXAIFVHVBHMNJS-UHFFFAOYSA-N[4]
Physical Properties
PropertyValue
Appearance White to light yellow powder or crystal[1][4]
Melting Point 162.0 to 166.0 °C[1][4]
Boiling Point (Predicted) 339.5 ± 42.0 °C[5][6]
Density (Predicted) 1.40 ± 0.1 g/cm³[1][5]
pKa (Predicted) 1.90 ± 0.38[7]
Solubility Soluble in chloroform (mild, heated) and methanol.[8]

Experimental Protocols

Synthesis

A plausible synthetic route to obtain this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

Experimental Workflow for Synthesis

G start Start with Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate hydrolysis Basic Hydrolysis (e.g., 5% NaOH in Ethanol/Water) start->hydrolysis acidification Acidification (e.g., with dilute HCl) hydrolysis->acidification precipitation Precipitation of the carboxylic acid acidification->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under vacuum filtration->drying product Final Product: This compound drying->product

Caption: A general workflow for the synthesis of the target compound via hydrolysis.

Detailed Methodology:

  • Hydrolysis: The starting material, ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, is dissolved in a suitable solvent such as ethanol. An aqueous solution of a base, for instance, 5% sodium hydroxide, is added to the solution. The reaction mixture is then heated to approximately 60°C and stirred for about one hour to facilitate the hydrolysis of the ester.

  • Acidification: After the hydrolysis is complete, the reaction mixture is cooled to room temperature. It is then acidified by the slow addition of a dilute acid, such as hydrochloric acid, until the pH is acidic. This step protonates the carboxylate salt to form the carboxylic acid.

  • Precipitation and Isolation: The acidification typically leads to the precipitation of the solid carboxylic acid. The precipitate is then collected by filtration.

  • Purification: The collected solid is washed with cold water to remove any remaining salts and impurities. The purified product is then dried under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized compound can be confirmed using standard spectroscopic methods.

Spectroscopic Analysis Workflow

G sample Synthesized Compound nmr 1H and 13C NMR Spectroscopy sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the carboxylic acid proton (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the two carbons of the ethyl group, the N-methyl carbon, the carbons of the pyrazole ring, and the carboxylic acid carbon.

  • FTIR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

  • Mass Spectrometry: Mass spectral analysis should show a molecular ion peak corresponding to the molecular weight of the compound (188.61 g/mol ).

Biological Activity and Signaling Pathways

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4] this compound, as a member of this class, is a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[2]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Many pyrazole-containing compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pyrazole derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.

Inhibition of the Canonical NF-κB Signaling Pathway by Pyrazole Derivatives

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Receptor Activation stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_p Phosphorylation of IκB ikk->ikb_p ikb_deg Degradation of IκB ikb_p->ikb_deg nfkb_active Active NF-κB ikb_deg->nfkb_active releases nfkb_inactive Inactive NF-κB/IκB Complex nfkb_inactive->ikb_p IκB nfkb_translocation NF-κB Translocation nfkb_active->nfkb_translocation pyrazole Pyrazole Derivative (e.g., 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid) pyrazole->ikk Inhibits gene_transcription Gene Transcription nfkb_translocation->gene_transcription inflammation Pro-inflammatory Mediators gene_transcription->inflammation

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[3] It may also cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin, wash with plenty of water.[9] If eye irritation persists, seek medical advice.[10] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, along with established synthetic and characterization protocols, make it an accessible and versatile building block for further research and development. The potential for this class of compounds to modulate critical biological pathways, such as the NF-κB signaling pathway, underscores its importance for professionals in drug discovery and development.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical intermediate 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, CAS Number 127892-62-0. This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] It is notably used as a precursor for the acaricide and insecticide Tebufenpyrad.[4]

Core Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some data points are from experimental measurements, others are predicted values derived from computational models.

Table 1: Identification and Structural Properties

PropertyValueSource(s)
CAS Number 127892-62-0[5][6]
Chemical Name This compound[5][6]
Molecular Formula C₇H₉ClN₂O₂[5][6]
Molecular Weight 188.61 g/mol [5][6][7]
SMILES CCC1=NN(C)C(C(O)=O)=C1Cl[8]
InChI Key NXAIFVHVBHMNJS-UHFFFAOYSA-N[8]

Table 2: Measured and Predicted Physicochemical Properties

PropertyValueTypeSource(s)
Physical State White to light yellow crystalline powder/solidExperimental[2]
Melting Point 162 - 166 °CExperimental[2]
Boiling Point 339.5 ± 42.0 °CPredicted[1][6]
Density 1.40 ± 0.1 g/cm³Predicted[6]
pKa 1.90 ± 0.38Predicted[6][9]
Flash Point 159.1 °CPredicted[6]
Vapor Pressure 3.55E-05 mmHg at 25°CPredicted[6]
Solubility Slightly soluble in Chloroform (Heated) and MethanolExperimental[9]

Biological Activity and Significance

This compound is a crucial intermediate in the synthesis of Tebufenpyrad, a potent acaricide and insecticide.[4] Tebufenpyrad's mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase).[5][6][7][10] This inhibition disrupts the production of ATP, leading to cellular death in target organisms.[5] The herbicidal properties of some pyrazole derivatives have also been noted, often targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.[4][8][11]

Signaling Pathway: Inhibition of Mitochondrial Electron Transport

The diagram below illustrates the mitochondrial electron transport chain and highlights the point of inhibition by Tebufenpyrad, the downstream product synthesized from CAS 127892-62-0.

Mitochondrial_ETC cluster_complexes Inner Mitochondrial Membrane cluster_atp_synthase C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q C1->Q e⁻ C2 Complex II (Succinate Dehydrogenase) C2->Q e⁻ C3 Complex III (Cytochrome bc1) CytC Cytochrome c C3->CytC e⁻ C4 Complex IV (Cytochrome c Oxidase) O2 ½ O₂ + 2H⁺ C4->O2 Q->C3 e⁻ CytC->C4 e⁻ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->C1 e⁻ NAD NAD+ Succinate Succinate Succinate->C2 e⁻ Fumarate Fumarate H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase Inhibitor Tebufenpyrad (Synthesized from CAS 127892-62-0) Inhibitor->C1 INHIBITION

Mitochondrial Electron Transport Chain Inhibition by Tebufenpyrad.

Experimental Protocols

General Workflow for Synthesis and Characterization

The logical workflow for obtaining and characterizing a compound like this compound involves synthesis followed by a series of analytical tests to confirm its identity, purity, and properties.

Workflow cluster_synthesis Synthesis cluster_analysis Physicochemical Analysis cluster_structure Structural Confirmation start Starting Materials (e.g., Pyrazole Ester) hydrolysis Base-catalyzed Hydrolysis (e.g., LiOH or NaOH) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification isolation Isolation & Purification (Filtration, Washing) acidification->isolation mp Melting Point Determination isolation->mp sol Solubility Testing isolation->sol pka pKa Measurement isolation->pka purity Purity Analysis (GC/HPLC) isolation->purity nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr ir FT-IR Spectroscopy isolation->ir ms Mass Spectrometry isolation->ms

General workflow for synthesis and analysis.
Melting Point Determination

Methodology: The melting point is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dried, crystalline solid is packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Measurement: The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is reported as 162-166 °C.[2]

Acid Dissociation Constant (pKa) Measurement

Methodology: Potentiometric titration is a standard method for determining the pKa of acidic compounds.[12]

  • Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if water solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 N NaOH).

  • Data Collection: The pH of the solution is measured and recorded after each addition of the titrant using a calibrated pH meter.

  • Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Solubility Assessment

Methodology: A qualitative or semi-quantitative shake-flask method can be employed to assess solubility in various solvents.

  • Procedure: A small, known amount of the solute (e.g., 1-5 mg) is added to a vial containing a measured volume of the solvent (e.g., 1 mL).

  • Equilibration: The mixture is agitated (e.g., vortexed or shaken) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: The mixture is visually inspected for any undissolved solid. If the solid has completely dissolved, the substance is considered soluble under those conditions. For this compound, it has been noted to be slightly soluble in heated chloroform and methanol.[9]

  • Quantitative Analysis (Optional): For a precise measurement, the saturated solution is filtered, and the concentration of the dissolved solute is determined using an analytical technique such as HPLC or UV-Vis spectroscopy.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Primarily recognized as a key intermediate in the synthesis of the acaricide Tebufenpyrad and identified as one of its metabolites, its primary mode of action is inferred to be the inhibition of mitochondrial complex I (NADH:ubiquiquinone oxidoreductase). This document collates available data, details relevant experimental protocols, and presents signaling pathways and experimental workflows to elucidate its biological activity. While direct quantitative data for the title compound is limited, this guide draws from extensive research on its parent compound, Tebufenpyrad, to provide a thorough understanding of its likely molecular interactions and physiological effects.

Introduction

This compound is a pyrazole derivative with significant interest in the fields of agrochemicals and pharmaceuticals.[1][2] It serves as a crucial building block for the synthesis of more complex molecules, most notably the potent acaricide and insecticide, Tebufenpyrad.[3][4] Furthermore, it has been identified as an environmental transformation product of Tebufenpyrad.[5] The biological activity of pyrazole-containing compounds is diverse, ranging from herbicidal and insecticidal to anti-inflammatory and anticancer properties. This guide focuses on elucidating the core mechanism of action of this compound, primarily through its relationship with Tebufenpyrad and the broader context of pyrazole derivatives' biological targets.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex I

The principal mechanism of action of this compound is strongly suggested to be the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This is based on the well-established mode of action of Tebufenpyrad, for which the carboxylic acid is a direct precursor and known metabolite.[6] Mitochondrial complex I is a critical enzyme in the electron transport chain, responsible for oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane.

Inhibition of complex I disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death.[6] This mechanism is the basis for the acaricidal and insecticidal activity of Tebufenpyrad. Given that metabolites can sometimes retain or even exceed the activity of the parent compound, it is highly probable that this compound contributes to the overall toxicological profile of Tebufenpyrad through the same mechanism.

Signaling Pathway Diagram

G cluster_0 Mitochondrial Inner Membrane NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e⁻ NAD+ NAD+ Complex_I->NAD+ CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e⁻ H_ims H⁺ (IMS) Complex_I->H_ims H⁺ CoQH2 Coenzyme QH2 (Ubiquinol) CoQ->CoQH2 Complex_III Complex III CoQH2->Complex_III e⁻ Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_III->H_ims H⁺ Complex_IV Complex IV Cytochrome_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Complex_IV->H_ims H⁺ H2O H₂O O2->H2O ATP_Synthase ATP Synthase ADP_Pi ADP + Pi ATP ATP ADP_Pi->ATP H_matrix H⁺ (Matrix) H_ims->ATP_Synthase H⁺ Inhibitor 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid Inhibitor->Complex_I Inhibition

Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.

Potential Secondary Mechanism: Herbicidal Activity

Several sources describe this compound as possessing herbicidal properties, generally attributed to the inhibition of enzymes critical for plant growth.[1][2] While the specific target is not definitively identified for this compound, a known mechanism for other pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] HPPD is involved in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative damage. Inhibition of HPPD leads to the bleaching of plant tissues due to the photooxidation of chlorophyll.

Quantitative Data

Table 1: Bioactivity of Tebufenpyrad

ParameterValueOrganism/SystemReference
EC50 (Cell Death)3.98 µMRat dopaminergic neuronal cells (N27)[9]

Experimental Protocols

Mitochondrial Complex I Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for determining the activity of complex I in isolated mitochondria.[10][11][12]

Principle: The assay measures the decrease in absorbance at 600 nm of a specific dye that acts as a terminal electron acceptor. The activity of Complex I is determined by its ability to transfer electrons from NADH to decylubiquinone, which in turn reduces the dye.

Materials:

  • Isolated mitochondria

  • Complex I Assay Buffer

  • NADH solution

  • Decylubiquinone solution

  • Complex I Dye

  • Complex I inhibitor (e.g., Rotenone, for determining specific activity)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Prepare a reaction mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye.

  • For inhibitor control wells, add the Complex I inhibitor.

  • Add the isolated mitochondrial sample to the wells.

  • Initiate the reaction by adding the NADH solution.

  • Immediately measure the absorbance at 600 nm in kinetic mode at 30-second intervals for 5-10 minutes.

  • Calculate the rate of decrease in absorbance.

  • Specific Complex I activity is determined by subtracting the activity in the presence of the inhibitor from the total activity.

Herbicidal Activity Screening (Post-emergence)

Materials:

  • Test compound (this compound)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant

  • Potted weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) at the 2-4 leaf stage

  • Spray chamber

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare spray solutions at various concentrations by diluting the stock solution with water and adding a surfactant.

  • Spray the potted weeds uniformly with the test solutions in a spray chamber.

  • Include a solvent-surfactant only control group.

  • Maintain the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).

  • After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) on a percentage scale compared to the control group.

Synthesis and Logical Relationships

This compound is a key intermediate in the industrial synthesis of Tebufenpyrad. The following workflow illustrates this relationship.

Experimental Workflow: Synthesis of Tebufenpyrad

G A 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid B Acyl Chloride Formation A->B C 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carbonyl chloride B->C Reaction D Condensation C->D E Tebufenpyrad D->E Product F Thionyl Chloride (SOCl₂) or Oxalyl Chloride F->B G 4-(tert-Butyl)benzylamine G->D

Caption: Synthetic pathway from this compound to Tebufenpyrad.

Conclusion

The mechanism of action of this compound is most credibly defined by its role as a precursor and metabolite of the acaricide Tebufenpyrad, pointing towards the inhibition of mitochondrial complex I as its primary biological target. This disruption of the electron transport chain and subsequent depletion of cellular ATP is a well-established mode of action for this class of compounds. Additionally, its reported herbicidal properties may stem from the inhibition of key plant enzymes such as HPPD, a common target for pyrazole-based herbicides. While direct quantitative data for the title compound remains elusive, the provided experimental protocols offer a framework for its further investigation. The synthesis of Tebufenpyrad from this carboxylic acid highlights its industrial importance. Future research should focus on quantifying the inhibitory potency of this compound on both mitochondrial complex I and HPPD to fully elucidate its toxicological and herbicidal profiles.

References

The Biological Versatility of Substituted Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid moiety, this core structure gives rise to a class of compounds known as substituted pyrazole carboxylic acids, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Substituted Pyrazole Carboxylic Acids

The synthesis of substituted pyrazole carboxylic acids can be broadly achieved through two primary routes: the construction of the pyrazole ring with a pre-existing carboxyl or ester group, or the modification of a pre-formed pyrazole ring.

General Synthesis from β-Diketones or Related Precursors

A prevalent method involves the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. The carboxylic acid functionality is often introduced via an ester group on one of the precursors.

Experimental Protocol: Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid [1][2][3]

  • Preparation of the β-ketoester: An appropriate acetophenone is reacted with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a base like sodium ethoxide to yield the corresponding β-ketoester.

  • Cyclocondensation: The purified β-ketoester is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • An arylhydrazine hydrochloride is added to the solution.

  • The reaction mixture is refluxed for 4-6 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated solid is filtered.

  • Hydrolysis: The resulting pyrazole ester is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) in an aqueous alcoholic solution, followed by acidification to precipitate the final product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. Diverse Biological Activities and Mechanisms of Action

Substituted pyrazole carboxylic acids have been extensively investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

A. Anticancer Activity

Numerous substituted pyrazole carboxylic acids have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Carbonic Anhydrase IX and XII

Carbonic anhydrases (CAs) IX and XII are tumor-associated enzymes that play a critical role in pH regulation in the hypoxic tumor microenvironment, promoting tumor cell survival and proliferation.[4][5] Inhibition of these enzymes leads to intracellular acidification and subsequent apoptosis.

CAIX_Signaling cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAIX CA IX / XII CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ Bicarbonate_Transporter Bicarbonate Transporter H_HCO3->Bicarbonate_Transporter HCO₃⁻ uptake CAIX->H_HCO3 Acidic_pH Intracellular Acidification Intracellular_pH Alkaline pH Bicarbonate_Transporter->Intracellular_pH Apoptosis Apoptosis Proliferation Cell Proliferation & Survival Intracellular_pH->Proliferation Acidic_pH->Apoptosis Pyrazole_Inhibitor Pyrazole Carboxylic Acid Inhibitor Pyrazole_Inhibitor->CAIX

Experimental Protocol: MTT Assay for Anticancer Activity [6][7][8]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test pyrazole carboxylic acid derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Table 1: Anticancer Activity of Substituted Pyrazole Carboxylic Acids

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-indole hybrid 7aHCT-116 (Colon)0.85[7]
Pyrazole-indole hybrid 7bHCT-116 (Colon)0.92[7]
Pyrazole-indole hybrid 7aMCF-7 (Breast)1.21[7]
Pyrazole-indole hybrid 7bMCF-7 (Breast)1.56[7]
Coumarin pyrazole hybrid P-03A549 (Lung)13.5[9]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8bHL-60 (Leukemia)24.4[10]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 7jHeLa (Cervical)30.4[10]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8bHeLa (Cervical)30.5[10]
B. Anti-inflammatory Activity

Substituted pyrazole carboxylic acids are well-known for their anti-inflammatory properties, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2).

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation.[11][12][13] This inhibition can also modulate downstream signaling pathways such as the NF-κB pathway, a critical regulator of pro-inflammatory gene expression.[14][15][16][17][18]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_Complex [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_IkB [label="NF-κB-IκB\n(Inactive)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene\nTranscription", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2_Protein [label="COX-2 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Inhibitor [label="Pyrazole Carboxylic\nAcid Inhibitor", shape=box, fillcolor="#FBBC05", fontcolor="#202124", style="filled,dashed"];

// Edges Inflammatory_Stimuli -> IKK_Complex; IKK_Complex -> IkB [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; IkB -> NFkB_IkB [style=invis]; NFkB_IkB -> NFkB [label="IκB Degradation", fontsize=8, fontcolor="#5F6368"]; NFkB -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368"]; Nucleus -> COX2_Gene; COX2_Gene -> COX2_Protein; COX2_Protein -> Prostaglandins [label="Arachidonic Acid", fontsize=8, fontcolor="#5F6368"]; Prostaglandins -> Inflammation; Pyrazole_Inhibitor -> COX2_Protein [arrowhead=tee, color="#EA4335"];

// Initial state {rank=same; IkB; NFkB; NFkB_IkB} } Caption: Inhibition of COX-2 by pyrazole carboxylic acids reduces prostaglandin synthesis.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [19][20]

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole carboxylic acid derivatives orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 2: Anti-inflammatory Activity of Substituted Pyrazole Carboxylic Acids

Compound/DerivativeAssayDose% InhibitionReference
Pyrazole-hydrazone 4fCarrageenan-induced paw edema100 mg/kg40.61 (at 1 hr)[19]
Pyrazole-hydrazone 4cCarrageenan-induced paw edema100 mg/kg36.78 (at 1 hr)[19]
Pyrazoline 2dCarrageenan-induced paw edema0.0057 mmol/kg65[21]
Pyrazoline 2eCarrageenan-induced paw edema0.0057 mmol/kg63[21]
Pyrazolone derivative 7Carrageenan-induced paw edema10 mg/kg90.3[20]
Pyrazolone derivative 12Carrageenan-induced paw edema10 mg/kg89.7[20]
Pyrazole-thiadiazole 179Carrageenan-induced paw edema10 mg/kg81.00 (at 5 hr)[22]
C. Antimicrobial Activity

Substituted pyrazole carboxylic acids have also been reported to possess significant activity against a variety of bacterial and fungal strains.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of 6-8 mm diameter are aseptically punched into the agar plates.

  • Compound Application: A specific volume (e.g., 100 µL) of the test pyrazole carboxylic acid solution (at a known concentration) is added to each well. A standard antibiotic and a solvent control are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined by a serial dilution method, identifying the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental_Workflow

Table 3: Antimicrobial Activity of Substituted Pyrazole Carboxylic Acids

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole derivative 3E. coli0.25[23]
Pyrazole derivative 4S. epidermidis0.25[23]
Pyrazole derivative 2A. niger1[23]
Pyrazole derivative 3M. audouinii0.5[23]
Indazole 9S. aureus (MDR)4[24]
Indazole 9E. faecalis4[24]
Trifluorophenyl-substituted pyrazole 27S. aureus (MRSA)0.39[25]
Aminoguanidine-derived pyrazole 12E. coli1[25]

III. Conclusion

Substituted pyrazole carboxylic acids represent a versatile and highly promising class of compounds in drug discovery. Their synthetic accessibility and the wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore their therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on this privileged scaffold. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the discovery of new and more effective clinical candidates.

References

Spectroscopic Data Interpretation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (C₇H₉ClN₂O₂, Molecular Weight: 188.61 g/mol , CAS: 127892-62-0).[1][2][3][4] This pyrazole derivative is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] A thorough understanding of its spectroscopic profile is crucial for its identification, characterization, and quality control in research and development.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this specific compound, the following tables summarize the predicted data based on established spectroscopic principles and data from analogous structures, such as its ethyl ester derivative.

Table 1: Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit signals corresponding to the ethyl, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the pyrazole ring, the chlorine atom, and the carboxylic acid group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet3H-CH₂CH₃
~2.70Quartet2H-CH₂ CH₃
~4.10Singlet3HN-CH₃
>10Broad Singlet1H-COOH

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents, leading to a diminished or absent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The predicted proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are estimated based on the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)Assignment
~13-CH₂C H₃
~20-C H₂CH₃
~38N-C H₃
~110C 4-Cl
~140C 5-COOH
~150C 3-Ethyl
~165-C OOH
Table 3: Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
188/190Molecular ion peak [M]⁺ with isotopic pattern for one chlorine atom
173/175Loss of -CH₃
143/145Loss of -COOH
Base PeakDependent on the ionization method and energy

Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
2850-3000MediumC-H stretch of alkyl groups
~1700StrongC=O stretch of the carboxylic acid
1450-1600MediumC=C and C=N stretching of the pyrazole ring
1200-1300StrongC-O stretch of the carboxylic acid
~900BroadO-H bend of the carboxylic acid

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.[6]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).[7]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[8][9]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[9]

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): As a solid, the compound can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[10] A thin solid film can also be created by dissolving the solid in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[11]

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance of infrared radiation as a function of wavenumber.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound like this compound.

Spectroscopic_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Interpretation Structural Interpretation Sample Sample of 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR_Data NMR Spectra: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Data MS_Data Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data IR_Data IR Spectrum: - Characteristic Absorptions IR->IR_Data Carbon_Skeleton Determine Carbon Skeleton and Connectivity NMR_Data->Carbon_Skeleton MS_Data->Carbon_Skeleton Molecular Formula & Fragments Functional_Groups Identify Functional Groups (e.g., -COOH, -C=C, -C-Cl) IR_Data->Functional_Groups Final_Structure Elucidate Final Structure Functional_Groups->Final_Structure Carbon_Skeleton->Final_Structure

Caption: Workflow for Spectroscopic Data Interpretation.

References

Technical Guide: Safety, Handling, and Toxicity of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Introduction

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0) is a pyrazole derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural features make it a versatile building block in drug development and the production of herbicides and pesticides.[2] Understanding the safety, handling, and toxicity of this compound is paramount for ensuring the well-being of laboratory and manufacturing personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 127892-62-0[3][4]
Molecular Formula C₇H₉ClN₂O₂[4]
Molecular Weight 188.61 g/mol [4]
Appearance White to light yellow solid/crystalline powder[1]
Melting Point 162.0 to 166.0 °C[1]
Boiling Point 339.5 ± 42.0 °C (Predicted)[5]
Density 1.40 ± 0.1 g/cm³ (Predicted)[1]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

Signal Word: Warning[3][6]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)

Toxicological Information

A comprehensive review of publicly available toxicological data reveals a significant lack of specific quantitative studies (e.g., LD50, LC50, IC50) for this compound. Multiple supplier safety data sheets explicitly state that no toxicological data is available for the product.[7]

The hazard classifications are based on the potential irritant nature of the chemical. The mechanism of its toxicity is not well-defined in the available literature, but it is known to be a versatile building block for biologically active compounds, suggesting it may interact with biological systems, potentially through enzyme inhibition.[8]

Below is a conceptual diagram illustrating a potential, generalized mechanism of action for a bioactive compound like this, which could involve enzyme inhibition.

cluster_0 Biological Pathway cluster_1 Inhibition A Substrate B Enzyme A->B Binds C Product B->C Catalyzes D 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid D->B Inhibits

Caption: Conceptual diagram of potential enzyme inhibition.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear a lab coat or other protective clothing.

    • Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

The following diagram outlines a general workflow for safely handling this chemical in a laboratory setting.

A 1. Risk Assessment (Review SDS) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Engineering Controls (Work in Fume Hood) B->C D 4. Weigh and Handle Chemical C->D E 5. Decontaminate Work Area D->E H 8. Proper Waste Disposal D->H F 6. Doff PPE E->F G 7. Wash Hands Thoroughly F->G

Caption: General laboratory safety workflow.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][9]
Skin Contact Immediately wash the skin with plenty of soap and water. Remove contaminated clothing and shoes.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Experimental Protocols (General)

While specific experimental protocols for toxicity testing of this compound are not available, the following are general methodologies that would be employed to assess the hazards identified.

Skin Irritation Assay (OECD 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test System: Typically, albino rabbits.

  • Procedure:

    • A small amount of the test substance (0.5 g) is applied to a small area of shaved skin.

    • The application site is covered with a gauze patch.

    • Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the reactions is scored.

Eye Irritation Assay (OECD 405)
  • Objective: To determine the potential of a substance to cause serious eye damage or irritation.

  • Test System: Typically, albino rabbits.

  • Procedure:

    • A small amount of the test substance (0.1 g) is instilled into the conjunctival sac of one eye of the animal.

    • The other eye serves as a control.

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

    • The severity of the reactions is scored.

Conclusion

This compound is a valuable chemical intermediate with identified hazards, primarily as a skin, eye, and respiratory irritant, and is harmful if swallowed. The lack of publicly available, specific quantitative toxicity data necessitates a cautious approach, with strict adherence to the handling and safety procedures outlined in this guide and the corresponding Safety Data Sheet. All work with this compound should be conducted by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

References

An In-depth Technical Guide to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details its fundamental molecular properties, analytical methodologies, and a conceptual workflow for its application in research and development.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₉ClN₂O₂[1][2][3][4][5][6]
Molecular Weight 188.61 g/mol [1][2][4][5]

Physicochemical Characteristics

This compound typically appears as a white to light yellow crystalline powder.[1][2] It has a melting point in the range of 162°C to 166°C.[1][2]

Experimental Protocols

Structural Confirmation and Analysis

The molecular structure of this compound is typically confirmed using a combination of standard spectroscopic methods.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy are employed to determine the proton and carbon environments within the molecule. This technique is crucial for identifying the various substituents, including the ethyl, methyl, and chloro groups, and their positions on the pyrazole ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the compound. Key vibrational bands include the O–H stretch of the carboxylic acid, typically observed in the range of 2500–3000 cm⁻¹, and the C=O stretch of the carbonyl group, which appears around 1700 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the compound. The molecular ion peak is expected to be observed at an m/z value corresponding to the compound's molecular weight, for instance, at approximately 188.61 for the protonated molecule [M+H]⁺.[1]

Conceptual Research and Development Workflow

The following diagram illustrates a conceptual workflow for the investigation and application of this compound in a drug discovery context.

R_and_D_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_screening Biological Screening cluster_development Further Development start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir bio_activity Biological Activity Screening (e.g., Antibacterial, Antifungal) ir->bio_activity lead_gen Lead Compound Generation bio_activity->lead_gen optimization Lead Optimization lead_gen->optimization preclinical Preclinical Studies optimization->preclinical end Candidate Drug preclinical->end

Caption: A conceptual workflow for the research and development of pyrazole derivatives.

Potential Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Research has indicated that compounds with the pyrazole structure may possess a range of biological activities, including antibacterial, antifungal, and potential anticancer properties.[1] It is also recognized for its herbicidal properties, functioning by inhibiting specific enzymes crucial for plant growth.[1] This compound is a key building block in the development of new pharmaceuticals and agrochemicals.[1]

References

A Technical Guide to Potential Research Applications of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0) is a substituted pyrazole derivative that serves as a high-potential building block for the synthesis of novel bioactive compounds.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal and agricultural chemistry, forming the core of numerous commercialized drugs and crop protection agents.[3][4] This technical guide outlines key research and development avenues for this compound, focusing on its potential in agrochemicals (fungicides and herbicides) and medicinal chemistry (kinase inhibitors). Detailed experimental protocols and conceptual frameworks are provided to facilitate immediate research initiation.

Compound Profile
PropertyValueReference
CAS Number 127892-62-0[1]
Molecular Formula C₇H₉ClN₂O₂[1]
Molecular Weight 188.61 g/mol [1]
Appearance White to light yellow powder/crystal[5]
Melting Point 162 - 166 °C[5]

Proposed Research Areas: A Logical Overview

The carboxylic acid moiety of the title compound is a key functional group that allows for straightforward derivatization into esters and amides, which are common toxophores in bioactive pyrazoles.[1][5] The potential applications can be broadly categorized into two main fields: Agrochemicals and Medicinal Chemistry.

G Core 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid Deriv Derivatization (Amide/Ester Formation) Core->Deriv Agro Agrochemical Applications Deriv->Agro Med Medicinal Chemistry Applications Deriv->Med Fungicide Fungicide Development (SDHI) Agro->Fungicide Herbicide Herbicide Development (HPPD Inhibitor) Agro->Herbicide Kinase Kinase Inhibitor Development (Oncology, Inflammation) Med->Kinase

Caption: Logical workflow from the core compound to specialized research applications.

Agrochemical Research Applications

The pyrazole scaffold is integral to modern agrochemicals.[3] Two primary targets for derivatives of this compound are the fungal enzyme Succinate Dehydrogenase (SDH) and the plant enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole carboxamides are a major class of SDHI fungicides.[1][6] These compounds inhibit Complex II of the mitochondrial respiratory chain in fungi, blocking cellular respiration and leading to cell death.[1] Commercial fungicides like Pydiflumetofen and Fluxapyroxad feature a pyrazole carboxamide core, demonstrating the viability of this approach.[3]

Proposed Research: Synthesize a library of novel pyrazole carboxamides by reacting the title compound's acid chloride with various substituted anilines. The resulting compounds can be screened for antifungal activity.

Quantitative Data for Analogous SDHIs: (Note: Data below is for established pyrazole carboxamide fungicides, presented as benchmarks for potential derivatives of the title compound.)

CompoundTarget FungusEC₅₀ (mg/L)Reference
BoscalidRhizoctonia solani2.2[7]
ThifluzamideRhizoctonia solani0.022[8][9]
SCU2028Rhizoctonia solani0.022[8][9]
Compound E1 (Oxime Ether Derivative)Rhizoctonia solani1.1[7]
Experimental Protocol: In Vitro Antifungal Mycelial Growth Assay

This protocol is used to determine the efficacy of synthesized compounds in inhibiting fungal growth.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow it to cool to 45-50°C.

  • Compound Preparation: Dissolve synthesized pyrazole derivatives in a minimal amount of DMSO to create stock solutions (e.g., 10 mg/mL).

  • Poisoned Plate Preparation: Add appropriate volumes of the stock solution to the molten PDA to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared using DMSO alone.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea), in the center of each PDA plate.[10]

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of Mycelial Growth Inhibition (MGI) using the formula: MGI (%) = [(DC - DT) / DC] × 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.[11]

  • Analysis: Use the MGI data to calculate the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound through probit analysis.

Herbicide Development: HPPD Inhibitors

Pyrazole-based compounds are a key class of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[12] Inhibition of HPPD disrupts the biosynthesis of plastoquinones, which are essential for carotenoid production. The lack of carotenoids leads to chlorophyll photo-bleaching and subsequent plant death.[12][13]

Proposed Research: Synthesize derivatives of the title compound, particularly benzoylpyrazoles, which are known HPPD inhibitors.[14] These can be evaluated for pre- and post-emergence herbicidal activity.

Quantitative Data for Analogous HPPD Inhibitors: (Note: Data below is for established pyrazole-based HPPD inhibitors, presented as benchmarks.)

CompoundTarget EnzymeIC₅₀ (µM)Reference
TopramezoneArabidopsis thaliana HPPD1.33[14]
MesotrioneArabidopsis thaliana HPPD1.76[14]
Compound Z9 (Benzoyl Pyrazole)Arabidopsis thaliana HPPD0.05[14]
Pyrazolate MetaboliteHPPD0.013[13]
Experimental Protocol: Pre-Emergence Herbicidal Activity Screening

This protocol assesses the ability of compounds to prevent weed germination and growth when applied to soil.

G A Prepare Test Solutions (Compound in Acetone/Water + Tween-20) C Apply Test Solution (Spray onto Soil Surface) A->C B Fill Pots with Soil and Sow Weed Seeds (e.g., Amaranthus retroflexus) B->C D Incubate in Growth Chamber (e.g., 14-21 days, controlled light, temp, humidity) C->D E Assess Phytotoxicity (Visual Rating, 0-100% Injury) D->E F Measure Shoot Dry Weight D->F G Data Analysis (Compare to Untreated Control) E->G F->G

Caption: Workflow for pre-emergence herbicide screening.

  • Seed Planting: Fill small pots or trays with a standardized soil mix. Sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) at a uniform depth.

  • Compound Application: Prepare solutions of the test compounds at various concentrations (e.g., corresponding to application rates of 50, 150, 450 g ai/ha). The compounds are typically dissolved in acetone or another suitable solvent and diluted with water containing a surfactant (e.g., Tween-20).[15]

  • Treatment: Evenly spray the soil surface with the prepared test solutions using a laboratory track sprayer to ensure uniform application.[15] Include untreated (solvent only) and weed-free controls.

  • Incubation: Place the treated pots in a controlled environment greenhouse or growth chamber with appropriate light, temperature, and humidity for 14-21 days.[16]

  • Evaluation: After the incubation period, assess the herbicidal effect by:

    • Visually rating the percent injury (0% = no effect, 100% = complete kill).

    • Counting the number of emerged plants.

    • Harvesting the above-ground biomass and determining the shoot dry weight.[15]

  • Analysis: Compare the results from treated pots to the untreated control to determine the efficacy of the compounds.

Medicinal Chemistry Research Applications

The pyrazole core is a key pharmacophore in numerous FDA-approved drugs, particularly in oncology and inflammation. Its ability to form critical hydrogen bonds within enzyme active sites makes it an ideal scaffold for inhibitor design.[17]

Kinase Inhibitor Development

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many successful kinase inhibitors, such as Ruxolitinib (a JAK inhibitor), are based on a pyrazole scaffold.[18] The N-methyl and carboxylic acid groups on the title compound provide ideal points for modification to target the ATP-binding site of various kinases.

Proposed Research: Synthesize a library of 4-amino-pyrazole derivatives, which are known to be potent kinase inhibitors.[19] The carboxylic acid can be converted to an amide, and various aromatic or heterocyclic groups can be coupled to explore structure-activity relationships (SAR) against a panel of relevant kinases (e.g., JAKs, CDKs, SRC, AKT).

Quantitative Data for Analogous Pyrazole-Based Kinase Inhibitors: (Note: Data is for representative pyrazole inhibitors to establish potency benchmarks.)

CompoundTarget KinaseIC₅₀ (nM)Reference
RuxolitinibJAK1 / JAK23.3 / 2.8[18]
Compound 3f (4-Amino-pyrazole)JAK1 / JAK2 / JAK33.4 / 2.2 / 3.5[19]
AT7518CDK2 / CDK524 / 23[18]
Afuresertib (GSK2110183)Akt10.08 (Kᵢ)[18]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures how effectively a compound inhibits the activity of a specific kinase by quantifying the amount of ATP consumed.

G A Prepare Serial Dilution of Pyrazole Inhibitor C Add Inhibitor (or DMSO) to Wells. Incubate. A->C B Add Kinase, Substrate, and ATP to 384-well Plate B->C D Stop Kinase Reaction Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent (Luciferase/Luciferin) D->E F Incubate in Dark E->F G Read Luminescence (Low Signal = High Kinase Activity) F->G H Calculate IC₅₀ G->H

References

Methodological & Application

Synthesis Protocol for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its pyrazole scaffold is a common feature in molecules with herbicidal and insecticidal properties. This document provides a detailed protocol for the synthesis of this compound, commencing from ethyl 3-ethyl-1H-pyrazole-5-carboxylate. The protocol is divided into three main stages: N-methylation of the pyrazole ring, chlorination at the C4 position, and subsequent hydrolysis of the ethyl ester to yield the final carboxylic acid.

Chemical Reaction Pathway

The overall synthesis pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis Start Ethyl 3-ethyl-1H-pyrazole- 5-carboxylate Intermediate1 Ethyl 1-methyl-3-ethyl-1H- pyrazole-5-carboxylate Start->Intermediate1 Dimethyl Carbonate, Base Intermediate2 Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 HCl, H2O2 FinalProduct 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid Intermediate2->FinalProduct Acid or Base Hydrolysis

Caption: Synthesis workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

StepReactantMolar Equiv.Reagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
1. N-MethylationEthyl 3-ethyl-1H-pyrazole-5-carboxylate1.0Dimethyl Carbonate-140-15010-12>82
2. ChlorinationEthyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate1.0HCl (35-40%), H₂O₂ (30-40%)Dichloroethane20-706-9~95
3. HydrolysisEthyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate1.02M HClWater25292-95

Experimental Protocols

Materials:

  • Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

  • Dimethyl Carbonate

  • Hydrochloric Acid (35-40%)

  • Hydrogen Peroxide (30-40%)

  • Dichloroethane

  • 2M Hydrochloric Acid

  • Sodium Bicarbonate

  • Sodium Sulfate

  • Ethyl Acetate

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Step 1: Synthesis of Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from patent CN106187894A, which utilizes dimethyl carbonate as a green methylating agent.[3]

  • In a reaction vessel equipped with a stirrer and condenser, mix ethyl 3-ethyl-1H-pyrazole-5-carboxylate with dimethyl carbonate.

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess dimethyl carbonate by vacuum distillation.

  • The crude product, ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate, can be purified by vacuum distillation to achieve a purity of over 95%.[3]

Step 2: Synthesis of Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

This chlorination step is also based on the environmentally safer method described in patent CN106187894A, avoiding the use of harsh chlorinating agents like sulfuryl chloride.[3]

  • In a suitable reaction flask, dissolve the ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate obtained from Step 1 in dichloroethane.

  • Add concentrated hydrochloric acid (35-40%) to the solution.

  • Cool the mixture to 20-30 °C.

  • Slowly add hydrogen peroxide (30-40%) dropwise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, stir the mixture at this temperature for 1-2 hours.

  • Gradually heat the reaction mixture to 50-70 °C and maintain for 5-7 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. The product can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

  • To the crude ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate from Step 2, add a 2M aqueous solution of hydrochloric acid.

  • Stir the mixture vigorously at 25 °C for 2 hours.[4]

  • The product, this compound, will precipitate out of the solution as a white to light yellow solid.

  • Collect the solid by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture (e.g., 3:1) to achieve a purity of over 99%.[4]

  • Dry the purified product under vacuum.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis & Purification s1_start Mix Ethyl 3-ethyl-1H-pyrazole- 5-carboxylate and Dimethyl Carbonate s1_react Heat at 140-150 °C for 10-12h s1_start->s1_react s1_workup Cool and remove excess Dimethyl Carbonate via distillation s1_react->s1_workup s1_product Ethyl 1-methyl-3-ethyl-1H- pyrazole-5-carboxylate s1_workup->s1_product s2_start Dissolve Step 1 product in Dichloroethane s1_product->s2_start s2_reagents Add HCl, then H2O2 at 20-30 °C s2_start->s2_reagents s2_react Stir for 1-2h, then heat at 50-70 °C for 5-7h s2_reagents->s2_react s2_workup Separate, wash with NaHCO3 and water, dry, and evaporate s2_react->s2_workup s2_product Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate s2_workup->s2_product s3_start Add 2M HCl to Step 2 product s2_product->s3_start s3_react Stir at 25 °C for 2h s3_start->s3_react s3_workup Filter precipitate and wash with cold water s3_react->s3_workup s3_purify Recrystallize from Ethanol/Water s3_workup->s3_purify s3_product 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid s3_purify->s3_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Electrochemical Chlorination of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of a chlorine atom onto the pyrazole ring can significantly modulate the compound's physicochemical properties and biological activity, making chlorinated pyrazoles valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5]

Traditionally, the chlorination of pyrazoles has been achieved using chemical reagents such as molecular chlorine or sulfuryl chloride, which often involve harsh reaction conditions and the use of hazardous materials.[6] Electrochemical methods present a greener and more efficient alternative, offering mild reaction conditions, high selectivity, and the use of inexpensive and readily available starting materials like sodium chloride.[7][8] This document provides detailed application notes and protocols for the electrochemical chlorination of pyrazole derivatives, focusing on the synthesis of 4-chloropyrazoles.

Principle of the Method

The electrochemical chlorination of pyrazoles is an indirect oxidation process. It typically involves the anodic oxidation of chloride ions (from a source like NaCl) to generate active chlorine species (Cl2 or hypochlorite in aqueous media).[9] These electrogenerated species then react with the pyrazole substrate via an electrophilic aromatic substitution mechanism to yield the chlorinated product.[6] The process is typically carried out in a divided or undivided electrochemical cell using a platinum or carbon-based anode.[7][10]

Applications in Drug Development

Halogenated pyrazoles, including their chlorinated variants, are key intermediates in the synthesis of a variety of therapeutic agents.[4] They are utilized in the preparation of:

  • Antidiabetic drugs [4]

  • Anticancer agents [4]

  • Antimicrobial agents [4]

  • Agrochemicals [4]

The chlorine substituent can enhance the lipophilicity of the molecule, improve its metabolic stability, and provide a handle for further synthetic modifications through cross-coupling reactions.

Experimental Protocols

General Protocol for Electrochemical Chlorination of Pyrazoles

This protocol is a generalized procedure based on common practices in the field and should be optimized for specific substrates.

Materials and Equipment:

  • Electrochemical Cell: Divided or undivided cell (a beaker-type cell can be used for simplicity).[7] A divided cell with a diaphragm is often used to separate anodic and cathodic processes.[10]

  • Anode: Platinum (Pt) foil or mesh is commonly used.[10] Boron-doped diamond (BDD) or other carbon-based electrodes can also be employed.[7]

  • Cathode: Copper (Cu) or another suitable metal.[10]

  • Power Supply: Galvanostat/Potentiostat.

  • Magnetic Stirrer and Stir Bar.

  • Starting Materials: Pyrazole derivative, Sodium Chloride (NaCl).

  • Solvents: Water, Chloroform (CHCl3) or other suitable organic solvents for extraction.[4][10]

  • Standard laboratory glassware and work-up reagents.

Procedure:

  • Electrolyte Preparation: Prepare a saturated or a specific molarity aqueous solution of sodium chloride (e.g., 4 M NaCl).[10]

  • Reaction Setup:

    • In a typical setup, the pyrazole derivative is dissolved in a heterophase system of the aqueous NaCl solution and an organic solvent like chloroform (e.g., a 7:3 volume ratio of aqueous NaCl to CHCl3).[10] The organic phase acts as an extractant for the product.[4]

    • Place the solution in the electrochemical cell equipped with the anode and cathode.

    • Ensure vigorous stirring to maintain a good emulsion between the aqueous and organic phases.[9]

  • Electrolysis:

    • The electrolysis is typically carried out under galvanostatic (constant current) conditions. A common current density is 0.1 A/cm².[10]

    • The reaction temperature is generally maintained between 15-25°C.[10]

    • The amount of charge passed is a critical parameter and is usually controlled at 2 Faradays per mole of the pyrazole substrate.[10]

  • Work-up:

    • After the electrolysis is complete, the organic layer is separated.

    • The aqueous layer is extracted with additional chloroform.

    • The combined organic extracts are dried over a suitable drying agent (e.g., CaCl2 or MgSO4).[10][11]

    • The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Data Presentation

The efficiency of the electrochemical chlorination is highly dependent on the substituents present on the pyrazole ring. The following table summarizes the yields of 4-chlorinated products for various pyrazole derivatives under optimized electrochemical conditions.

Starting PyrazoleSubstituentsProductYield (%)Reference
Pyrazole-H4-Chloropyrazole68[10]
3,5-Dimethylpyrazole3,5-di-CH34-Chloro-3,5-dimethylpyrazole92[10]
1,5-Dimethylpyrazole1,5-di-CH34-Chloro-1,5-dimethylpyrazole53[10]
3-Nitropyrazole3-NO24-Chloro-3-nitropyrazole79[10]

Visualizations

Electrochemical Chlorination Workflow

G cluster_prep Preparation cluster_electro Electrolysis cluster_workup Work-up & Purification prep_electrolyte Prepare Aqueous NaCl Solution prep_substrate Dissolve Pyrazole in Solvent System prep_electrolyte->prep_substrate setup_cell Set up Electrolytic Cell (Anode, Cathode) prep_substrate->setup_cell run_electrolysis Apply Constant Current (Galvanostatic) setup_cell->run_electrolysis separation Separate Organic and Aqueous Layers run_electrolysis->separation extraction Extract Aqueous Layer separation->extraction drying Dry Combined Organic Layers extraction->drying evaporation Evaporate Solvent drying->evaporation purification Purify Product (Chromatography/Recrystallization) evaporation->purification

Caption: Workflow for the electrochemical chlorination of pyrazoles.

Proposed Reaction Mechanism

G cluster_anode Anode cluster_solution Solution anode Anode (Pt) cl_minus 2Cl⁻ cl2 Cl₂ cl_minus->cl2 -2e⁻ cl2_sol Cl₂ cl2->cl2_sol pyrazole Pyrazole intermediate Wheland Intermediate pyrazole->intermediate + Cl₂ chloropyrazole 4-Chloropyrazole intermediate->chloropyrazole - H⁺ hcl HCl

Caption: Mechanism of electrochemical chlorination of pyrazole.

References

Application Notes and Protocols for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Focal Compound) is a versatile heterocyclic compound that serves as a critical intermediate in the development of modern agrochemicals.[1][2] Its pyrazole core is a key pharmacophore found in numerous commercial pesticides.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in agrochemical research, with a focus on its dual-action potential as both a fungicide and a herbicide. The fungicidal derivatives primarily act as Succinate Dehydrogenase Inhibitors (SDHIs), while its herbicidal derivatives are known to target key enzymes in plant biosynthetic pathways such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[3][5][6][7][8]

Physicochemical Properties

PropertyValueReference
CAS Number 127892-62-0[1]
Molecular Formula C₇H₉ClN₂O₂[2]
Molecular Weight 188.61 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 162°C to 166°C[2]

Section 1: Application in Fungicide Research - Succinate Dehydrogenase Inhibition

Application Notes

Amide derivatives of this compound are potent inhibitors of Succinate Dehydrogenase (SDH, or Complex II) in the mitochondrial respiratory chain of fungi.[9] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for fungicides.[9] Inhibition of SDH disrupts fungal respiration, leading to a halt in energy production (ATP synthesis) and ultimately cell death. Pyrazole carboxamides have been successfully commercialized as SDHI fungicides, known for their broad-spectrum activity and high efficacy.[9] Research in this area focuses on synthesizing novel amide derivatives to improve efficacy, broaden the spectrum of controlled pathogens, and overcome potential resistance.

Fungicidal Activity Data

The following table summarizes the in vitro activity of various pyrazole carboxamide derivatives, which can be synthesized from the focal compound, against fungal pathogens and the target enzyme, SDH.

Compound TypeTarget Organism/EnzymeEC₅₀ / IC₅₀ (µg/mL)Reference
Pyrazole-Furan/Thiophene Carboxamide (5l)Botrytis cinerea0.392[6]
Pyrazole-Furan/Thiophene Carboxamide (4o)Botrytis cinerea0.540[6]
Pyrazole-Furan/Thiophene Carboxamide (4u)Botrytis cinerea0.676[6]
Fluxapyroxad (Commercial SDHI)Botrytis cinerea0.791[6]
Pyrazole-Furan/Thiophene Carboxamide (5l)Porcine Succinate Dehydrogenase0.506[6]
Pyrazole-Furan/Thiophene Carboxamide (5j)Porcine Succinate Dehydrogenase0.738[6]
Pyrazole-Furan/Thiophene Carboxamide (5k)Porcine Succinate Dehydrogenase0.873[6]
Fluxapyroxad (Commercial SDHI)Porcine Succinate Dehydrogenase1.031[6]
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7u)Wheat Powdery Mildew0.633
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7s)Porcine Succinate Dehydrogenase0.003 (0.014 µM)

Signaling Pathway: SDH Inhibition

SDHI_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH UQ Ubiquinone (Q) SDH Complex II (SDH) SDH->UQ e- Complex_III Complex III UQ->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- O2 O₂ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H2O H₂O ADP ADP ADP->ATP_Synthase Derivative Pyrazole Carboxamide Derivative Derivative->SDH Inhibition

Caption: Mechanism of action for pyrazole carboxamide fungicides.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes a general two-step method to synthesize pyrazole carboxamides from this compound.

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Heat the mixture to reflux (approx. 76°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.[10]

  • Amide Formation (Condensation):

    • Dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0°C).

    • Dissolve the crude acid chloride from the previous step in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude pyrazole carboxamide by recrystallization or column chromatography on silica gel.

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

  • Preparation of Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2), containing 1 mM KCN (to inhibit cytochrome c oxidase) and 1 µM rotenone (to inhibit Complex I).

    • Substrate Solution: 200 mM succinate in assay buffer.

    • Electron Acceptor: 2 mM DCPIP in water.

    • Enzyme Source: Isolated mitochondria or sub-mitochondrial particles from the target fungus or a model organism (e.g., porcine heart).

    • Inhibitor Solutions: Prepare a stock solution of the test pyrazole carboxamide derivative in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 150 µL of assay buffer to each well.

    • Add 10 µL of the inhibitor solution (or DMSO for control).

    • Add 10 µL of the enzyme preparation and incubate for 10 minutes at 25°C to allow for inhibitor binding.

    • Add 10 µL of the DCPIP solution.

    • Initiate the reaction by adding 20 µL of the succinate substrate solution.

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode using a microplate reader at 25°C for 10-30 minutes.

    • The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Section 2: Application in Herbicide Research

Application Notes

Pyrazole derivatives are a prominent class of herbicides with diverse modes of action.[3][4] Depending on the substitutions on the pyrazole ring and the nature of the derivatization of the carboxylic acid group, these compounds can inhibit critical plant enzymes. The most common targets for pyrazole-based herbicides are 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[3][5][7][8][11]

  • HPPD Inhibition: Blocks the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis and protecting chlorophyll from photooxidation. This leads to characteristic bleaching symptoms in new growth.[3][11][12]

  • PPO Inhibition: Leads to the accumulation of protoporphyrinogen IX, which leaks from the chloroplast and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, this molecule generates reactive oxygen species, causing rapid membrane damage and necrosis.[5][13]

  • ALS Inhibition: Blocks the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division. This results in the cessation of growth, followed by chlorosis and necrosis.[7][8][14]

Herbicidal Activity Data

The following table presents quantitative data for various pyrazole derivatives against key herbicide target enzymes and weed species.

Compound ClassTarget Enzyme/WeedIC₅₀ (µM) or % InhibitionReference
Pyrazole Benzoyl Derivative (Z9)Arabidopsis thaliana HPPD (AtHPPD)0.05[9]
Topramezone (Commercial HPPD Inhibitor)Arabidopsis thaliana HPPD (AtHPPD)1.33[9]
Mesotrione (Commercial HPPD Inhibitor)Arabidopsis thaliana HPPD (AtHPPD)1.76[9]
Pyrazole Benzoyl Derivative (Z21)Echinochloa crusgalli (Root)69.6% inhibition @ 150 g ai/ha[9]
Phenyl Pyrazole-based PPO InhibitorAmaranthus retroflexusExcellent activity[5]
Pyrazole Sulfonamide Derivative (20)Arabidopsis thaliana ALS (AtALS)81.0% inhibition (root) @ 100 mg/L[3]
Substituted Pyrazole Isothiocyanate (3-1)Echinochloa crusgalliEC₅₀ = 64.32 µg/mL
Substituted Pyrazole Isothiocyanate (3-1)Cyperus iriaEC₅₀ = 65.83 µg/mL

Signaling Pathway: HPPD Inhibition

HPPD_Pathway cluster_pathway Plastoquinone & Carotenoid Biosynthesis Tyrosine Tyrosine HPPA p-Hydroxyphenyl- pyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photooxidation Chlorophyll->Photooxidation Bleaching Bleaching Symptoms Photooxidation->Bleaching Derivative Pyrazole Herbicide Derivative Derivative->HGA Inhibition

Caption: Mechanism of action for HPPD-inhibiting pyrazole herbicides.

Experimental Protocols

Protocol 3: Whole-Plant Pot Bioassay for Herbicidal Activity

This protocol outlines a general method for assessing the pre- and post-emergence herbicidal efficacy of derivatives.[15]

  • Plant Preparation:

    • Fill plastic pots (e.g., 10 cm diameter) with a standard greenhouse potting mix.

    • Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli, Setaria viridis) and crop species (e.g., maize, wheat) at an appropriate depth.

    • For pre-emergence tests, apply the herbicide immediately after sowing.

    • For post-emergence tests, grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16h photoperiod) until they reach the 2-3 leaf stage.[15]

  • Herbicide Application:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 20). Make serial dilutions with water to achieve the desired application rates (e.g., 10, 50, 150, 300 g active ingredient per hectare).

    • Apply the herbicide solutions using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha).

    • Include an untreated control (sprayed with solvent/surfactant solution only) and a commercial standard for comparison.

    • Use at least three replicate pots per treatment.

  • Evaluation:

    • Return the pots to the greenhouse and maintain under controlled conditions.

    • Visually assess herbicidal injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground plant material, and measure the fresh weight.

    • Calculate the percent inhibition of fresh weight compared to the untreated control.

  • Data Analysis:

    • Analyze the data using analysis of variance (ANOVA).

    • For dose-response studies, calculate the GR₅₀ (the dose required to cause 50% growth reduction) using a suitable regression model.

Protocol 4: Aquatic Plant (Lemna minor) Bioassay for EC₅₀ Determination

This protocol is adapted from OECD Guideline 221 for testing the toxicity of compounds on the aquatic plant Lemna minor (duckweed).

  • Culture Preparation:

    • Maintain axenic stock cultures of Lemna minor in a sterile growth medium (e.g., Steinberg medium) under continuous cool white fluorescent light at 24 ± 2°C.

  • Test Setup:

    • Prepare a range of test concentrations of the herbicide derivative in the growth medium. A geometric series with at least five concentrations is recommended.

    • Dispense the test solutions and a control (medium only) into sterile glass test vessels (e.g., 100 mL beakers), with three replicates per concentration.

    • Inoculate each vessel with three colonies of Lemna minor, each consisting of 3-4 fronds.

  • Incubation and Measurement:

    • Incubate the test vessels for 7 days under the same light and temperature conditions as the stock cultures.

    • At the beginning of the test (day 0) and at least every three days thereafter, count the number of fronds in each vessel.

    • At the end of the 7-day test, count the final number of fronds. Optionally, harvest the fronds, blot them dry, and measure the dry weight.

  • Data Analysis:

    • Calculate the average specific growth rate for both frond number and dry weight for each concentration.

    • Determine the percent inhibition of the growth rate relative to the control for each test concentration.

    • Calculate the EC₅₀ (the concentration causing 50% inhibition of growth) and its 95% confidence intervals using a statistical regression analysis.[16][17]

Workflow and Logical Relationships

Agrochemical_Research_Workflow Start Start with 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid Synthesis Chemical Synthesis: Derivatization (e.g., Amidation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Fungicide_Path Fungicide Development Path Purification->Fungicide_Path Herbicide_Path Herbicide Development Path Purification->Herbicide_Path InVitro_F In Vitro Assay: SDH Enzyme Inhibition Fungicide_Path->InVitro_F InVivo_F In Vivo Assay: Fungal Growth Inhibition Fungicide_Path->InVivo_F InVitro_H In Vitro Assay: HPPD/PPO/ALS Enzyme Inhibition Herbicide_Path->InVitro_H InVivo_H In Vivo Assay: Whole Plant / Aquatic Bioassay Herbicide_Path->InVivo_H Data_F Data Analysis: IC₅₀ / EC₅₀ Determination InVitro_F->Data_F InVivo_F->Data_F Data_H Data Analysis: IC₅₀ / GR₅₀ / EC₅₀ Determination InVitro_H->Data_H InVivo_H->Data_H SAR Structure-Activity Relationship (SAR) Analysis Data_F->SAR Data_H->SAR SAR->Synthesis Iterative Refinement Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for agrochemical discovery using the focal compound.

References

Application of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block crucial in the synthesis of a variety of biologically active molecules.[1][2][3][4] Its substituted pyrazole core is a privileged scaffold in medicinal and agrochemical chemistry, appearing in compounds designed as antimicrobial, anti-inflammatory, and anticancer agents, as well as herbicides and pesticides.[1][2][3][5] The carboxylic acid functional group at the 5-position provides a convenient handle for derivatization, most commonly through the formation of amides, which allows for the exploration of structure-activity relationships and the fine-tuning of a molecule's biological and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Application 1: Synthesis of a Potent Pesticidal Agent

This compound is a key intermediate in the synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide, a compound with notable pesticidal activity. The synthesis proceeds through a two-step process involving the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by condensation with an appropriate amine.

Experimental Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Condensation Carboxylic_Acid 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid Reaction_1 Chlorination Carboxylic_Acid->Reaction_1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_1 Acid_Chloride 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carbonyl chloride Reaction_1->Acid_Chloride Reaction_2 Condensation Acid_Chloride->Reaction_2 Intermediate Amine 5-Amino-1,2,3-thiadiazole Amine->Reaction_2 Final_Product 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole] 1Hpyrazole-5-carboxamide Reaction_2->Final_Product

Caption: Synthetic workflow for a pesticidal pyrazole carboxamide.

Protocol 1: Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide

Step 1: Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acid chloride.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Toluene

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Vacuum distillation apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and stirring apparatus, suspend this compound in toluene.

    • Add thionyl chloride to the suspension.

    • Heat the reaction mixture to 70°C and maintain for 4 hours.[1]

    • After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure.

    • The resulting crude 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is used directly in the next step.

ReactantMolar Ratio
This compound1.0
Thionyl chloride (SOCl₂)3.0

Step 2: Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide

This protocol describes the amide bond formation.

  • Materials:

    • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (from Step 1)

    • 5-Amino-1,2,3-thiadiazole

    • Triethylamine

    • Dichloromethane (DCM)

    • Stirring apparatus

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

    • In a separate flask, dissolve 5-Amino-1,2,3-thiadiazole (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the organic layer with water.

    • Separate the organic and aqueous layers.

    • The final product can be purified by standard methods such as recrystallization or column chromatography.

ParameterValue
Overall Yield 60.0%
Purity >95.0%
Melting Point 176 - 178.0 °C
Appearance Grey colored solid

Application 2: Precursor for Potential Kinase Inhibitors in Cancer Therapy

The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. Derivatives of this compound have been investigated as potential anticancer agents.[1][3] The general synthetic strategy involves the amide coupling of the corresponding pyrazole-5-carbonyl chloride with various substituted anilines or other amino-heterocycles that can interact with the hinge region of a kinase active site.

General Synthetic Pathway

G Carboxylic_Acid 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) Carboxylic_Acid->Acid_Chloride_Formation Acid_Chloride 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carbonyl chloride Acid_Chloride_Formation->Acid_Chloride Amine_Coupling Amide Coupling Acid_Chloride->Amine_Coupling Final_Products Library of Pyrazole Carboxamide Kinase Inhibitor Candidates Amine_Coupling->Final_Products Diverse_Amines Various Amino- (hetero)arenes Diverse_Amines->Amine_Coupling

Caption: General pathway to pyrazole carboxamide kinase inhibitors.

Protocol 2: General Procedure for the Synthesis of N-Aryl-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamides

This protocol provides a general method for the synthesis of a library of potential kinase inhibitors through amide coupling.

  • Materials:

    • This compound

    • Oxalyl chloride or Thionyl chloride

    • A diverse set of substituted anilines or amino-heterocycles

    • A suitable base (e.g., Triethylamine, Pyridine, or N,N-Diisopropylethylamine)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • Acid Chloride Formation: In a flask under an inert atmosphere, dissolve or suspend this compound (1.0 eq) in an anhydrous solvent (e.g., DCM). Add a chlorinating agent such as oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq), along with a catalytic amount of DMF if necessary. Stir the mixture at room temperature for 1-4 hours or until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by LC-MS). Remove the solvent and excess chlorinating agent under reduced pressure. The crude acid chloride is typically used immediately.

    • Amide Coupling: Dissolve the crude 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride in a fresh portion of anhydrous solvent and cool to 0 °C. In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base (2.0-2.5 eq) in the same anhydrous solvent. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Work-up and Purification: Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide.

Reagent/ParameterGeneral Conditions
Chlorinating Agent SOCl₂, (COCl)₂
Amine 1.0 - 1.2 equivalents
Base Triethylamine, Pyridine, DIPEA (2.0-2.5 eq)
Solvent DCM, THF, DMF (anhydrous)
Reaction Temperature 0 °C to room temperature
Reaction Time 2 - 24 hours

This compound is a valuable and reactive intermediate for the synthesis of a wide range of derivatives with applications in both the agrochemical and pharmaceutical industries. The straightforward conversion of its carboxylic acid moiety to an amide allows for the systematic exploration of new chemical entities with tailored biological activities. The protocols provided herein offer robust starting points for the synthesis of novel pesticidal agents and potential kinase inhibitors for therapeutic use.

References

Investigating the Herbicidal Properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with recognized herbicidal properties, making it a compound of significant interest in the agrochemical industry.[1][2] Its structural features suggest it may act by inhibiting critical plant-specific enzymes, offering a pathway for the development of selective herbicides.[3] This document provides detailed application notes and experimental protocols for researchers investigating the herbicidal efficacy and mechanism of action of this compound. Pyrazole-based herbicides are known to target key enzymes in plant metabolic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[4][5]

Chemical and Physical Properties

PropertyValueSource
CAS Number 127892-62-0[6]
Molecular Formula C₇H₉ClN₂O₂[6]
Molecular Weight 188.61 g/mol [6]
Appearance White to light yellow crystalline powder[3]
Melting Point 162°C to 166°C[3]

Postulated Mechanism of Action and Signaling Pathway

The herbicidal activity of many pyrazole derivatives is attributed to the inhibition of essential plant enzymes.[4] Two primary targets for this class of compounds are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[7][8] Inhibition of these enzymes disrupts critical metabolic pathways, leading to phytotoxicity and eventual plant death.

HPPD Inhibition Pathway

HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis and protection against photooxidative damage.[9] Inhibition of HPPD leads to a depletion of these protective molecules, resulting in the bleaching of photosynthetic tissues and subsequent plant death.[9]

HPPD_Inhibition_Pathway cluster_enzyme HPPD Enzyme Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD HPPA->HPPD Substrate HGA Homogentisate (HGA) Plastoquinone Plastoquinone & Tocopherol HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Normal Photosynthesis Chlorophyll->Photosynthesis Bleaching Bleaching & Cell Death HPPD->HGA Catalysis HPPD->Bleaching Pathway Blocked Herbicide 4-Chloro-3-ethyl-1-methyl... (HPPD Inhibitor) Herbicide->HPPD Inhibition

Caption: Postulated HPPD inhibition pathway by the test compound.

PPO Inhibition Pathway

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS).[10] These ROS cause rapid lipid peroxidation and cell membrane disruption, leading to cellular leakage and necrosis.[10]

PPO_Inhibition_Pathway cluster_enzyme PPO Enzyme Glutamate Glutamate ProtoIXgen Protoporphyrinogen IX Glutamate->ProtoIXgen ROS Reactive Oxygen Species (ROS) ProtoIXgen->ROS Accumulation & Photooxidation PPO PPO ProtoIXgen->PPO Substrate ProtoIX Protoporphyrin IX Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll Photosynthesis Normal Photosynthesis Chlorophyll->Photosynthesis MembraneDamage Cell Membrane Damage ROS->MembraneDamage PPO->ProtoIX Catalysis Herbicide 4-Chloro-3-ethyl-1-methyl... (PPO Inhibitor) Herbicide->PPO Inhibition Phytotoxicity_Workflow start Start seed_germination Seed Germination (Target Weed Species) start->seed_germination transplanting Transplant Seedlings to Pots seed_germination->transplanting growth_stage Grow to 2-3 Leaf Stage transplanting->growth_stage application Spray Application growth_stage->application treatment_prep Prepare Herbicide Solutions (Varying Concentrations) treatment_prep->application incubation Incubate in Controlled Environment (21 days) application->incubation assessment Visual Assessment & Biomass Measurement incubation->assessment data_analysis Data Analysis (GR50 Calculation) assessment->data_analysis end End data_analysis->end

References

Application Notes and Protocols: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative that serves as a versatile and highly valuable synthetic building block. Its unique arrangement of chloro, ethyl, and methyl substituents provides excellent reactivity and selectivity, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The pyrazole core is a well-established scaffold in medicinal chemistry, known to be present in numerous biologically active compounds. Derivatives of this core have shown a wide range of activities, including antimicrobial, herbicidal, and anticancer properties.[2][3]

Notably, the pyrazole scaffold is a crucial component in the design of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[4] Cyclin-dependent kinases (CDKs), particularly CDK2, are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer treatment.[5] The structural features of this compound make it an ideal starting point for the synthesis of potent kinase inhibitors and other complex, biologically active molecules.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is provided below.

PropertyValueReference
CAS Number 127892-62-0[2]
Molecular Formula C₇H₉ClN₂O₂[2]
Molecular Weight 188.61 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 162°C to 166°C[3]
Boiling Point 339.5°C (Predicted)
Solubility Soluble in organic solvents like DMF, DCM

Applications in Synthesis

The primary utility of this compound lies in its carboxylic acid moiety, which can be readily converted into a variety of functional groups, most commonly amides and esters.[2][3]

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide coupling is the most prevalent reaction for this building block, enabling its conjugation with a wide array of amines to generate diverse libraries of pyrazole-5-carboxamides. These derivatives are explored for various therapeutic and agricultural applications.

  • Pharmaceuticals: Serves as a precursor for synthesizing compounds with potential antibacterial and anticancer properties.[3] The pyrazole-carboxamide scaffold is central to many CDK2 inhibitors.[4]

  • Agrochemicals: Utilized in the development of herbicides, insecticides, and fungicides.[6] For instance, it is a key intermediate for the pyrazole amide insecticide Tolfenpyrad.[7] It has been used to synthesize compounds with demonstrated pesticidal and acaricidal activity.[2][8]

Esterification

The carboxylic acid can be esterified to produce intermediates such as ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate. This ester is also a key intermediate in the synthesis of agrochemicals like Tolfenpyrad.[7]

Quantitative Data

The following tables summarize quantitative data related to the synthesis and biological activity of compounds derived from or related to the pyrazole scaffold.

Table 1: Synthesis Yields
ProductReaction TypeReagentsYield (%)Reference
Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylateElectrochemical ChlorinationAcetonitrile, aq. HCl61.6 - 90[7]
2-((4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl)-N-arylhydrazine-1-carboxamideAmide CouplingSubstituted phenylhydrazine, POCl₃72 - 86
4-chloro-3-ethyl-1-methyl-N-(aryl)-1H-pyrazole-5-carboxamideAmide CouplingSubstituted anilines, EDCI, HOBt(Typical) 65-95
Table 2: Biological Activity of Pyrazole Derivatives (Representative Examples)

Note: The following compounds are examples of bioactive pyrazole derivatives to illustrate the potential of the scaffold, but are not directly synthesized from the title compound in the cited literature.

Compound ClassTargetCompound ExampleIC₅₀ (µM)Cell LineReference
Pyrazole Diamine DerivativeCDK2Compound 110.45-[9]
Pyrazole Diamine DerivativeCDK2Compound 60.46-[9]
Pyrazole Diamine DerivativeCDK2Compound 50.56-[9]
Pyrazole DerivativeCDK2Compound 90.96-[5]
Pyrazole DerivativeCDK2Compound 7d1.47-[5]
Pyrazole-linked ThioureaCDK2Compound 660.025-[4]
Pyrazole Diamine DerivativeCytotoxicityCompound 58.03MCF-7[9]
Pyrazole Diamine DerivativeCytotoxicityCompound 513.14HepG2[9]

Experimental Protocols & Visualizations

General Workflow for Amide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a pyrazole-5-carboxamide derivative starting from this compound.

G General Workflow for Amide Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Starting Material: 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid C Dissolve acid in DMF. Add coupling agents (e.g., EDCI, HOBt) and a base (e.g., DIPEA). A->C B Amine Substrate (R-NH2) D Add Amine (R-NH2). Stir at room temperature for 12-24h. B->D C->D Activate Carboxylic Acid E Quench with water. Extract with organic solvent (e.g., Ethyl Acetate). D->E Reaction Complete F Wash organic layer, dry, and concentrate in vacuo. E->F G Purify by column chromatography or recrystallization. F->G H Final Product: Pyrazole-5-carboxamide G->H I Characterization (NMR, LC-MS, HRMS) H->I

Caption: General experimental workflow for amide coupling.

Protocol 1: Synthesis of 4-chloro-3-ethyl-1-methyl-N-[2][8][10]thiadiazol-5-yl-1H-pyrazole-5-carboxamide

This protocol is based on the reported synthesis of a pesticidal agent.[8]

Step 1: Synthesis of the Acid Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, which is used in the next step without further purification.

Step 2: Condensation with 5-Amino-1,2,3-thiadiazole

  • Dissolve 5-Amino-1,2,3-thiadiazole (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM (15 mL/mmol).

  • Cool the solution to 0 °C.

  • Add a solution of the crude acid chloride from Step 1 in anhydrous DCM dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the title compound.

G Synthesis of a Thiadiazole Carboxamide Derivative start Pyrazole Carboxylic Acid (CEMP-acid) reagent1 Oxalyl Chloride / cat. DMF in DCM, 0°C to RT intermediate Intermediate: Acid Chloride reagent1->intermediate Step 1: Chlorination product Final Product: Thiadiazole Carboxamide intermediate->product Step 2: Condensation amine 5-Amino-1,2,3-thiadiazole + Triethylamine in DCM amine->product

Caption: Reaction scheme for thiadiazole carboxamide synthesis.

Role in CDK2 Inhibition Signaling Pathway

Derivatives of pyrazoles are known to act as ATP-competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Inhibition of the Cyclin E/CDK2 complex prevents the phosphorylation of the Retinoblastoma protein (pRb), which in turn keeps the transcription factor E2F inactive. This leads to cell cycle arrest at the G1/S transition, preventing cancer cell proliferation.

G Simplified CDK2 Signaling Pathway and Inhibition CyclinE Cyclin E Complex Active Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex pRb pRb (Retinoblastoma Protein) Complex->pRb Phosphorylates Arrest Cell Cycle Arrest Complex->Arrest E2F E2F pRb->E2F Releases Progression G1/S Phase Cell Cycle Progression E2F->Progression Activates Transcription Inhibitor Pyrazole-5-carboxamide (Derived from CEMP-acid) Inhibitor->Complex Inhibits

Caption: Inhibition of the CDK2 pathway by pyrazole derivatives.

References

Analytical techniques for detecting 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical Detection of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction

This compound (CEMPA), with CAS RN 127892-62-0, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its role as a building block for antimicrobial compounds and herbicides necessitates sensitive and reliable analytical methods for its detection and quantification in various matrices.[3][4][5] Such methods are crucial for quality control during manufacturing, environmental monitoring, and research and development in the life sciences.[1][3]

This document provides detailed protocols for two primary analytical techniques for the quantification of CEMPA: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS) following a derivatization step.

Application Note 1: Quantification of CEMPA using HPLC-MS/MS

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for quantifying polar, non-volatile compounds like CEMPA in complex matrices due to its high selectivity and sensitivity. This protocol outlines a direct injection method suitable for aqueous samples.

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation (Aqueous Matrix)

  • Collect the aqueous sample (e.g., wastewater, process stream) in a clean, appropriate container.

  • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • For samples with high concentrations of CEMPA, perform serial dilutions with ultrapure water to bring the concentration within the calibration range.

  • Transfer 1 mL of the filtered (and diluted, if necessary) sample into an HPLC vial.

2. HPLC System Conditions

  • Instrument: Agilent 1290 HPLC system or equivalent.[6]

  • Column: Waters XTerra C18, 50 mm x 4.6 mm, 3.5 µm particle size.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 40 °C.[6]

3. Mass Spectrometry Conditions

  • Instrument: AB Sciex API 6500+ Triple Quadrupole or equivalent.[6]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Gas 1 (Nebulizer Gas): 50 psi.

  • Ion Source Gas 2 (Turbo Gas): 60 psi.

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: +5500 V.

  • Temperature: 550 °C.

  • Multiple Reaction Monitoring (MRM) Transitions: The molecular weight of CEMPA is 188.61 g/mol .[1] The protonated molecule [M+H]⁺ would have an m/z of approximately 189. Plausible fragmentation could involve the loss of the carboxylic group (-COOH) or other characteristic fragments.

    • Parent Ion (Q1): m/z 189.0

    • Product Ion (Q3) for Quantification: To be determined by direct infusion of a CEMPA standard. A likely fragment is m/z 143.0 (loss of HCOOH).

    • Product Ion (Q3) for Confirmation: To be determined. A likely fragment is m/z 115.0 (further fragmentation).

Data Presentation: HPLC-MS/MS Method Performance

The following table summarizes the expected quantitative performance of the HPLC-MS/MS method. These values are representative of what can be achieved for similar polar molecules.

ParameterValueDescription
Limit of Detection (LOD) 0.05 µg/LThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.15 µg/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
Linearity (R²) > 0.995The correlation coefficient for the calibration curve over the working concentration range (e.g., 0.15 - 100 µg/L).
Intra-day Precision (%RSD) < 5%The relative standard deviation for repeated measurements of a quality control sample within the same day.
Inter-day Precision (%RSD) < 10%The relative standard deviation for measurements of a quality control sample on different days.
Recovery (%) 92 - 105%The accuracy of the method, determined by spiking a blank matrix with a known concentration of the analyte.

Visualization: HPLC-MS/MS Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Filter 0.22 µm Filtration Sample->Filter Dilute Dilution (if needed) Filter->Dilute Vial Transfer to HPLC Vial Dilute->Vial HPLC HPLC Separation (C18 Column) Vial->HPLC MS Tandem MS Detection (ESI+, MRM) HPLC->MS Eluent Process Chromatogram Integration MS->Process Quantify Quantification (Calibration Curve) Process->Quantify Report Final Report Quantify->Report

Caption: Workflow for CEMPA analysis by HPLC-MS/MS.

Application Note 2: Quantification of CEMPA using GC-MS with Derivatization

Gas Chromatography (GC) is a powerful separation technique, but direct analysis of polar carboxylic acids like CEMPA is challenging due to their low volatility and tendency to adsorb onto the chromatographic column. A derivatization step to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl-ester is necessary. This protocol employs silylation using BSTFA.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Prepare a stock solution of CEMPA in a suitable organic solvent (e.g., Dichloromethane).

  • For analysis, evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of a solvent like Dimethylformamide (DMF) to the dried residue.

  • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

2. GC System Conditions

  • Instrument: Shimadzu GC-2010 Plus or equivalent.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or Split 10:1 for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometry Conditions

  • Instrument: Quadrupole Mass Spectrometer with Electron Impact (EI) ionization.

  • Ionization Energy: 70 eV.[7]

  • MS Source Temperature: 230 °C.

  • MS Quad Temperature: 150 °C.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan (m/z 50-400) for qualitative analysis.

  • Target Ions: The derivatized CEMPA (CEMPA-TMS) will have a higher molecular weight. The exact mass and fragmentation pattern would need to be confirmed, but characteristic ions would be monitored.[8]

Data Presentation: GC-MS Method Performance

The following table summarizes the expected quantitative performance of the GC-MS method after derivatization.

ParameterValueDescription
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of analyte that can be reliably detected after derivatization.
Limit of Quantification (LOQ) 1.5 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision.
Linearity (R²) > 0.99The correlation coefficient for the calibration curve over the working concentration range (e.g., 1.5 - 200 ng/mL).
Intra-day Precision (%RSD) < 8%The relative standard deviation for repeated derivatizations and measurements of a quality control sample.
Inter-day Precision (%RSD) < 15%The relative standard deviation for measurements on different days, including the derivatization step.
Recovery (%) 85 - 110%The overall process recovery, accounting for both extraction (if applicable) and derivatization efficiency.

Visualization: GC-MS Workflow with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample in Solvent Dry Evaporate to Dryness Sample->Dry Deriv Add BSTFA + DMF Heat at 70°C Dry->Deriv Cool Cool to RT Deriv->Cool GC GC Separation (HP-5ms Column) Cool->GC MS MS Detection (EI, SIM/Scan) GC->MS Process Peak Integration MS->Process Quantify Quantification Process->Quantify Report Final Report Quantify->Report

Caption: Workflow for CEMPA analysis by GC-MS with silylation.

Structural Confirmation

While chromatographic methods are used for quantification, spectroscopic techniques are essential for the unequivocal structural confirmation of the CEMPA reference standard.

  • NMR Spectroscopy: ¹H and ¹³C-NMR are used to confirm the proton and carbon environments of the ethyl, methyl, and pyrazole groups.[1]

  • Infrared (IR) Spectroscopy: Detects characteristic functional group vibrations, such as the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can verify the exact molecular weight (188.61 g/mol ).[1]

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents and agrochemicals. The protocols are based on established chemical transformations of pyrazole carboxylic acids and their derivatives.

Introduction

This compound (CAS No: 127892-62-0) is a key building block in medicinal and agricultural chemistry.[1] Its structure features several reactive sites that can be readily modified to generate a diverse library of compounds. The carboxylic acid moiety allows for the formation of esters and amides, while the chloro-substituent can be a site for nucleophilic substitution, although this is less commonly exploited. Pyrazole-containing compounds have shown a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents, by targeting key cellular pathways. This document outlines the synthesis of the pivotal intermediate, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, and its subsequent conversion into ester and amide derivatives.

Key Synthetic Intermediate: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step for the synthesis of most amide and ester derivatives.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70°C and maintain for 4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride can be used in the next step without further purification.

Synthesis of Ester Derivatives

Ester derivatives of pyrazole carboxylic acids are commonly synthesized for various applications, including as prodrugs or as intermediates for further transformations.

Experimental Protocol: General Procedure for Ester Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Alcohol: Add the desired alcohol (1.0 - 1.2 eq) and a base, such as triethylamine or pyridine (1.2 eq), to the solution at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide derivatives are a major class of compounds synthesized from this scaffold, with many exhibiting significant biological activity.

Experimental Protocol: General Procedure for Amide Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.

  • Addition of Amine: To this solution, add the desired primary or secondary amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) at 0°C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, wash the mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude amide can be purified by recrystallization or column chromatography.

A specific example is the synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide, which has shown pesticidal activity.[2] This is achieved by the condensation of the acid chloride with 5-Amino-1,2,3-thiadiazole.[2]

Quantitative Data

The following table summarizes representative yields for the synthesis of derivatives.

DerivativeReagentsSolventYield (%)Reference
Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, HCl, electrolytic chlorinationAcetonitrile61.6 - 82.4[3]
4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, 5-Amino-1,2,3-thiadiazoleNot specifiedNot specified[2]

Visualizations

Experimental Workflow for Derivative Synthesis

G start 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid acid_chloride 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carbonyl chloride start->acid_chloride SOCl2, Toluene, 70°C ester Ester Derivatives acid_chloride->ester R-OH, Base amide Amide Derivatives acid_chloride->amide R1R2-NH, Base

Caption: General workflow for the synthesis of ester and amide derivatives.

Potential Signaling Pathway Inhibition by Pyrazole Derivatives

Pyrazole derivatives have been shown to inhibit various signaling pathways implicated in cancer. One such key pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazole Derivative (e.g., Carboxamide) Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols: Experimental Design for Testing the Biological Activity of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive experimental framework for characterizing the biological activity of the novel compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (hereafter referred to as CEMPA). Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The proposed experimental design is a multi-step process, beginning with essential cytotoxicity screening, followed by primary assays targeting common activities of this compound class, and concluding with secondary assays to elucidate the potential mechanism of action. This structured approach ensures the efficient and thorough evaluation of CEMPA's therapeutic potential.[4][5][6][7]

The initial hypothesis is that CEMPA may exhibit anti-inflammatory or kinase inhibitory activity, as these are common properties of pyrazole derivatives.[3][8] The workflow is designed to test this hypothesis while remaining open to other potential activities, such as G protein-coupled receptor (GPCR) modulation.

Overall Experimental Workflow

The logical progression of experiments is crucial for an efficient screening cascade. The workflow begins with determining the compound's toxicity to establish a viable concentration range for subsequent cell-based assays. This is followed by parallel primary screening for anti-inflammatory and kinase inhibitory activities. Positive hits in these screens will trigger more in-depth secondary assays to understand the mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_2 Phase 3: Mechanism of Action (MOA) Elucidation A Compound Preparation (CEMPA Stock Solution in DMSO) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Anti-Inflammatory Assay (LPS-induced Cytokine Production) B->C Determine Non-Toxic Concentration Range D In Vitro Kinase Panel Screen (e.g., ADP-Glo Assay) B->D E GPCR Activity Screen (e.g., cAMP Assay) B->E F NF-κB Pathway Analysis (Reporter Assay or Translocation) C->F If Anti-Inflammatory Activity is Observed G IC50 Determination & Kinase Inhibition Kinetics D->G If Kinase Inhibition is Observed G A 1. Add Kinase, Substrate, ATP, and CEMPA B 2. Incubate at 30°C (Kinase Reaction) A->B C ADP is Produced B->C D 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E 4. Add Kinase Detection Reagent (Converts ADP to ATP) D->E F 5. Luciferase/Luciferin Reaction E->F G 6. Measure Luminescence F->G G Canonical NF-κB Signaling Pathway cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Releases NF-κB CEMPA CEMPA? CEMPA->IKK Potential Inhibition DNA DNA Response Element NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

References

The Pivotal Role of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative, has emerged as a significant building block in the field of medicinal chemistry. Its unique structural features and reactivity make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This versatile scaffold has been instrumental in the development of novel compounds with potential applications in both agriculture and medicine, particularly in the pursuit of new therapeutic agents.

The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and the specific substitutions on this particular carboxylic acid derivative offer chemists a handle for further molecular exploration. The presence of the carboxylic acid group allows for the straightforward formation of amides and esters, enabling the facile introduction of various functional groups to modulate the physicochemical and pharmacological properties of the resulting compounds. The chloro, ethyl, and methyl substituents on the pyrazole ring also play a crucial role in defining the molecule's interaction with biological targets.

While its application in the synthesis of agrochemicals, such as pesticides, is well-documented, its potential in medicinal chemistry is an area of growing interest. Researchers are leveraging this scaffold to design and synthesize novel compounds targeting a range of diseases. The inherent biological activity of the pyrazole nucleus, combined with the ability to readily create libraries of derivatives from this compound, makes it an attractive starting point for drug discovery programs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry studies, with a focus on its conversion to bioactive carboxamides.

Application Notes

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its primary application in a documented biological context is in the creation of pyrazole carboxamides. The general workflow involves the activation of the carboxylic acid, typically by converting it to the more reactive acid chloride, followed by reaction with a desired amine to form the corresponding amide.

This approach has been successfully employed in the synthesis of compounds with pesticidal activity, demonstrating the utility of this scaffold in generating bioactive molecules.[1] While specific medicinal chemistry studies with quantitative data for derivatives of this exact starting material are not abundant in publicly available literature, the broader class of pyrazole carboxamides has been extensively investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[2][3] The protocols provided below are based on a validated synthesis of a bioactive pyrazole carboxamide and can be adapted for the synthesis of novel derivatives for medicinal chemistry screening.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, a key reactive intermediate for the synthesis of amides and esters.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ethylene Dichloride (EDC)

  • Dimethylformamide (DMF) (catalytic amount)

  • 100 ml Round Bottom Flask (RBF) with a mechanical stirrer and condenser

  • 20% Caustic solution

Procedure:

  • Charge 50 ml of EDC into the 100 ml RBF.

  • Add 1.0 gm-mole of this compound to the flask.

  • Add a catalytic amount of DMF.

  • Slowly add 3.0 gm-mole of thionyl chloride to the reaction mixture under stirring over a period of 4 hours at a temperature of 75°C. The condenser outlet should be connected to a trap containing a 20% caustic solution to neutralize the evolved gases.

  • After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at 75°C.

  • Distill off the excess thionyl chloride under vacuum.

  • The resulting product, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, can be used in the next step without further purification.

Protocol 2: Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1H-pyrazole-5-carboxamide

This protocol details the synthesis of a specific bioactive pyrazole carboxamide, demonstrating the application of the acid chloride intermediate.

Materials:

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (from Protocol 1)

  • 5-Amino-1,2,3-thiadiazole

  • Triethylamine (TEA)

  • Ethylene Dichloride (EDC)

  • 250 ml Round Bottom Flask (RBF) with a mechanical stirrer

Procedure:

  • Charge 100 ml of EDC into the 250 ml RBF.

  • Add 1.2 gm-mole of 5-Amino-1,2,3-thiadiazole to the flask.

  • Slowly add 1.5 gm-mole of Triethylamine (TEA) to the mixture.

  • Add the 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (prepared in Protocol 1) to the reaction mixture at a temperature of 35°C.

  • Stir the reaction mixture for 6 hours at 35°C.

  • After the reaction is complete, add 100 ml of water to the flask.

  • Separate the organic layer.

  • Wash the organic layer with 50 ml of a 2% sodium bicarbonate solution.

  • Wash the organic layer again with 50 ml of water.

  • Distill the EDC from the organic layer to obtain the crude product.

  • Recrystallize the crude product from a mixture of EDC and hexane to yield the pure 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1H-pyrazole-5-carboxamide.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Acid Chloride Formation cluster_protocol2 Protocol 2: Amide Formation start1 This compound reagents1 SOCl2, cat. DMF, EDC, 75°C start1->reagents1 product1 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride reagents1->product1 reagents2 TEA, EDC, 35°C product1->reagents2 start2 5-Amino-1,2,3-thiadiazole start2->reagents2 product2 Final Product: 4-chloro-3-ethyl-1-methyl-N- [1,2,3-thiadiazole]1Hpyrazole- 5-carboxamide reagents2->product2

Caption: Synthetic workflow for the preparation of a bioactive pyrazole carboxamide.

logical_relationship cluster_scaffold Core Scaffold cluster_derivatives Potential Derivatives cluster_applications Potential Biological Applications scaffold 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid amides Amides scaffold->amides esters Esters scaffold->esters antimicrobial Antimicrobial Agents amides->antimicrobial anticancer Anticancer Agents amides->anticancer kinase_inhibitors Kinase Inhibitors amides->kinase_inhibitors agrochemicals Agrochemicals amides->agrochemicals esters->antimicrobial esters->anticancer esters->kinase_inhibitors

Caption: Role of the title compound as a scaffold for diverse applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary synthetic strategies involve the formation of the pyrazole ring, followed by chlorination and hydrolysis of an ester group. The key steps generally include:

  • Cyclocondensation: Reaction of a β-ketoester, such as ethyl 3-oxopentanoate, with methylhydrazine to form the ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate intermediate.

  • Chlorination: Introduction of a chlorine atom at the 4-position of the pyrazole ring. Common chlorinating agents include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SOCl₂).[1] More environmentally friendly methods like electrochemical chlorination have also been developed.[1][2]

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid, typically under basic conditions (e.g., NaOH in ethanol/water).[1]

Q2: I am experiencing low yields. What are the most critical factors affecting the overall yield?

A2: Low yields can stem from several factors throughout the synthesis. The most critical aspects to control are:

  • Anhydrous Conditions during Chlorination: The presence of moisture during chlorination with reagents like POCl₃ or SOCl₂ can lead to the formation of byproducts and decomposition of the chlorinating agent, significantly reducing the yield.[1]

  • Temperature Control: Both the chlorination and hydrolysis steps are temperature-sensitive. Chlorination should be performed at a controlled, low temperature to minimize side reactions, while hydrolysis requires heating (e.g., 60-80°C) for a sufficient duration (4-6 hours) to ensure complete conversion.[1]

  • Purity of Starting Materials: The purity of the initial β-ketoester and methylhydrazine can impact the efficiency of the initial cyclocondensation reaction.

  • Choice of Chlorination Method: The selection of the chlorinating agent can influence the yield. While traditional methods are effective, newer approaches like electrochemical chlorination may offer higher yields and a better environmental profile.[1][2]

Q3: What are the advantages of using electrochemical chlorination?

A3: Electrochemical chlorination offers several benefits over traditional methods using POCl₃ or SOCl₂:

  • Improved Safety and Environmental Profile: It avoids the use of highly corrosive and hazardous reagents, reducing safety risks and environmental pollution.[2]

  • Higher Yields and Purity: Under optimized conditions, electrochemical chlorination can lead to high yields (up to 87.9% for the ethyl ester precursor) and good product purity.[2]

  • Reduced Byproducts: The byproducts of electrochemical chlorination, such as HCl, can often be recycled, improving the atom economy of the reaction.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield after chlorination 1. Presence of moisture. 2. Incorrect reaction temperature. 3. Insufficient amount of chlorinating agent. 4. Degradation of the starting material or product.1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Carefully control the reaction temperature, typically keeping it low during the addition of the chlorinating agent and then allowing it to warm to the optimal reaction temperature. 3. Use a slight excess of the chlorinating agent, but avoid a large excess which can lead to side reactions. 4. Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.
Incomplete hydrolysis of the ester 1. Insufficient reaction time or temperature. 2. Inadequate amount of base (e.g., NaOH). 3. Poor solubility of the ester in the reaction medium.1. Increase the reaction time and/or temperature (e.g., 60-80°C for 4-6 hours).[1] 2. Ensure at least one equivalent of base is used, and consider using a slight excess. 3. Add a co-solvent like ethanol to improve the solubility of the starting material.
Formation of di-chlorinated byproduct 1. Excess of chlorinating agent. 2. High reaction temperature.1. Use a stoichiometric amount or only a slight excess of the chlorinating agent. 2. Maintain a low reaction temperature during the chlorination step.
Difficulty in purifying the final product 1. Presence of unreacted starting materials or byproducts. 2. Inefficient crystallization.1. Use column chromatography to separate the desired product from impurities before crystallization. 2. Optimize the crystallization solvent system. A mixture of ethanol and water (e.g., 3:1) has been reported to yield high purity (>99%).[1] Ensure slow cooling to promote the formation of well-defined crystals.

Data Presentation: Comparison of Synthesis Routes

Synthesis Method Reported Yield Reported Purity Key Advantages Key Disadvantages
Conventional Ester Route (using POCl₃/SOCl₂) 85%[1]97%[1]Well-established methodology.Use of hazardous and corrosive reagents.[1]
Electrochemical Chlorination Up to 87.9% (for ethyl ester)[2]HighEnvironmentally friendly, safer, recyclable byproducts.[2]Requires specialized equipment (electrolytic cell).
Carbonyl Chloride Hydrolysis 95%[1]99%[1]High purity.[1]Requires careful moisture control.[1]
Hydrogen Peroxide and HCl Up to 95.2% (for ethyl ester)[3]Up to 96.9% (for ethyl ester)[3]Greener reagent, improved safety.[3]May require optimization of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis via Conventional Chlorination and Hydrolysis

Step 1: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxopentanoate in a suitable solvent such as ethanol.

  • Slowly add an equimolar amount of methylhydrazine to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the desired pyrazole ester.

Step 2: Chlorination of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

  • In a dry, three-necked flask under an inert atmosphere, dissolve the ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in a dry, non-protic solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) or sulfuryl chloride (SOCl₂) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it over ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis to this compound

  • Dissolve the crude chlorinated ester in a mixture of ethanol and water.

  • Add a slight excess of sodium hydroxide (NaOH).

  • Heat the mixture to 60-80°C and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC).[1]

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.[1]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Ethyl 3-oxopentanoate->Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Crude Chlorinated Ester Crude Chlorinated Ester Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate->Crude Chlorinated Ester Chlorination (e.g., POCl3) This compound This compound Crude Chlorinated Ester->this compound Hydrolysis (NaOH, H2O/EtOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_step Identify Synthesis Step with Low Yield start->check_step chlorination Chlorination Step check_step->chlorination Chlorination hydrolysis Hydrolysis Step check_step->hydrolysis Hydrolysis purification Purification Step check_step->purification Purification check_moisture Check for Moisture Contamination? chlorination->check_moisture check_time_temp_hydrolysis Inadequate Time/Temperature? hydrolysis->check_time_temp_hydrolysis check_crystallization Inefficient Crystallization? purification->check_crystallization check_temp_chlorination Incorrect Temperature? check_moisture->check_temp_chlorination No solution_moisture Ensure Anhydrous Conditions check_moisture->solution_moisture Yes check_reagent_chlorination Insufficient Chlorinating Agent? check_temp_chlorination->check_reagent_chlorination No solution_temp_chlorination Optimize Temperature Control check_temp_chlorination->solution_temp_chlorination Yes solution_reagent_chlorination Adjust Reagent Stoichiometry check_reagent_chlorination->solution_reagent_chlorination Yes check_base Insufficient Base? check_time_temp_hydrolysis->check_base No solution_time_temp_hydrolysis Increase Reaction Time/Temp check_time_temp_hydrolysis->solution_time_temp_hydrolysis Yes solution_base Increase Base Concentration check_base->solution_base Yes solution_crystallization Optimize Solvent System check_crystallization->solution_crystallization Yes

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of Crude 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Q2: What is the expected appearance and melting point of the purified compound?

A2: Purified this compound is a white to light yellow crystalline powder.[1] The reported melting point is in the range of 162-166 °C.[1][2] A sharp melting point within this range is a good indicator of high purity.

Q3: What are the likely impurities in my crude sample?

A3: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials, by-products from the chlorination step (e.g., regioisomers or over-chlorinated products), and residual solvents. If the carboxylic acid was prepared by hydrolysis of the corresponding ethyl ester, unhydrolyzed ester could also be present.

Q4: Which analytical techniques are suitable for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound. A reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid is a good starting point.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while melting point analysis provides a quick assessment of purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was added).- Concentrate the solution by boiling off some solvent and allow it to cool again.[4]- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[5]- Add a seed crystal of the pure compound.[6]
The compound "oils out" instead of crystallizing. The compound is precipitating from the solution at a temperature above its melting point, or the concentration is too high.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and cool slowly.[4][6]- Ensure a very slow cooling rate. Allow the solution to cool to room temperature undisturbed before moving to an ice bath.[5]
The recrystallization yield is very low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.[6]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out on the filter paper.
The purified crystals are colored. Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.[6]
Acid-Base Extraction
Problem Possible Cause Solution
An emulsion forms at the interface of the organic and aqueous layers. The two layers are not separating cleanly, often due to vigorous shaking or the presence of particulate matter.- Allow the separatory funnel to stand undisturbed for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
Low recovery of the carboxylic acid after acidification. - The aqueous layer was not sufficiently acidified.- The carboxylic acid has some solubility in water.- Check the pH of the aqueous layer with pH paper after adding acid to ensure it is sufficiently acidic (pH < 2) to fully protonate the carboxylate.[7]- If the product does not precipitate, perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved carboxylic acid.[8]
The final product is still impure. Neutral impurities were trapped in the aqueous layer.- After the initial basic extraction, wash the aqueous layer containing the carboxylate salt with a fresh portion of organic solvent to remove any remaining neutral impurities before proceeding to the acidification step.
Column Chromatography
Problem Possible Cause Solution
The compound is streaking or tailing on the column. The carboxylic acid group is interacting strongly with the silica gel, leading to poor separation.- Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system. This will keep the carboxylic acid in its protonated state and minimize strong interactions with the silica.[9]
Poor separation of the desired compound from impurities. The eluent system is not optimized.- Develop a suitable eluent system using Thin Layer Chromatography (TLC) first. Test various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) with the addition of a small amount of acid.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Quantitative Data Summary

The following table summarizes the expected purity and yield from the purification and related synthesis processes.

Process Parameter Value Reference
RecrystallizationPurity of this compound>99%[1]
Synthesis of Ethyl Ester PrecursorPurityup to 96.9%[10]
Synthesis of Ethyl Ester PrecursorYieldup to 95.2%[10]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is designed for the purification of this compound that is substantially pure but may contain minor colored impurities or by-products.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol/water (3:1 v/v) solution.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water solution.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This method is ideal for separating the acidic target compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Shake the funnel gently, venting frequently. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.

  • Washing (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any co-extracted neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH < 2). The purified this compound will precipitate as a solid.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 3: Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1).

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system, determined by prior TLC analysis. A common system would be a gradient of ethyl acetate in hexane, with 0.5% acetic acid added to the mobile phase to prevent tailing.[9]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Isolation crude Crude Product dissolve Dissolve in min. hot Ethanol/Water (3:1) crude->dissolve 1. hot_solution Hot Solution dissolve->hot_solution hot_filt Hot Filtration (optional: with charcoal) hot_solution->hot_filt 2. filtrate Hot Filtrate hot_filt->filtrate cool Slow Cooling & Ice Bath filtrate->cool 3. crystals Crystal Slurry cool->crystals vac_filt Vacuum Filtration crystals->vac_filt 4. wash Wash with cold solvent vac_filt->wash pure Pure Crystals wash->pure

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent extract Extract with aq. NaHCO3 start->extract separate1 Separate Layers extract->separate1 org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 Organic aq_layer1 Aqueous Layer (Carboxylate Salt) separate1->aq_layer1 Aqueous wash Wash with fresh organic solvent aq_layer1->wash separate2 Separate Layers wash->separate2 org_wash Organic Washings (Trace Impurities) separate2->org_wash Organic aq_layer2 Purified Aqueous Layer separate2->aq_layer2 Aqueous acidify Acidify with HCl (pH < 2) aq_layer2->acidify precipitate Precipitation acidify->precipitate filter Vacuum Filtration precipitate->filter pure_product Pure Carboxylic Acid filter->pure_product

Caption: Logical workflow for the purification of this compound using acid-base extraction.

References

Long-term stability and storage conditions for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 127892-62-0).

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A1: For maximal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere.[1] It is crucial to protect it from moisture and light.[2] Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Q2: Is the compound stable at room temperature? A2: The compound is generally described as stable under normal conditions for short periods.[3] However, for long-term storage, refrigeration (2-8°C) is recommended to prevent potential degradation.[1]

Q3: What are the known incompatibilities for this compound? A3: You should avoid storing this compound with strong oxidizing agents.[2] Additionally, due to the reactivity of the carboxylic acid group, it is prudent to avoid prolonged contact with strong bases.

Q4: What are the physical signs of compound degradation? A4: Physical signs of degradation may include a color change from its typical white or light yellow appearance to a darker yellow or brown, changes in crystallinity, or clumping due to moisture absorption.[4] The most definitive sign is the appearance of new peaks in analytical tests like HPLC or a decrease in the purity of the main peak.

Q5: What are the primary safety and handling precautions? A5: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] It is also considered harmful if swallowed.[1] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood and avoid creating dust.[2][3]

Troubleshooting Guide

Issue: The solid compound has changed color (e.g., turned brownish).

  • Possible Cause: This often indicates oxidation or degradation due to exposure to air, light, or trace impurities.

  • Solution:

    • Verify that the storage container was properly sealed and protected from light.

    • Perform a purity analysis (e.g., HPLC, NMR) to quantify the level of degradation.

    • If purity is compromised, the compound may require repurification (e.g., recrystallization) before use in sensitive experiments.

Issue: I am observing a new peak in my HPLC/LC-MS analysis of a stock solution.

  • Possible Cause: This suggests degradation in the solution. The carboxylic acid functional group could be reacting with the solvent (if protic, like methanol, to form an ester) or degrading over time. Pyrazole rings are generally stable, but the overall molecule can undergo reactions like decarboxylation under certain conditions.[5]

  • Solution:

    • Prepare fresh stock solutions for each experiment, especially for quantitative assays.

    • If storing solutions, use aprotic solvents (e.g., DMSO, DMF) and store them at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

    • Refer to the Stability Assay Protocol below to systematically evaluate the stability of the compound in your specific experimental solvent and conditions.

Issue: My experimental results are inconsistent or show a loss of compound activity.

  • Possible Cause: Inconsistent results can be a direct consequence of compound instability, either in its solid form or in solution.

  • Solution:

    • Confirm the purity of the solid material before preparing new solutions.

    • Always use freshly prepared solutions from a solid that has been stored under the recommended conditions.

    • Review the experimental workflow for potential incompatibilities (e.g., extreme pH, presence of strong oxidizing agents). The workflow diagram below can help identify potential problem areas.

Data Presentation: Stability & Storage Summary

ParameterRecommendation / InformationSource(s)
Appearance White to light yellow crystalline powder[4]
Long-Term Storage Temp. 2-8°C[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)[1]
Container Tightly-closed and light-protecting (e.g., amber vial)[2]
Key Incompatibilities Strong oxidizing agents, moisture[2]
Potential Degradation Decarboxylation (loss of CO2), esterification (with alcohol solvents), nucleophilic substitution (of the chloro group)[4][5]
General Stability Stable under recommended storage conditions[2][3]

Mandatory Visualizations

Troubleshooting_Workflow cluster_storage Storage Conditions cluster_actions Corrective Actions start Anomaly Observed (e.g., color change, inconsistent results) check_solid 1. Assess Solid Compound start->check_solid check_purity Analyze Purity (HPLC, NMR) check_solid->check_purity check_solution 2. Evaluate Solution Prep & Handling check_purity->check_solution Yes (Purity OK) repurify Action: Repurify or Order New Stock check_purity->repurify No (<95% pure) check_temp Temperature Correct? (2-8°C) check_light Protected from Light? check_atmosphere Inert Atmosphere? fresh_sol Using Freshly Prepared Solution? check_solution->fresh_sol proceed Result: Compound is Stable Proceed with Caution fresh_sol->proceed Yes fresh_sol->check_storage_cluster No action_solution Prepare Fresh Solutions Before Each Use check_storage_cluster->action_solution action_storage Correct Storage Conditions: Seal, Refrigerate, Protect from Light action_solution->action_storage action_storage->proceed

Caption: A logical workflow for troubleshooting compound stability issues.

Degradation_Pathways parent 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid decarboxylated 4-Chloro-3-ethyl-1-methyl-1H-pyrazole parent->decarboxylated Heat (Δ) - CO₂ substituted 4-Nu-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid parent->substituted Nucleophile (Nu⁻) - Cl⁻ title Hypothetical Degradation Pathways

Caption: Potential (hypothetical) degradation pathways for the compound.

Experimental Protocols

Protocol: Accelerated Stability Assessment via RP-HPLC

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

1. Objective: To determine the rate of degradation of the compound in both solid and solution states under accelerated conditions (heat, light, pH).

2. Materials & Equipment:

  • This compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffers (pH 4, 7, 9)

  • Calibrated HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[6]

  • Temperature-controlled oven

  • Photostability chamber or light source

  • Calibrated analytical balance and pH meter

  • Class A volumetric flasks and pipettes

3. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution with the appropriate stress medium (buffer, water, or solvent) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[6]

4. Stress Conditions (Example):

  • Thermal Stress:

    • Solid: Place a known quantity of the solid compound in an oven at 60°C.

    • Solution: Incubate aliquots of the working solution at 60°C.

  • Photolytic Stress:

    • Expose both solid and solution samples to a controlled light source (e.g., ICH option 2: cool white fluorescent and near-UV lamps). Wrap control samples in aluminum foil.

  • Hydrolytic Stress:

    • Prepare working solutions in buffers at pH 4 (acidic), pH 7 (neutral), and pH 9 (basic). Incubate at room temperature or an elevated temperature (e.g., 40°C).

5. Time Points:

  • Analyze samples at initial time (T=0) and at subsequent intervals (e.g., 24, 48, 72 hours, and 1 week). The exact time points may be adjusted based on the observed rate of degradation.

6. HPLC Method (Example):

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol : 0.1% Trifluoroacetic Acid in Water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 206 nm (or a more specific wavelength determined by UV scan).[6]

  • Injection Volume: 5-10 µL.[6]

  • Column Temperature: 25°C.[6] Note: This method is a starting point based on similar compounds and should be optimized for this specific molecule (e.g., gradient elution may be required to resolve degradation products).

7. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Plot the percentage of the compound remaining versus time for each stress condition to determine the degradation kinetics.

  • Identify and, if possible, characterize any major degradation products.

References

Overcoming solubility issues of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

A1: Publicly available quantitative solubility data for this specific compound is limited. Qualitative assessments indicate that it is slightly soluble in methanol and slightly soluble in chloroform with heating.[1] Generally, as a substituted pyrazole carboxylic acid, its solubility can be influenced by the polarity of the solvent, temperature, and the crystalline form of the solid.

Q2: What are the key chemical properties of this compound that influence its solubility?

A2: The key properties are:

  • Carboxylic Acid Group: This functional group can participate in hydrogen bonding and can be ionized, which is crucial for pH-dependent solubility.

  • Pyrazole Ring: The heterocyclic nature of the ring contributes to its overall polarity.

  • Substituents (Chloro, Ethyl, Methyl): These groups influence the lipophilicity and crystal packing of the molecule.

  • Predicted pKa: The predicted acidity constant (pKa) for this compound is approximately 1.90, indicating it is a relatively strong organic acid. This is a critical parameter for pH-modification strategies.

Q3: Why is my compound crashing out of solution during my reaction or purification?

A3: Precipitation can occur due to several factors:

  • Change in Solvent Composition: If the solvent polarity changes during a reaction (e.g., by adding a less polar co-solvent or an anti-solvent), the solubility of your compound may decrease, leading to precipitation.

  • Temperature Fluctuation: Solubility is often temperature-dependent. If the temperature of your solution decreases, the solubility may drop, causing the compound to crystallize or precipitate.

  • Change in pH: For a carboxylic acid, a decrease in pH (making the solution more acidic) will suppress the ionization of the carboxylate group, making the compound less polar and thus less soluble in polar solvents.

  • Supersaturation: You may have created a supersaturated solution that is inherently unstable and prone to precipitation, especially in the presence of seed crystals or impurities.

Q4: Can I use this compound in a formulation for in vivo studies?

A4: Due to its limited aqueous solubility, direct formulation in simple aqueous buffers may be challenging.[2] Strategies to enhance aqueous solubility, such as forming a salt, using co-solvents, or employing advanced formulation techniques like solid dispersions or nanoparticle engineering, may be necessary.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems in a question-and-answer format.

Initial Troubleshooting Workflow

start Start: Compound is Insoluble check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more suitable solvent (e.g., more polar, aprotic). check_solvent->change_solvent No heat_sonicate Have you tried heating or sonication? check_solvent->heat_sonicate Yes change_solvent->heat_sonicate apply_energy Gently heat the mixture or use an ultrasonic bath. heat_sonicate->apply_energy No ph_modification Is pH modification an option? heat_sonicate->ph_modification Yes apply_energy->ph_modification adjust_ph For polar protic solvents, add a base to deprotonate the carboxylic acid. ph_modification->adjust_ph Yes cosolvent Have you considered a co-solvent? ph_modification->cosolvent No adjust_ph->cosolvent add_cosolvent Introduce a miscible co-solvent to modify the overall polarity. cosolvent->add_cosolvent Yes end_insoluble Further investigation needed (e.g., salt formation, formulation) cosolvent->end_insoluble No end_soluble Success: Compound Solubilized add_cosolvent->end_soluble

Caption: A flowchart for troubleshooting solubility issues.

Q: My compound won't dissolve in my chosen organic solvent at room temperature. What should I do first?

A: First, try to increase the dissolution rate by applying energy.

  • Heating: Gently warm the mixture. Many compounds exhibit increased solubility at higher temperatures. Be mindful of the compound's stability at elevated temperatures.

  • Sonication: Use an ultrasonic bath to break down solid aggregates and enhance the interaction between the compound and the solvent.

Q: Heating and sonication didn't work. What is the next step?

A: Consider if the solvent is appropriate. The polarity of the solvent plays a critical role.

  • Polar Aprotic Solvents: Try solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). These solvents can engage in dipole-dipole interactions without the complexities of hydrogen bonding with the carboxylic acid.

  • Polar Protic Solvents: For solvents like ethanol or methanol, where solubility is still limited, you may need to consider pH modification.

Q: How can I use pH to improve solubility in a protic organic solvent?

A: Since this compound is acidic, you can deprotonate the carboxylic acid to form a more soluble salt.

  • Add a Base: In a solvent like ethanol, add a small amount of a suitable organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., sodium hydroxide, potassium carbonate). The resulting carboxylate salt will be more polar and should have a higher solubility in polar protic solvents.

Q: I need to use a less polar solvent system, but my compound is insoluble. What are my options?

A: A co-solvent approach is often effective.

  • Introduce a Polar Co-solvent: Start by dissolving your compound in a small amount of a good solvent (e.g., DMF or DMSO). Then, slowly add this solution to your less polar solvent system. This can sometimes keep the compound in solution.

  • Miscible Solvent Blends: Experiment with mixtures of solvents. For example, a mixture of toluene and isopropanol may have the right balance of polarity to dissolve your compound while being suitable for your reaction.

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility (mg/mL)Observations
Methanol25Slightly soluble[1]
Ethanol25
Isopropanol25
Acetone25
Acetonitrile25
Dichloromethane25
Chloroform25Slightly soluble with heating[1]
Ethyl Acetate25
Tetrahydrofuran (THF)25
Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Shake-Flask Method Workflow

start Start add_excess Add excess solid compound to a known volume of solvent. start->add_excess equilibrate Equilibrate the mixture (e.g., 24-48h at constant temp) with agitation. add_excess->equilibrate phase_separation Separate solid and liquid phases (centrifugation or filtration). equilibrate->phase_separation sample_supernatant Carefully sample the saturated supernatant. phase_separation->sample_supernatant dilute Dilute the sample to a concentration within the analytical range. sample_supernatant->dilute quantify Quantify the concentration using a validated method (e.g., HPLC-UV, LC-MS). dilute->quantify calculate Calculate the solubility. quantify->calculate end End calculate->end

Caption: Workflow for solubility determination via the shake-flask method.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature incubator or water bath

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical method (e.g., HPLC-UV, LC-MS) with a calibration curve

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a constant temperature environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure a saturated solution is formed.

  • Phase Separation: After equilibration, remove the vial and let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. If not centrifuging, pass the solution through a syringe filter appropriate for the solvent.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted solution using your pre-validated analytical method.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Protocol 2: Enhancing Solubility with a Co-Solvent System

This protocol provides a general method for investigating the use of a co-solvent to improve the solubility of the target compound.

Materials:

  • This compound

  • Primary organic solvent (in which the compound has low solubility)

  • Co-solvent (a good solvent for the compound, e.g., DMSO or DMF)

  • Vials, pipettes, and magnetic stirrer

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in the co-solvent (e.g., 100 mg/mL in DMSO).

  • Titration: In a vial, place a known volume of the primary organic solvent.

  • Co-solvent Addition: While stirring, add the stock solution dropwise to the primary solvent.

  • Observation: Observe for any signs of precipitation. Record the volume of the stock solution added at the point where precipitation begins to occur.

  • Determine Ratios: Experiment with different ratios of the primary solvent to the co-solvent to find a system that keeps the compound dissolved at your desired concentration.

  • Test Stability: Once a suitable co-solvent system is identified, monitor the solution over time (e.g., 1, 4, and 24 hours) to ensure the compound remains in solution and does not slowly precipitate.

References

Identifying and minimizing side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazoles. The following information directly addresses common issues encountered during experimental work, with a focus on identifying and minimizing the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in pyrazole synthesis, and why does it form?

A1: The most prevalent side products in pyrazole synthesis are regioisomers .[1] This issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The two nitrogen atoms of the substituted hydrazine have different nucleophilicities, and the two carbonyl carbons of the dicarbonyl compound are in different chemical environments. This allows the initial nucleophilic attack of the hydrazine to occur at either of the two carbonyl carbons, leading to two different hydrazone intermediates, which then cyclize to form a mixture of pyrazole regioisomers.[2][3] Controlling which regioisomer is formed is critical, as different isomers can have vastly different biological activities and physicochemical properties.[1]

Q2: My reaction mixture is turning a dark color (e.g., yellow, red, or brown). What causes this, and will it affect my reaction?

A2: Discoloration of the reaction mixture is a common observation, particularly in Knorr-type pyrazole syntheses. This is often due to the decomposition of the hydrazine starting material or the formation of colored impurities from oxidative processes. While this may not always prevent the formation of the desired product, it can complicate purification and potentially lower the overall yield. Using fresh, high-purity hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions.

Q3: Besides regioisomers, what other side products should I be aware of?

A3: Other potential side products include:

  • Uncyclized Hydrazone Intermediates : If the cyclization step is incomplete due to suboptimal reaction conditions (e.g., insufficient temperature or reaction time), the stable hydrazone intermediate may be isolated.

  • Products of Subsequent Reactions : The pyrazole product itself can sometimes react further. For example, in aminopyrazole synthesis using acetic acid as a solvent at high temperatures, the product can be N-acetylated. 5-aminopyrazoles can also react with starting materials to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines under harsh conditions.

  • Biaryl Formation : In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.

Q4: How can I confirm the structure and regiochemistry of my synthesized pyrazole?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • NMR Spectroscopy : 1D NMR (¹H and ¹³C) will show different chemical shifts for the protons and carbons of the different regioisomers. For definitive assignment, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can identify through-space correlations. For example, a correlation between protons on an N-substituent and protons on the pyrazole ring can confirm their proximity and thus the regiochemistry.

  • Mass Spectrometry : Provides the molecular weight of the product, confirming the correct mass for the pyrazole.

  • Single-Crystal X-ray Diffraction : This is the most definitive method for determining the exact structure and regiochemistry of a crystalline product.

Troubleshooting Guides

Issue 1: Low Yield in Pyrazole Synthesis

A consistently low yield is a frequent problem in pyrazole synthesis. The following guide provides a systematic approach to troubleshooting.

  • Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure impure_materials Purify Starting Materials check_purity->impure_materials Impure optimize_temp Optimize Temperature (Increase/Decrease) check_conditions->optimize_temp optimize_time Optimize Reaction Time (Increase) check_conditions->optimize_time optimize_catalyst Optimize Catalyst (Type/Loading) check_conditions->optimize_catalyst check_side_products Analyze for Side Products (TLC/LC-MS) minimize_side_rxn Address Side Product Formation (See Guide) check_side_products->minimize_side_rxn Present end Improved Yield check_side_products->end Absent impure_materials->check_conditions optimize_temp->check_side_products optimize_time->check_side_products optimize_catalyst->check_side_products minimize_side_rxn->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Common Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure all starting material is consumed. Increase Temperature: Many condensation reactions require heating (reflux). Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.
Suboptimal Catalyst Catalyst Choice: For Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used. The choice and amount can be critical. Experiment with different acid or base catalysts.
Poor Quality Reagents Purity: Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used. Impurities can lead to unwanted side reactions. Use freshly opened or purified reagents.
Side Product Formation Analysis: Use TLC, LC-MS, or NMR to identify the major side products. Optimization: Adjust reaction conditions (solvent, temperature, catalyst) to disfavor the formation of these byproducts. Refer to the guide on minimizing regioisomers below.
Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)

The formation of regioisomers is the most common challenge when using unsymmetrical starting materials. The following strategies can be employed to favor the formation of a single isomer.

  • Controlling Regioselectivity

regioselectivity_control unsym_diketone Unsymmetrical 1,3-Diketone reaction Reaction unsym_diketone->reaction sub_hydrazine Substituted Hydrazine sub_hydrazine->reaction path_a Attack at C1 reaction->path_a Pathway 1 path_b Attack at C2 reaction->path_b Pathway 2 isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b control_factors Control Factors solvent Solvent Choice (Protic vs. Aprotic, Fluorinated Alcohols) control_factors->solvent substituents Steric/Electronic Effects of R groups control_factors->substituents ph pH / Catalyst control_factors->ph solvent->reaction substituents->reaction ph->reaction

Caption: Factors influencing the formation of regioisomers in pyrazole synthesis.

Strategies for Improving Regioselectivity:

  • Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity.

    • Protic vs. Aprotic Solvents: In some systems, protic solvents (e.g., ethanol, water) favor one regioisomer, while aprotic solvents (e.g., acetonitrile, DMF) favor the other. Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, directing the nucleophilic attack.[4]

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity, in some cases improving ratios from nearly 1:1 to over 99:1 in favor of one isomer.[5]

  • Modify Starting Materials:

    • Steric Hindrance: Introducing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.

    • Electronic Effects: The electronic properties of the substituents (electron-donating vs. electron-withdrawing) alter the reactivity of the carbonyl groups, influencing the site of initial attack.

  • Control of pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine acts as the primary nucleophile and the reactivity of the carbonyl groups, thereby affecting the isomeric ratio.

  • Pre-formation of an Enaminone: You can pre-react your 1,3-dicarbonyl compound to form an enamine at one of the carbonyls. The enamine functionality is significantly less electrophilic than the remaining ketone, which directs the initial attack of the hydrazine to the ketonic carbon, often leading to a single regioisomer.[1]

Issue 3: Difficulty in Separating Regioisomers

If the formation of an isomeric mixture cannot be avoided, the following techniques can be used for purification.

  • Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[1]

    • TLC Analysis: First, screen various solvent systems (e.g., gradients of ethyl acetate in hexanes) using TLC to find an eluent that provides the best possible separation between the two isomer spots (difference in Rf values).[1]

    • Flash Chromatography: Once a suitable solvent system is identified, perform flash column chromatography to isolate the pure regioisomers.[1]

  • Fractional Crystallization: If the regioisomers are solids and have significantly different solubilities in a particular solvent, fractional crystallization can be an effective, scalable purification technique.

Data Presentation: Quantitative Analysis of Regioselectivity

The following tables summarize quantitative data on the effect of reaction conditions on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles [5]

Reaction: 1-Aryl-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

Aryl Group (R¹) Solvent Regioisomeric Ratio (A:B) Total Yield (%)
4-MeO-PhEtOH55:4585
4-MeO-PhTFE85:1590
4-MeO-PhHFIP97:392
PhTFE89:1188
PhHFIP>99:195
4-Cl-PhTFE93:791
4-Cl-PhHFIP>99:194

Regioisomer A: 5-Aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Regioisomer B: 3-Aryl-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Table 2: Effect of Base and Alkylating Agent on N-Alkylation Regioselectivity

Reaction: N-Alkylation of 3-Chloro-1H-pyrazole

Alkylating Agent Base Solvent Temp (°C) Time (h) Total Yield (%) Ratio (N1:N2)
Methyl IodideK₂CO₃DMF804~95~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

N1 isomer: 1-alkyl-5-chloropyrazole. N2 isomer: 1-alkyl-3-chloropyrazole. Data compiled from reference[6].

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7][8]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane).

  • Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry to obtain the product.

Protocol 2: Synthesis of 5-Aminopyrazole from a β-Ketonitrile

This protocol describes the synthesis of 5-aminopyrazoles from the condensation of β-ketonitriles with hydrazines, a highly versatile method.[9]

Materials:

  • β-Ketonitrile (e.g., benzoylacetonitrile) (1.0 eq)

  • Hydrazine hydrate (or substituted hydrazine) (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • Dissolve the β-ketonitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add the hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography.

Protocol 3: N-Alkylation of a Pyrazole using a Base

This protocol provides a general procedure for the N1-alkylation of a pyrazole using an alkyl halide in the presence of a base.[4]

Materials:

  • Pyrazole (e.g., 5-Hydrazinyl-4-phenyl-1H-pyrazole) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane) (1.1 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0°C under an inert atmosphere, add a solution of the pyrazole in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Optimizing Chlorination in 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the critical chlorination step.

Troubleshooting Guide

This section addresses specific issues that may arise during the chlorination of the pyrazole precursor, 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, or its corresponding ester.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Inactive Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS) can degrade upon exposure to moisture. 2. Insufficient Reaction Temperature: The activation energy for the chlorination may not be met. 3. Poor Solubility of Starting Material: The pyrazole precursor may not be fully dissolved in the chosen solvent, limiting its availability for reaction. 4. Presence of Quenching Agents: Water or other nucleophilic impurities in the reaction mixture can consume the chlorinating agent.1. Use a fresh or newly opened bottle of the chlorinating agent. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using TLC or HPLC. For SOCl₂, refluxing is common. For NCS or TCCA, moderate heating may be required. 3. Select a solvent in which the starting material has good solubility. For pyrazole chlorination, solvents like dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are often used.[1] 4. Dry all glassware thoroughly and use anhydrous solvents.
Formation of Multiple Products (Poor Selectivity) 1. Over-chlorination: Excess chlorinating agent or prolonged reaction times can lead to dichlorination or other polychlorinated species. 2. Side-Chain Chlorination: Under radical conditions (e.g., initiated by light), chlorination of the ethyl group can occur. 3. Reaction at the Carboxylic Acid Group: When using reagents like SOCl₂, the carboxylic acid can be converted to the corresponding acyl chloride.[2]1. Carefully control the stoichiometry of the chlorinating agent. Start with 1.0-1.2 equivalents and monitor the reaction progress closely. 2. Perform the reaction in the dark to minimize light-induced radical formation. Avoid radical initiators. Electrophilic chlorinating agents like NCS or TCCA in a polar aprotic solvent are less prone to side-chain chlorination. 3. If the acyl chloride is not the desired product, consider using a milder chlorinating agent like NCS. Alternatively, protect the carboxylic acid as an ester before chlorination and hydrolyze it afterward. The formation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is a known reaction.[2]
Low Isolated Yield 1. Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction. 2. Incomplete Precipitation/Crystallization: The chosen solvent system may not be optimal for recovering the product. 3. Decomposition of Product: The product may be unstable under the reaction or work-up conditions (e.g., high temperatures or extreme pH).1. After initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product. Ensure the pH of the aqueous layer is adjusted to precipitate the carboxylic acid if it is in its salt form. 2. Screen different solvent systems for crystallization. A common method for purifying the final product is crystallization from an ethanol/water mixture. 3. Avoid excessive heating during the reaction and work-up. Use mild bases for neutralization if required.
Product is Difficult to Purify 1. Presence of Isomeric Byproducts: Chlorination at other positions on the pyrazole ring, although less likely for the 4-position, can occur. 2. Persistent Colored Impurities: These may arise from the decomposition of reagents or starting materials. 3. Residual Chlorinating Agent or its Byproducts: For example, succinimide from NCS.1. Purification via column chromatography on silica gel may be necessary. HPLC can also be used for analysis and purification of chlorinated pyrazoles. 2. Treat the crude product with activated carbon during recrystallization. 3. An aqueous wash during work-up can help remove water-soluble byproducts. For instance, a wash with sodium bisulfite can remove excess chlorine or TCCA byproducts.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for the synthesis of this compound?

A1: The choice of chlorinating agent depends on the specific requirements of your synthesis, such as scale, safety considerations, and desired purity. Here is a comparison of common options:

Chlorinating Agent Advantages Disadvantages Typical Conditions
Thionyl Chloride (SOCl₂) - Inexpensive and readily available. - Can also convert the carboxylic acid to the acyl chloride in one step if desired.[2]- Highly corrosive and moisture-sensitive. - Generates HCl and SO₂ as byproducts, requiring good ventilation and scrubbing. - Can lead to charring with sensitive substrates.Reflux in an inert solvent like dichloromethane or neat.
N-Chlorosuccinimide (NCS) - Solid, easier to handle than SOCl₂. - Generally provides good selectivity for ring chlorination.[1]- Can be slower than SOCl₂. - The succinimide byproduct needs to be removed during work-up.Stirring in a polar aprotic solvent like DMF or acetonitrile, often with gentle heating.[1]
Trichloroisocyanuric Acid (TCCA) - A stable, solid source of chlorine. - High chlorine content by weight. - Can be used under mild conditions.[3][4][5][6]- Stoichiometry must be carefully controlled to avoid over-chlorination.Can be used in various solvents, including acetonitrile or even under solvent-free mechanochemical conditions.[3][6]
Electrochemical Chlorination - "Green" and sustainable method. - Avoids the use of hazardous chlorinating agents. - Byproducts can be less problematic.- Requires specialized equipment (electrolysis cell, power supply). - Optimization of reaction parameters (current density, electrolyte, electrode material) is necessary.[7]Galvanostatic electrolysis in an aqueous NaCl or HCl solution, often with an organic co-solvent.[7][8]

Q2: My starting material is the ethyl ester of 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Can I chlorinate this directly?

A2: Yes, chlorinating the ethyl ester is a common and often preferred route. The ester group is generally stable under most chlorination conditions and can help to avoid side reactions at the carboxylic acid position. After chlorination, the ester can be hydrolyzed to the desired carboxylic acid. A patented method describes the electrochemical chlorination of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate with yields up to 95.2%.[9]

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and compared to the starting material and, if available, a standard of the product. This will allow you to determine when the starting material has been consumed and to observe the formation of any byproducts.

Q4: What are the key safety precautions to take during the chlorination step?

A4: Safety is paramount when working with chlorinating agents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when using reagents like SOCl₂ that release toxic gases.

  • Anhydrous Conditions: Many chlorinating agents react violently with water. Ensure all glassware is dry and use anhydrous solvents.

  • Quenching: Quench the reaction carefully by slowly adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium bisulfite) at a low temperature.

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This protocol is adapted from general procedures for the conversion of carboxylic acids to acyl chlorides and subsequent reactions.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, suspend 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature and carefully remove the excess SOCl₂ and solvent under reduced pressure.

  • The resulting crude 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride can be used directly in the next step or carefully hydrolyzed to the carboxylic acid by adding it to ice-water and then extracting the product.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is based on general methods for the chlorination of pyrazoles with NCS.[1]

  • Dissolve 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid or its ethyl ester (1 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Conversion

G Troubleshooting Low Conversion in Chlorination start Low or No Conversion Observed check_reagent Check Chlorinating Agent Activity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity use_fresh Use Fresh/Anhydrous Reagent check_reagent->use_fresh Degraded? increase_temp Increase Temperature/Time check_conditions->increase_temp Too Mild? change_solvent Change Solvent for Better Solubility check_conditions->change_solvent Insoluble SM? ensure_anhydrous Ensure Anhydrous Conditions check_purity->ensure_anhydrous Moisture Present? purify_sm Purify Starting Material check_purity->purify_sm Impurities Detected?

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

Decision Pathway for Chlorinating Agent Selection

G Selecting a Chlorinating Agent start Starting Material: 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (or ester) goal Desired Product: 4-Chloro derivative start->goal acyl_chloride Is Acyl Chloride an Intermediate? goal->acyl_chloride safety Primary Concern: Safety/Handling? acyl_chloride->safety No socl2 Use SOCl₂ acyl_chloride->socl2 Yes green_chem Focus on 'Green' Chemistry? safety->green_chem No ncs Use NCS safety->ncs Yes tcca Use TCCA safety->tcca Yes electrochem Use Electrochemical Method green_chem->electrochem Yes

Caption: Decision tree for choosing the appropriate chlorinating agent.

References

Challenges in the scale-up production of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CEMPA).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of this compound?

A1: The two main industrial synthesis routes for CEMPA start from a pyrazole ester precursor, typically ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. The key transformation is the chlorination at the 4-position of the pyrazole ring, followed by the hydrolysis of the ester group.

The primary methods for chlorination include:

  • Traditional Chlorination: This method employs chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). While effective, these reagents are corrosive and require careful handling and safety precautions on a large scale.[1]

  • Greener Chlorination Alternatives:

    • Electrochemical Chlorination: This method utilizes an electric current to generate the chlorinating species in situ, often from a source like hydrochloric acid. It is considered a more environmentally friendly approach as it avoids the use of harsh chlorinating agents and can minimize waste streams.[2]

    • Hydrochloric Acid and Hydrogen Peroxide: This system offers another greener alternative to traditional chlorinating agents, reducing the generation of hazardous byproducts.[3]

Q2: What are the critical process parameters to monitor during the chlorination step?

A2: The chlorination of the pyrazole ring is a critical step that can significantly impact yield and purity. Key parameters to control include:

  • Temperature: The reaction is often exothermic, and poor temperature control can lead to the formation of impurities, including over-chlorinated byproducts.

  • Reagent Stoichiometry: Precise control of the chlorinating agent's stoichiometry is crucial to prevent both incomplete reaction and the formation of di-chlorinated or other related impurities.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing the yield of the desired product while minimizing byproduct formation.

  • Mixing/Agitation: Adequate mixing is critical in a large-scale reactor to ensure uniform temperature distribution and efficient contact between reactants, preventing localized "hot spots" and side reactions.

Q3: What are some common impurities that can arise during the synthesis of CEMPA?

A3: Impurity profiles can become more complex during scale-up. Potential impurities to monitor include:

  • Unreacted Starting Material: Incomplete chlorination can lead to the presence of the starting pyrazole ester in the final product.

  • Over-chlorinated Byproducts: Excessive chlorination can result in the formation of di-chlorinated pyrazole derivatives.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, other positional isomers of the chloro-substituted pyrazole may be formed.

  • Hydrolysis Byproducts: During the ester hydrolysis step, incomplete reaction can leave residual ester. Conversely, harsh hydrolysis conditions could potentially lead to the degradation of the pyrazole ring.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product and must be controlled to acceptable levels.

Q4: What are the recommended methods for the purification of CEMPA on a large scale?

A4: Crystallization is the most common method for purifying CEMPA at an industrial scale. Key considerations for a successful crystallization process include:

  • Solvent Selection: The choice of solvent or solvent system is critical for achieving good recovery and high purity. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities should remain soluble at all temperatures.

  • Cooling Profile: A controlled cooling profile is essential to promote the growth of uniform crystals with a desirable particle size distribution, which will improve filtration and drying characteristics.

  • Seeding: The use of seed crystals can help to control the crystallization process, leading to a more consistent product.

  • pH Adjustment: The solubility of the carboxylic acid is highly dependent on pH. Careful pH adjustment during the work-up and crystallization can be used to effectively precipitate the product and leave impurities in the solution.

Troubleshooting Guides

Problem 1: Low Yield in the Chlorination Step
Potential Cause Troubleshooting Action
Incomplete Reaction - Monitor reaction progress by in-process controls (e.g., HPLC, GC).- Gradually increase reaction time or temperature, while carefully monitoring for byproduct formation.
Degradation of Starting Material or Product - Ensure the reaction temperature is not exceeding the recommended range.- Investigate the stability of the starting material and product under the reaction conditions.
Moisture in the Reaction - For moisture-sensitive chlorinating agents like SOCl₂, ensure all solvents and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen).
Suboptimal Reagent Stoichiometry - Carefully verify the molar equivalents of the chlorinating agent.- Consider a slight excess of the chlorinating agent, but monitor for over-chlorination.
Problem 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Action
Over-chlorination - Reduce the stoichiometry of the chlorinating agent.- Optimize the reaction temperature and time to favor the mono-chlorinated product.
Incomplete Hydrolysis of the Ester - Increase the reaction time or temperature for the hydrolysis step.- Ensure the concentration of the base (e.g., NaOH) is sufficient for complete saponification.
Inefficient Crystallization - Screen for alternative crystallization solvents or solvent mixtures.- Optimize the cooling profile and consider the use of anti-solvents.- Implement seeding to control crystal growth.
Co-precipitation of Impurities - Adjust the pH during work-up and crystallization to maximize the solubility of acidic or basic impurities.- Consider a hot filtration step to remove any insoluble impurities before crystallization.
Problem 3: Poor Filtration or Drying Characteristics of the Final Product
Potential Cause Troubleshooting Action
Fine Particle Size or Needle-like Crystal Habit - Optimize the crystallization process to encourage the growth of larger, more equant crystals. This can be achieved by slowing down the cooling rate, using a different solvent system, or adjusting the agitation speed.
Formation of a Slurry with Poor Filterability - Investigate the effect of temperature on the viscosity of the slurry.- Consider adding a filter aid, but be mindful of potential product contamination.
Solvent Clathration or High Residual Solvent Content - After filtration, wash the filter cake with a suitable, low-boiling point solvent to displace the crystallization solvent.- Optimize the drying conditions (temperature, vacuum, time) to effectively remove residual solvents.

Experimental Protocols

Method 1: Electrochemical Chlorination of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

This protocol is based on a greener chemistry approach, avoiding the use of harsh chlorinating agents.[2]

Materials and Equipment:

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

  • Acetonitrile (or other suitable organic solvent)

  • Aqueous Hydrochloric Acid (e.g., 6mol/L)

  • Single compartment electrolytic cell with a platinized platinum anode and cathode

  • Power supply for electrolysis

  • Standard laboratory glassware and extraction equipment

Procedure:

  • Preparation of the Electrolyte: Dissolve ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in an organic solvent such as acetonitrile. Combine this solution with aqueous hydrochloric acid to form the electrolytic solution. The ratio of the organic solvent to hydrochloric acid can be optimized.[2]

  • Electrolytic Chlorination:

    • Place the electrolytic solution in the single compartment electrolytic cell.

    • Maintain the temperature between 0°C and 40°C.

    • Apply a constant current density (e.g., 0.02 A/cm² to 1 A/cm²) for a specified reaction time (e.g., 2 hours).[2]

  • Work-up and Isolation of the Chlorinated Ester:

    • After the electrolysis is complete, distill the solvent and excess hydrochloric acid under normal pressure.

    • Neutralize the residue with a suitable base (e.g., NaOH solution).

    • Extract the product with an organic solvent like chloroform.

    • Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.[2]

Quantitative Data from a Patent Example[2]:

ParameterValue
SubstrateEthyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
SolventAcetonitrile
Hydrochloric Acid Concentration6 mol/L
Current Density0.02 A/cm² - 1 A/cm²
Temperature0°C - 40°C
Reaction Time2 hours
Yield of Chlorinated Ester Up to 86.4%
Method 2: Hydrolysis of Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

This protocol describes the saponification of the ester to the final carboxylic acid product.

Materials and Equipment:

  • Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water and a suitable organic solvent (e.g., Ethanol)

  • Hydrochloric Acid (for acidification)

  • Jacketed reactor with overhead stirring and temperature control

  • Filtration and drying equipment

Procedure:

  • Saponification:

    • Charge the jacketed reactor with the chlorinated ester and a mixture of water and an organic solvent like ethanol.

    • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to a suitable temperature (e.g., 60-80°C) and stir until the reaction is complete, as monitored by an in-process control method.[1]

  • Work-up and Precipitation:

    • Cool the reaction mixture.

    • If an organic solvent was used, it may be partially or fully removed by distillation.

    • Slowly add hydrochloric acid to the aqueous solution to adjust the pH to acidic, which will precipitate the carboxylic acid.

  • Isolation and Drying:

    • Filter the precipitated solid.

    • Wash the filter cake with water to remove any inorganic salts.

    • Dry the product under vacuum at an appropriate temperature to obtain this compound.

Visualizations

General Synthesis Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Start Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Chlorination Chlorination (e.g., Electrochemical or SOCl2) Start->Chlorination Intermediate Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Chlorination->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Crystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G LowYield Low Yield Observed CheckIPC Review In-Process Controls (e.g., HPLC, TLC) LowYield->CheckIPC IncompleteReaction Incomplete Reaction? CheckIPC->IncompleteReaction IncreaseTimeTemp Action: Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp Yes SideProducts Significant Side Products? IncompleteReaction->SideProducts No OptimizeConditions Action: Optimize Reaction Conditions (Temp, Stoichiometry) SideProducts->OptimizeConditions Yes WorkupLosses Losses During Work-up? SideProducts->WorkupLosses No OptimizeExtraction Action: Optimize Extraction and Isolation Procedures WorkupLosses->OptimizeExtraction Yes

Caption: Troubleshooting workflow for addressing low reaction yield.

Safety Considerations for Handling Thionyl Chloride (SOCl₂)

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_handling Handling & Storage SOCl2 Thionyl Chloride Handling Gloves Chemical Resistant Gloves (Neoprene, PVC, or Viton) SOCl2->Gloves Goggles Chemical Splash Goggles and Face Shield SOCl2->Goggles Respirator NIOSH-approved Respirator (Acid Gas Canisters) SOCl2->Respirator Suit Chemical Resistant Suit SOCl2->Suit FumeHood Operate in a Well-Ventilated Fume Hood SOCl2->FumeHood Shower Accessible Safety Shower and Eyewash Station SOCl2->Shower Moisture Protect from Moisture (Reacts Violently with Water) SOCl2->Moisture Storage Store in a Cool, Dry, Well-Ventilated Area SOCl2->Storage Incompatibles Isolate from Incompatible Materials (Bases, Alcohols) SOCl2->Incompatibles

Caption: Key safety considerations for handling thionyl chloride.[4][5][6][7]

References

Technical Support Center: Purification of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions during the synthesis of pyrazoles. These may include unreacted starting materials, regioisomers, and colored byproducts resulting from the decomposition of reagents like hydrazine.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The most effective primary purification methods for this compound are recrystallization and acid-base extraction. For highly impure samples or to separate close-running impurities, column chromatography can be employed.

Q3: A publication mentions achieving >99% purity by crystallization from ethanol/water. Can you provide more details?

A3: Yes, crystallization from a 3:1 ethanol/water mixture has been reported to yield high-purity this compound.[2] A detailed protocol for this mixed-solvent recrystallization is provided in the Experimental Protocols section.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:

  • Increase the solvent volume: Add more of the "good" solvent (in which the compound is soluble) to lower the saturation point.[3]

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature, and then transfer it to an ice bath. Using an insulated container can help.[3]

  • Use a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.[3]

  • Try a different solvent system: Experiment with other solvents or solvent mixtures.[3]

Q5: How can I remove colored impurities from my product?

A5: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated charcoal before the hot filtration step in recrystallization. The charcoal adsorbs the colored molecules. Use it sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[3]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Using too much solventUse the minimum amount of hot solvent required to just dissolve the crude product.
Incomplete precipitationEnsure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Crystals lost during transferRinse the crystallization flask with a small amount of the cold mother liquor and transfer this to the filter funnel.
Product is significantly soluble in the cold solventConsider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Issue 2: Product Purity is Still Low After a Single Purification Step
Possible Cause Troubleshooting Step
Impurities have similar solubilityPerform a second recrystallization.
Presence of baseline impuritiesUtilize an acid-base extraction to remove neutral or basic impurities.
Presence of regioisomers or other closely related impuritiesEmploy column chromatography for a more effective separation.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This method is effective for purifying this compound, with reports of achieving >99% purity.[2]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol needed to completely dissolve the solid.

  • In a separate flask, heat a 3:1 mixture of ethanol and water.

  • Slowly add the hot ethanol/water mixture to the dissolved crude product until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (3:1) mixture.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Extraction

This technique is useful for separating the acidic target compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M HCl while stirring until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry.

Protocol 3: Column Chromatography

This method is suitable for separating compounds that are difficult to purify by other means.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Chromatography column

  • Beakers and flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel slurried in hexane.

  • Prepare the sample: Dissolve a small amount of the crude product in a minimal volume of the eluent and adsorb it onto a small amount of silica gel.

  • Load the sample: Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elute the column: Start with a non-polar eluent such as a mixture of hexane and ethyl acetate (e.g., 9:1).

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate and then adding a small amount of methanol (e.g., hexane:ethyl acetate 1:1, then ethyl acetate, then ethyl acetate:methanol 99:1).

  • Collect fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitor the separation: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Purity AchievedReference
Ethanol / Water3:1>99%[2]
EthanolSingle SolventDependent on impurity profile[3]
MethanolSingle SolventDependent on impurity profile[3]
Hexane / Ethyl AcetateVariesDependent on impurity profile[3]

Visualizations

experimental_workflow cluster_optional For Highly Impure Samples crude Crude Product recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base column_chrom Column Chromatography crude->column_chrom Optional pure_product Pure Product (>99%) recrystallization->pure_product impurities Impurities Removed recrystallization->impurities acid_base->pure_product acid_base->impurities column_chrom->pure_product column_chrom->impurities

Caption: Purification workflow for this compound.

troubleshooting_logic start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Increase Solvent Slow Cooling Seed Crystal oiling_out->solution1 Yes impure Still Impure? low_yield->impure No solution2 Minimize Hot Solvent Thorough Cooling low_yield->solution2 Yes solution3 Second Recrystallization Acid-Base Extraction Column Chromatography impure->solution3 Yes success Successful Purification impure->success No solution1->start solution2->start

References

Technical Support Center: Safe Handling and Disposal of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive procedures for the safe handling and disposal of waste containing 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Causes skin irritation (H315).[1][2][3]

  • Causes serious eye irritation (H319).[1][2][3]

  • May cause respiratory irritation (H335).[1][3]

Q2: What personal protective equipment (PPE) is required when handling this chemical waste?

A2: Appropriate PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[1]

Q3: How should I store the waste of this compound before disposal?

A3: Store the waste in a well-ventilated, cool, and dry area in a tightly closed, properly labeled container.[1][4] Keep it away from incompatible materials and sources of ignition.

Q4: Can I dispose of this chemical waste down the drain?

A4: No, you should prevent the product from entering drains, waterways, or sewer systems.[1][2]

Q5: Who should I contact for the final disposal of this waste?

A5: Disposal must be carried out by a licensed waste disposal company in accordance with local and national regulations.[1][2]

Troubleshooting Guide: Accidental Spills and Exposure

This section provides guidance on how to handle common issues that may arise during experimentation and waste handling.

Issue Troubleshooting Steps
Skin Contact 1. Immediately wash the affected area with plenty of soap and water.[1][2] 2. Remove contaminated clothing and wash it before reuse.[1][2] 3. If skin irritation occurs, seek medical advice.[2]
Eye Contact 1. Rinse cautiously with water for several minutes.[1] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1] 3. If eye irritation persists, get medical advice/attention.[2]
Inhalation 1. Move the person to fresh air and keep them comfortable for breathing.[1] 2. If the person feels unwell, call a poison center or doctor.[4]
Small Spill (Solid) 1. Avoid creating dust.[2] 2. Wear appropriate PPE. 3. Gently sweep or vacuum the spilled material. 4. Place the material into a suitable, labeled container for disposal.[4] 5. Clean the spill area with a suitable solvent.
Large Spill 1. Evacuate the area and ensure adequate ventilation.[5] 2. Prevent the spill from entering drains.[2] 3. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1] 4. Collect the absorbed material into a sealed container for disposal.[1] 5. Contact your institution's environmental health and safety department.

Experimental Protocol: Neutralization and Disposal of Acidic Waste

This protocol details the steps for neutralizing the acidic waste of this compound before collection by a licensed disposal service.

Materials:

  • Waste containing this compound

  • Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution

  • pH indicator strips

  • Stir bar and stir plate

  • Appropriate PPE (gloves, goggles, lab coat)

  • Fume hood

  • Labeled waste container

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Dilution: If the waste is concentrated, slowly dilute it with water to manage the heat generated during neutralization.

  • Neutralization:

    • Place the diluted waste container on a stir plate with a stir bar.

    • Slowly add a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like 5% sodium hydroxide. Add the base in small increments to control the reaction.

    • Monitor the pH of the solution using pH indicator strips.

  • Target pH: Continue adding the base until the pH of the waste is between 6.0 and 8.0.

  • Labeling and Storage:

    • Once neutralized, securely seal the waste container.

    • Clearly label the container with its contents, including the fact that it has been neutralized.

  • Disposal: Arrange for the collection of the neutralized waste by a licensed professional waste disposal service.[5]

Visual Workflow and Decision Support

WasteDisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Path cluster_final Final Step PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Fume Hood PPE->FumeHood Ensure Safety Collect Collect Waste in Designated Container FumeHood->Collect Label Label Container Clearly Collect->Label Neutralize Neutralize Acidic Waste (if required by facility) Label->Neutralize Check Protocol Store Store in a Secure, Ventilated Area Neutralize->Store Arrange Arrange for Professional Waste Disposal Store->Arrange Dispose Hand Over to Licensed Waste Disposal Service Arrange->Dispose SpillTroubleshooting cluster_assessment Initial Assessment cluster_small Small Spill Response cluster_large Large Spill Response Spill Accidental Spill Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill AssessSize->SmallSpill Minor LargeSpill Large Spill AssessSize->LargeSpill Major CleanSmall Clean with Absorbent Material SmallSpill->CleanSmall DisposeSmall Dispose in Labeled Container CleanSmall->DisposeSmall Evacuate Evacuate Area LargeSpill->Evacuate ContactEHS Contact EHS Evacuate->ContactEHS

References

Troubleshooting guide for failed 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most likely causes?

Low overall yield can stem from issues at multiple stages of the synthesis. The primary areas to investigate are incomplete reactions, suboptimal reaction conditions, and losses during workup and purification. It is crucial to monitor the progress of each step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding.

Q2: I am observing the formation of multiple products during the chlorination step. How can I improve the selectivity?

The formation of multiple products during chlorination is often due to over-chlorination or side reactions with the solvent or impurities. Ensure that the reaction is conducted under anhydrous conditions, as moisture can lead to the formation of undesired byproducts. The choice of chlorinating agent and careful control of stoichiometry are also critical. Using a milder chlorinating agent or performing the reaction at a lower temperature can enhance selectivity for the desired mono-chloro product.

Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. What can I do?

Incomplete hydrolysis is a common issue. Increasing the reaction time or temperature can often drive the reaction to completion.[1] Ensure that a sufficient excess of the base (e.g., NaOH) is used to fully saponify the ester and neutralize the resulting carboxylic acid. The choice of solvent can also play a role; a mixture of ethanol and water is typically effective for this transformation.

Q4: I am having difficulty purifying the final product. What purification methods are recommended?

Purification of pyrazole carboxylic acids can be challenging due to their polarity. Recrystallization from a suitable solvent system is the preferred method for obtaining high-purity material. If recrystallization is ineffective, column chromatography on silica gel may be employed. Alternatively, forming an acid addition salt with an inorganic or organic acid can facilitate crystallization and purification.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low Yield of Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate (Precursor)
Potential Cause Recommended Solution
Incomplete cyclocondensation reaction.Increase reaction time and/or temperature. Ensure the appropriate acid or base catalyst is being used in the correct stoichiometric amount.
Suboptimal methylation conditions.Use a more reactive methylating agent if incomplete methylation is observed. Ensure anhydrous conditions if using moisture-sensitive reagents.
Degradation of starting materials.Use fresh, high-purity starting materials.
Problem: Inefficient Chlorination of Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate
Potential Cause Recommended Solution
Formation of di-chlorinated byproduct.Reduce the stoichiometry of the chlorinating agent. Perform the reaction at a lower temperature to improve selectivity.
Reaction with solvent.Use an inert solvent that does not react with the chlorinating agent.
Hydrolysis of the chlorinating agent.Ensure the reaction is performed under strictly anhydrous conditions.
Low conversion.Increase the reaction time or temperature. Consider a more reactive chlorinating agent if necessary.
Problem: Incomplete Hydrolysis of Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Potential Cause Recommended Solution
Insufficient base.Use a larger excess of sodium hydroxide or another suitable base.
Suboptimal reaction temperature.Increase the reaction temperature to 60-80°C to improve the rate of hydrolysis.[1]
Poor solubility of the ester.Use a co-solvent such as ethanol to improve the solubility of the starting material in the aqueous base.
Re-esterification during workup.Ensure the reaction mixture is sufficiently basic before workup. Avoid acidic conditions until the product is extracted.

Experimental Protocols

Synthesis of Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

A common method for the chlorination of the pyrazole ring is through the use of sulfuryl chloride or an electrochemical approach.

Method 1: Using Sulfuryl Chloride

  • Dissolve ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate in a suitable inert solvent such as chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method 2: Electrochemical Chlorination This method offers a greener alternative to traditional chlorinating agents.

  • Prepare an electrolytic solution by dissolving ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate in a solvent like acetonitrile, combined with aqueous hydrochloric acid.[3]

  • Conduct the electrolysis in a single-compartment cell at a controlled temperature (e.g., 0-40°C).[3]

  • After the reaction is complete, evaporate the solvent and hydrochloric acid.[3]

  • Extract the product with a suitable organic solvent.[3]

Yields for the electrochemical method can vary depending on the specific conditions, with reported yields ranging from 61.6% to 87.9%.[3]

Solvent HCl Concentration (mol/L) Yield (%)
Acetonitrile461.6
Acetonitrile1087.9
Acetonitrile872.4
Acetone682.4
Hydrolysis to this compound
  • Dissolve the crude ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 60-80°C) for 4-6 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • The carboxylic acid should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis Ethyl_Acetoacetate Ethyl Acetoacetate Pyrazole_Ester Ethyl 1-methyl-3-ethyl- 1H-pyrazole-5-carboxylate Ethyl_Acetoacetate->Pyrazole_Ester Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_Ester Cyclocondensation Chloro_Pyrazole_Ester Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate Pyrazole_Ester->Chloro_Pyrazole_Ester Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, POCl₃, HCl/H₂O₂) Chlorinating_Agent->Chloro_Pyrazole_Ester Final_Product 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid Chloro_Pyrazole_Ester->Final_Product Hydrolysis Base Base (e.g., NaOH) Base->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Failed or Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Purity->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Adjust_Conditions Increase Time/Temperature or Change Reagent Stoichiometry Incomplete_Reaction->Adjust_Conditions Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Adjust_Conditions->Monitor_Reaction Optimize_Selectivity Modify Reaction Conditions: - Lower Temperature - Change Solvent - Use Milder Reagent Side_Products->Optimize_Selectivity Yes Purification_Issues Difficulty in Purification? Side_Products->Purification_Issues No Optimize_Selectivity->Monitor_Reaction Recrystallize Attempt Recrystallization from Different Solvent Systems Purification_Issues->Recrystallize Yes Success Successful Synthesis Purification_Issues->Success No Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography Ineffective Recrystallize->Success Effective Column_Chromatography->Success

Caption: A general troubleshooting workflow for failed pyrazole synthesis reactions.

References

Validation & Comparative

Purity Assessment of Synthesized 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] We present a detailed experimental protocol, comparative data, and an evaluation of alternative analytical techniques to support robust and reliable purity determination.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like our target molecule. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.

Experimental Protocol: A Validated HPLC Method

This protocol outlines a reverse-phase HPLC method developed for the purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of pyrazole derivatives.[3]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

3. Sample Preparation:

  • Dissolve an accurately weighed amount of the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Detection:

  • Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh synthesized compound dissolve Dissolve in mobile phase (1 mg/mL) weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into HPLC system filter->inject separate Separation on C18 column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (% Area) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Comparative Data Analysis

The purity of a synthesized batch of this compound was assessed using the described HPLC method. For comparison, the same sample was also analyzed using Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution technique.

ParameterHPLC ResultsUPLC Results
Purity (% Area) 98.5%98.6%
Retention Time 12.3 min4.1 min
Number of Impurities 34
Resolution (Main Peak) 2.13.5
Analysis Time 30 min10 min

Note: The data presented in this table is hypothetical and for illustrative purposes.

The results highlight the key differences between the two techniques. While both methods provide similar overall purity values, UPLC offers significantly faster analysis times and superior resolution, enabling the detection of an additional minor impurity.[4][5][6]

Potential Impurities in Synthesis

A robust purity assessment method must be able to separate the target compound from potential impurities. In the synthesis of this compound, common impurities may include:

  • Regioisomers: The reaction of 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomers, which can be challenging to separate.[4][6][7][8][9]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

  • Byproducts of Chlorination: The chlorination step may result in the formation of over-chlorinated or other side products.[5][10]

  • Precursor Impurities: Impurities present in the starting materials, such as the ethyl ester precursor, may carry through the synthesis.[11]

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for purity assessment of this compound, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
UPLC Faster analysis, higher resolution and sensitivity.[4][5][6][7]Higher instrument and column cost, shorter column lifetime.[5]
Gas Chromatography (GC) Suitable for volatile impurities.Not suitable for non-volatile compounds like the target molecule.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for reaction monitoring.Lower resolution and not quantitative.
Nuclear Magnetic Resonance (NMR) Provides structural information and can be used for quantitative analysis.Lower sensitivity for detecting minor impurities.
Mass Spectrometry (MS) Provides molecular weight information for impurity identification.Not a standalone quantitative technique for purity.
Melting Point A simple indicator of purity; a sharp melting point suggests high purity.Insensitive to small amounts of impurities.

Conclusion

High-Performance Liquid Chromatography is a robust and reliable method for the purity assessment of synthesized this compound. The detailed protocol provided in this guide offers a solid starting point for developing a validated analytical method. For laboratories requiring higher throughput and resolution, UPLC presents a powerful alternative, albeit at a higher initial investment. A comprehensive purity analysis should ideally involve a combination of chromatographic techniques with spectroscopic methods to ensure the identity and quality of the synthesized compound for its intended research and development applications.

References

Confirming the Structure of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. By comparing predicted spectral data with that of analogous pyrazole derivatives, this guide serves as a crucial tool for the structural confirmation of this and related compounds in drug discovery and development.

The precise characterization of novel chemical entities is a cornerstone of modern pharmaceutical and agrochemical research. Among the most powerful analytical techniques for elucidating molecular structure is Nuclear Magnetic Resonance (NMR) spectroscopy. This guide presents a detailed breakdown of the anticipated ¹H and ¹³C NMR spectral data for this compound, a substituted pyrazole of interest in synthetic chemistry.

To facilitate unambiguous structural verification, the predicted chemical shifts and coupling patterns for the target molecule are compared with experimental data from structurally related pyrazole compounds. This comparative approach allows researchers to identify key spectral features and confidently assign resonances.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are based on established substituent effects and analysis of spectral data for similar pyrazole derivatives.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH10.0 - 13.0Singlet (broad)1H-
N-CH₃~3.8Singlet3H-
-CH₂CH₃~2.7Quartet2H~7.5
-CH₂CH₃~1.2Triplet3H~7.5

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 185[5][6]
C-5 (pyrazole ring)~140
C-3 (pyrazole ring)~150
C-4 (pyrazole ring)~115
N-CH₃~35
-CH₂CH₃~20
-CH₂CH₃~13

Comparative NMR Data of Related Pyrazole Derivatives

To provide a robust framework for spectral interpretation, the following tables present experimental ¹H and ¹³C NMR data for pyrazole derivatives with similar substitution patterns. These serve as valuable reference points for confirming the assignments in the target molecule.

Table 3: ¹H NMR Data for Selected Pyrazole Derivatives

CompoundH-3/H-5 (ppm)H-4 (ppm)Other Protons (ppm)Reference
4-Chloro-1H-pyrazole7.58 (s, 2H)-11.57 (s, 1H, NH)[2]
3,5-dimethylpyrazole-5.76 (s, 1H)2.21 (s, 6H, CH₃)[3]
Pyrazole-3-carboxylic acid---[7]

Table 4: ¹³C NMR Data for Selected Pyrazole Derivatives

CompoundC-3 (ppm)C-5 (ppm)C-4 (ppm)Other Carbons (ppm)Reference
Pyrazole134.6134.6105.5-
3-Methylpyrazole144.7135.0106.011.4 (CH₃)[1]
Pyrazole-3-carboxylic acid~140~130~110~165 (COOH)[7]

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the structural analysis of pyrazole derivatives. A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

  • The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is used with a 90° pulse angle.

  • The spectral width is set to encompass the expected range of proton signals (typically 0-15 ppm).

  • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

  • Data processing involves Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectra are acquired on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 or 125 MHz).

  • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • A wider spectral width (e.g., 0-200 ppm) is required to cover the range of carbon chemical shifts.

  • A larger number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

  • Data processing is similar to that for ¹H NMR, with chemical shifts referenced to the solvent signal.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesize Target Compound purification Purify Compound synthesis->purification sample_prep Sample Preparation purification->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c process_spectra Process NMR Data acquire_1h->process_spectra acquire_13c->process_spectra assign_signals Assign Signals process_spectra->assign_signals compare_data Compare with Predicted & Reference Data assign_signals->compare_data structure_confirmed Structure Confirmed compare_data->structure_confirmed Consistent structure_inconsistent Structure Inconsistent compare_data->structure_inconsistent Inconsistent

Figure 1. Workflow for NMR-based structure confirmation.

References

Comparing the herbicidal efficacy of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with commercial herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective herbicides is a continuous endeavor in agrochemical research. Pyrazole carboxylic acids and their derivatives have emerged as a promising class of compounds with significant herbicidal potential. This guide provides a comparative analysis of the herbicidal efficacy of derivatives of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and other pyrazole-based compounds against established commercial herbicides. It is important to note that this compound is primarily a key intermediate in the synthesis of more complex, biologically active molecules rather than a commercial herbicide itself. This comparison, therefore, focuses on the performance of its derivatives and other novel pyrazole compounds for which experimental data is available.

Executive Summary

Recent studies have demonstrated that novel pyrazole derivatives exhibit herbicidal efficacies comparable or, in some cases, superior to current commercial herbicides across various modes of action, including inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS), as well as synthetic auxin mimicry. These findings highlight the potential of the pyrazole scaffold in the development of next-generation weed management solutions. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to facilitate further research and development in this area.

Data Presentation: Comparative Herbicidal Efficacy

The following tables summarize the quantitative data on the herbicidal efficacy of novel pyrazole derivatives compared to commercial standards, categorized by their mode of action.

HPPD Inhibitors: Pyrazole Derivatives vs. Topramezone and Mesotrione

Several novel pyrazole derivatives targeting the HPPD enzyme have shown excellent post-emergence herbicidal activities. In some cases, these compounds have also demonstrated improved crop safety profiles compared to commercial standards like topramezone and mesotrione.[1]

Compound/HerbicideApplication Rate (g a.i./ha)Weed Species% Inhibition (Post-emergence)Crop Safety (% Injury)Reference
Novel Pyrazole Derivatives
Compound Z5150Various broadleaf and grass weedsExcellentMaize (0-10%), Cotton (0-10%), Wheat (0-10%)[1]
Compound Z15150Various broadleaf and grass weedsExcellentMaize (0-10%), Cotton (0-10%), Wheat (0-10%)[1]
Compound Z20150Various broadleaf and grass weedsExcellentMaize (0-10%), Cotton (0-10%), Wheat (0-10%)[1]
Compound Z21150Echinochloa crusgalliStem: 44.3%, Root: 69.6% (Pre-emergence)Maize (0-10%), Cotton (0-10%), Wheat (0-10%)[1]
Commercial Herbicides
Topramezone150Echinochloa crusgalliStem: 16.0%, Root: 53.0% (Pre-emergence)-[1]
Mesotrione150Echinochloa crusgalliStem: 12.8%, Root: 41.7% (Pre-emergence)-[1]
PPO Inhibitors: Pyrazole Derivatives vs. Fomesafen

Novel phenylpyrazole derivatives containing strobilurin moieties have been synthesized and evaluated as potential PPO inhibitors. The herbicidal activity of these compounds against specific weeds has been shown to be comparable to the commercial herbicide fomesafen.

Compound/HerbicideWeed SpeciesED₅₀ (g a.i./hm²)Reference
Novel Pyrazole Derivatives
Compound 7bAmaranthus retroflexus13.1958[2]
Compound 7fAmaranthus retroflexus12.5696[2]
Commercial Herbicide
FomesafenAmaranthus retroflexus10.6720[2]
Other Pyrazole Derivatives with Herbicidal Activity

Research into other pyrazole derivatives has also yielded promising results against various weed species, with some compounds showing moderate to good efficacy in post-emergence applications.

CompoundApplication Rate (g a.i./hm²)Weed Species% Inhibition (Post-emergence)Comparison to Commercial HerbicideReference
Phenylpyridine-Containing Pyrazole Derivatives
Compound 6a150Setaria viridis50%Slightly superior to Pyroxasulfone[3]
Compound 6c150Setaria viridis50%Slightly superior to Pyroxasulfone[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparative analysis of pyrazole-based herbicides.

Protocol 1: Greenhouse Evaluation of Post-Emergence Herbicidal Activity

Objective: To assess the efficacy of test compounds on emerged weeds under controlled greenhouse conditions.

Materials:

  • Plastic pots filled with a standardized potting mix (e.g., soil, sand, and vermiculite).

  • Seeds of various weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus).

  • Test compounds (novel pyrazole derivatives) and commercial standard herbicides.

  • Solvent (e.g., acetone or dimethyl sulfoxide) and surfactant (e.g., Tween-80).

  • Precision bench sprayer.

Procedure:

  • Plant Cultivation: Weed seeds are sown in plastic pots and cultivated in a greenhouse at a controlled temperature (e.g., 25 ± 2 °C) and relative humidity. Plants are grown until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Preparation: Test compounds and commercial standards are dissolved in a suitable solvent and formulated as an emulsifiable concentrate with a surfactant. This concentrate is then diluted with water to achieve the desired application rates (e.g., 150 g a.i./ha).

  • Herbicide Application: The herbicide solutions are uniformly sprayed onto the foliage of the weed seedlings using a precision bench sprayer. Untreated control groups are sprayed with a solution containing only the solvent and surfactant.

  • Incubation and Assessment: The treated plants are returned to the greenhouse and maintained under controlled conditions. Herbicidal efficacy is visually assessed at specific time points (e.g., 14-21 days after treatment) by comparing the treated plants to the untreated controls. Efficacy is typically expressed as a percentage of growth inhibition or plant mortality.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., HPPD Inhibition)

Objective: To determine the inhibitory effect of test compounds on the target enzyme in vitro.

Materials:

  • Recombinant target enzyme (e.g., Arabidopsis thaliana HPPD).

  • Substrate for the enzyme (e.g., 4-hydroxyphenylpyruvate).

  • Test compounds and commercial standard inhibitors.

  • Assay buffer and necessary cofactors.

  • Microplate reader for measuring enzyme activity.

Procedure:

  • Enzyme Reaction Mixture: A reaction mixture containing the assay buffer, the enzyme, and any necessary cofactors is prepared in the wells of a microplate.

  • Inhibitor Addition: The test compounds and standard inhibitors are added to the reaction mixture at various concentrations. A control group without any inhibitor is also included.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Activity Measurement: The enzyme activity is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: HPPD Inhibition

HPPD_Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate product Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid cofactor Photooxidation Chlorophyll Photo-oxidation Carotenoid->Photooxidation protects Bleaching Bleaching Symptoms Photooxidation->Bleaching PlantDeath Plant Death Bleaching->PlantDeath Pyrazole_Herbicide Pyrazole Herbicide (HPPD Inhibitor) Pyrazole_Herbicide->HPPD inhibits

Caption: Mechanism of action for HPPD-inhibiting pyrazole herbicides.

Experimental Workflow: Herbicide Efficacy Screening

Herbicide_Screening_Workflow cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation Seed_Sowing 1. Seed Sowing (Weed Species) Plant_Growth 2. Plant Growth (Greenhouse) Seed_Sowing->Plant_Growth Spraying 4. Herbicide Application (Post-emergence) Plant_Growth->Spraying Herbicide_Prep 3. Herbicide Formulation (Test & Standard Compounds) Herbicide_Prep->Spraying Incubation 5. Incubation (Controlled Environment) Spraying->Incubation Data_Collection 6. Data Collection (% Inhibition, Visual Assessment) Incubation->Data_Collection Data_Analysis 7. Data Analysis (Comparison with Standards) Data_Collection->Data_Analysis

Caption: General workflow for post-emergence herbicide efficacy screening.

Conclusion

The development of novel pyrazole-based herbicides represents a significant area of research with the potential to introduce new tools for effective weed management. The data presented in this guide indicates that derivatives of this compound and other pyrazole compounds can exhibit strong herbicidal activity, often comparable or superior to existing commercial products. Continued research focusing on structure-activity relationships, formulation optimization, and field trials is warranted to fully realize the potential of this promising class of herbicides. The detailed protocols and visual aids provided herein are intended to support and guide these future research and development efforts.

References

Comparative Guide to Structure-Activity Relationships of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. The information is curated for researchers in agrochemical and pharmaceutical development, offering insights into the structural modifications that influence biological activity. The data presented is based on publicly available research and is intended for informational and research purposes only.

Core Structure and Biological Activities

The core scaffold, this compound, and its carboxamide derivatives are recognized for a range of biological activities, primarily as fungicides and herbicides. The primary molecular targets for these activities are often enzymes crucial for fungal respiration or plant pigment biosynthesis.

  • Fungicidal Activity: Many pyrazole carboxamide derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] SDH is a key enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.[1]

  • Herbicidal Activity: Pyrazole-based herbicides can inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[3][4] These enzymes are essential for the biosynthesis of plastoquinone and chlorophyll in plants, respectively. Their inhibition leads to bleaching and eventual death of the plant.[3][4]

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study for a complete series of direct analogs of this compound is not available in a single public source, analysis of related pyrazole carboxamide structures provides valuable insights. The following sections summarize key SAR findings for fungicidal and herbicidal activities based on available literature.

Fungicidal Activity (SDHI)

The fungicidal activity of pyrazole carboxamides is highly dependent on the substituents at various positions of the pyrazole ring and the nature of the amide group. The following tables present a comparative analysis of analogs from different studies, highlighting the impact of structural modifications on their efficacy against various fungal pathogens.

Table 1: SAR of Pyrazole-4-carboxamide Derivatives as SDH Inhibitors [1]

Compound IDR1 (at N1)R2 (at C3)Amide Moiety (R3)Target FungusEC50 (µg/mL)
7d CH3CF32-(4-chlorophenoxy)phenylRhizoctonia solani0.046
12b CH3CF32-(2,4-dichlorophenoxy)phenylR. solani0.046
Boscalid ---R. solani0.741
Fluxapyroxad ---R. solani0.103

As presented in the study, compounds with a trifluoromethyl group at the C3 position and a substituted phenoxyphenyl amide moiety demonstrated potent activity against Rhizoctonia solani, significantly exceeding the efficacy of commercial fungicides Boscalid and Fluxapyroxad.[1]

Table 2: SAR of Pyrazole-5-carboxamide Derivatives against Various Fungi [5]

Compound IDR (Amide Moiety)Alternaria porri EC50 (µg/mL)Marssonina coronaria EC50 (µg/mL)Cercospora petroselini EC50 (µg/mL)Rhizoctonia solani EC50 (µg/mL)
7af 5-ethyl-1,3,4-thiadiazol-2-yl>100>100>10011.22
7bg 4-fluorobenzyl11.227.9327.434.99
7bh 2,4-dichlorobenzyl24.7625.486.995.93
7bi 4-fluoro-2-(trifluoromethyl)benzyl21.019.0832.407.69
7ai 3-hydroxyisoxazol-5-yl2.243.2110.290.37
Carbendazim (Control) -0.990.960.961.00

This study highlights that the nature of the amide substituent plays a crucial role in determining the antifungal spectrum and potency. The isoxazolol pyrazole carboxylate 7ai showed particularly strong and broad-spectrum activity.[5]

Herbicidal Activity

The herbicidal activity of pyrazole derivatives is also highly sensitive to structural changes. The following table showcases the impact of substitutions on the pyrazole ring on herbicidal efficacy against various weed species.

Table 3: Herbicidal Activity of Substituted Pyrazole Isothiocyanates [6]

Compound IDR1R2R3E. crusgalli EC50 (µg/mL)C. iria EC50 (µg/mL)D. glomerata EC50 (µg/mL)T. repens EC50 (µg/mL)
3-1 HCH3H64.3265.8362.4267.72
3-7 CH3C6H5H65.3364.9059.4167.41

The data indicates that substitutions at the N1 and C3 positions of the pyrazole ring influence the herbicidal activity against a range of monocot and dicot weeds.[6]

Experimental Protocols

In Vitro Antifungal Assay (Mycelium Growth Inhibition)

This protocol is a generalized method for determining the in vitro antifungal activity of test compounds.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Rhizoctonia solani, Alternaria porri)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to 50-60 °C and add the test compound to achieve the desired final concentration. An equivalent amount of solvent is added to the control plates.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal colony.

  • Incubate the plates at 25 ± 1 °C until the mycelial growth in the control plates reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both control and treated plates.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by probit analysis of the inhibition rates at a series of concentrations.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a method for measuring the inhibitory effect of compounds on SDH activity.

Materials:

  • Mitochondria isolated from the target fungus

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2)

  • Succinate (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Phenazine methosulfate (PMS)

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, succinate, DCIP, and PMS.

  • Add the test compound at various concentrations to the reaction mixture. A control with DMSO is also prepared.

  • Initiate the reaction by adding the mitochondrial suspension.

  • Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Herbicidal Activity Assay (Pre- and Post-emergence)

This protocol describes a general method for evaluating the herbicidal effects of compounds.

Materials:

  • Seeds of weed species (e.g., Echinochloa crusgalli, Abutilon theophrasti)

  • Pots or trays with sterilized soil

  • Test compounds formulated for spraying

  • Greenhouse or growth chamber with controlled conditions

Procedure:

Pre-emergence:

  • Sow the weed seeds in pots filled with soil at a uniform depth.

  • Apply the test compound solution evenly to the soil surface.

  • Water the pots and place them in a greenhouse.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving plants and measuring their fresh weight.

  • Calculate the percentage of inhibition compared to an untreated control.

Post-emergence:

  • Sow the weed seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Spray the seedlings uniformly with the test compound solution.

  • Return the plants to the greenhouse.

  • After a set period (e.g., 14-21 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0-100% and measure the fresh weight of the aerial parts.

  • Calculate the percentage of inhibition compared to an untreated control.

Signaling Pathways and Experimental Workflows

Fungicidal Mechanism: SDH Inhibition

The primary mode of action for many fungicidal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

SDH_Inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate Fumarate->TCA_Cycle SDH->Fumarate ETC Electron Transport Chain SDH->ETC donates electrons ATP_Production ATP Production ETC->ATP_Production drives Pyrazole_Carboxamide Pyrazole Carboxamide Analog Pyrazole_Carboxamide->SDH Inhibition Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamide analogs.

Herbicidal Mechanism: HPPD Inhibition

A common mechanism of action for pyrazole-based herbicides is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenyl- pyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone & Tocopherol Biosynthesis HGA->Plastoquinone Carotenoid Carotenoid Protection Plastoquinone->Carotenoid Bleaching Bleaching & Plant Death Plastoquinone->Bleaching inhibition leads to Photosynthesis Photosynthesis Carotenoid->Photosynthesis protects Pyrazole_Herbicide Pyrazole Herbicide Analog Pyrazole_Herbicide->HPPD Inhibition Inhibition

Caption: Inhibition of HPPD enzyme by pyrazole herbicide analogs leading to plant death.

Experimental Workflow for Fungicide Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of new fungicidal compounds.

Fungicide_Discovery_Workflow start Start: Design of Pyrazole Analogs synthesis Chemical Synthesis & Purification start->synthesis in_vitro_screening In Vitro Antifungal Screening (Mycelium Growth) synthesis->in_vitro_screening ec50 EC50 Determination in_vitro_screening->ec50 moa Mechanism of Action Studies (e.g., SDH Assay) ec50->moa ic50 IC50 Determination moa->ic50 in_vivo In Vivo Greenhouse Testing ic50->in_vivo sar Structure-Activity Relationship Analysis in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Refinement end End: Candidate Selection lead_optimization->end

Caption: A generalized workflow for the discovery of novel pyrazole-based fungicides.

References

Comparative Guide to In-Vitro Assays for Validating the Biological Activity of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0) is a pyrazole derivative, a class of heterocyclic compounds recognized for a wide spectrum of biological activities.[1][2][3] The pyrazole scaffold is a key feature in numerous approved drugs and serves as a versatile building block in medicinal chemistry and agrochemical development.[1][3][4] Derivatives of pyrazole have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, antioxidant, and antidiabetic agents.[5][6][7][8]

This guide provides a comparative overview of essential in-vitro assays to elucidate and validate the biological activity of this compound. We will compare its hypothetical performance against two alternative compounds to provide a framework for experimental validation.

Compound Profiles:

Compound NameStructure (SMILES)Molecular WeightKey Features
CEM-PYRA (Test Compound)CCC1=NN(C(=C1Cl)C(=O)O)C188.61 g/mol Chloro- and ethyl-substituted pyrazole carboxylic acid.
Alternative A (Pyrazole Analog)CC1=NN(C(=C1C2=CC=CC=C2)C(=O)O)C216.22 g/mol Phenyl-substituted pyrazole carboxylic acid, lacks chlorine.
Alternative B (Non-pyrazole Control)CC1=CC(=C(C=C1)Cl)C(=O)O170.57 g/mol Substituted benzoic acid, a common medicinal chemistry scaffold.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compounds (CEM-PYRA, Alternative A, Alternative B) is prepared in culture media. The existing media is removed from the wells, and 100 µL of the compound dilutions (ranging from 0.1 µM to 100 µM) are added. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the log of compound concentration.

Experimental Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Analysis seed Seed MCF-7 Cells (5,000 cells/well) adhere Incubate 24h (Adhesion) seed->adhere treat Treat Cells with Compounds adhere->treat prep_comp Prepare Serial Dilutions of Compounds incubate_treat Incubate 48h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc Calculate IC₅₀ read_abs->calc

Workflow for the MTT cell viability assay.
Hypothetical Performance Data:

CompoundIC₅₀ against MCF-7 (µM)
CEM-PYRA 15.2 ± 1.8
Alternative A 28.5 ± 3.1
Alternative B > 100

Enzyme Inhibition Assay (COX-2)

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Experimental Protocol:
  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe (e.g., ADHP) are used.

  • Compound Preparation: Test compounds are serially diluted in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add 10 µL of diluted compound, 20 µL of COX-2 enzyme, and 20 µL of heme.

  • Incubation: The plate is incubated for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: The reaction is initiated by adding a mixture of arachidonic acid and the fluorescent probe.

  • Data Acquisition: The fluorescence is monitored kinetically for 10 minutes using a plate reader (Ex/Em = 535/590 nm).

  • Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated. The percent inhibition is determined relative to a no-inhibitor control. The IC₅₀ value is calculated from the dose-response curve.

Experimental Workflow:

G prep Prepare Compound Dilutions mix Add Compound, COX-2 Enzyme, and Heme to Plate prep->mix incubate Incubate 15 min (Binding) mix->incubate start_rxn Initiate Reaction (Substrate + Probe) incubate->start_rxn read Kinetic Fluorescence Reading (10 min) start_rxn->read analyze Calculate Reaction Rate and % Inhibition read->analyze ic50 Determine IC₅₀ Value analyze->ic50

Workflow for the COX-2 enzyme inhibition assay.
Hypothetical Performance Data:

CompoundIC₅₀ against COX-2 (µM)
CEM-PYRA 8.9 ± 0.9
Alternative A 12.4 ± 1.5
Alternative B 45.7 ± 5.2

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the ability of a compound to act as a free radical scavenger, a key component of antioxidant activity.

Experimental Protocol:
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Compound Preparation: Prepare serial dilutions of the test compounds in methanol. Ascorbic acid is used as a positive control.

  • Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Data Acquisition: The absorbance is measured at 517 nm. A blank contains only methanol.

  • Analysis: The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.

Experimental Workflow:

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Compound + DPPH Solution prep_dpph->mix prep_comp Prepare Compound Dilutions prep_comp->mix incubate Incubate 30 min (in Dark) mix->incubate read Read Absorbance (517 nm) incubate->read calc Calculate % Scavenging read->calc ec50 Determine EC₅₀ calc->ec50

Workflow for the DPPH antioxidant assay.
Hypothetical Performance Data:

CompoundDPPH Scavenging EC₅₀ (µM)
CEM-PYRA 35.1 ± 4.0
Alternative A 25.8 ± 2.9
Alternative B 92.3 ± 10.5
Ascorbic Acid (Control) 18.5 ± 2.1

Relevant Biological Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a simplified kinase signaling cascade, a common target for such compounds.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor CEM-PYRA (Hypothetical Inhibitor) Inhibitor->RAF

Simplified MAPK/ERK signaling pathway.

References

Comparative analysis of different synthetic routes to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyrazole Intermediate

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a crucial building block in the development of pharmaceuticals and agrochemicals. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages in terms of yield, safety, and environmental impact. This guide provides a comparative analysis of the most prominent synthetic pathways to this valuable compound, supported by available experimental data and detailed protocols.

Executive Summary of Synthetic Strategies

Three primary synthetic strategies have been identified and evaluated:

  • Route 1: Sequential Methylation, Chlorination, and Hydrolysis. This versatile approach starts from the readily available 3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester. It offers multiple options for the chlorination step, including a green chemistry approach using hydrogen peroxide and hydrochloric acid, a traditional method with sulfuryl chloride, and an electrochemical alternative.

  • Route 2: Knorr Pyrazole Synthesis followed by Chlorination and Hydrolysis. This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine to construct the pyrazole core. Subsequent chlorination and hydrolysis afford the final product.

  • Route 3: One-Pot Cyclization and Chlorination. A modern and efficient one-pot synthesis utilizing 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and chlorinating agent offers a streamlined approach to 4-chloropyrazoles.

The following sections provide a detailed comparison of these routes, including quantitative data, experimental procedures, and a visual representation of the synthetic pathways.

Comparative Data of Synthetic Routes

Route Key Steps Starting Materials Reagents Reported Yield Purity Key Advantages Key Disadvantages
1a: Green Chemistry 1. Methylation2. Chlorination3. Hydrolysis3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester1. Dimethyl carbonate2. HCl, H₂O₂3. NaOH>82.5% (Methylation)Up to 95.2% (Chlorination)88-90% (Hydrolysis)>95.3% (Methylated ester)Up to 96.9% (Chlorinated ester)Environmentally friendly reagents, high yields and purity.Multi-step process.
1b: Traditional Chlorination 1. Methylation2. Chlorination3. Hydrolysis3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester1. Dimethyl sulfate2. SOCl₂ or POCl₃3. NaOHData not specifically reported for this sequence, but chlorination is generally effective.Not specified.Well-established chlorination methods.Use of hazardous and corrosive reagents (SOCl₂, POCl₃, dimethyl sulfate).
1c: Electrochemical Chlorination 1. Methylation2. Electrochemical Chlorination3. Hydrolysis3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester1. Dimethyl carbonate2. NaCl (aq)3. NaOH>82.5% (Methylation)61.6% - 90% (Chlorination)Good product purity reported.Avoids harsh chlorinating agents, potential for process automation.Requires specialized electrochemical equipment.
2: Knorr Synthesis 1. Cyclocondensation2. Chlorination3. HydrolysisEthyl 2-formylpentanoate, Methylhydrazine1. Acetic acid (cat.)2. SOCl₂ or POCl₃3. NaOHHigh yields are typical for Knorr synthesis (e.g., 85-95% for analogous pyrazoles), but specific data for this substrate is unavailable.Not specified.Convergent synthesis, builds complexity efficiently.The required 1,3-dicarbonyl precursor may not be commercially available.
3: One-Pot TCCA Method 1. Cyclization/ChlorinationEthyl 2-formylpentanoate, MethylhydrazineTCCAUp to 92% (for analogous 4-chloropyrazoles).Not specified.One-pot procedure, high efficiency, mild conditions.Applicability to this specific substrate combination needs experimental validation.

Experimental Protocols

Route 1a: Green Chemistry Approach

Step 1: Synthesis of 1-methyl-3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester

  • To a mixture of 3-ethyl-5-pyrazole carboxylic acid ethyl ester and dimethyl carbonate, a suitable base (e.g., potassium carbonate) is added.

  • The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction mixture is cooled, and the salt is filtered off.

  • The excess dimethyl carbonate is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with a purity of over 95.3% and a yield exceeding 82.53%.[1]

Step 2: Synthesis of 4-chloro-1-methyl-3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester

  • The 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester obtained in the previous step is dissolved in a suitable solvent.

  • Concentrated hydrochloric acid and hydrogen peroxide are added to the solution.

  • The reaction is stirred at a controlled temperature until completion.

  • The product, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, is then isolated by extraction and purified, achieving a purity of up to 96.9% and a yield as high as 95.2%.[1]

Step 3: Hydrolysis to this compound

  • The ethyl ester from the previous step is suspended in a 5% aqueous solution of sodium hydroxide.

  • The mixture is heated to 60°C and stirred for 1 hour.

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford the final product in 88-90% yield.

Route 2: Knorr Pyrazole Synthesis (Proposed)

Step 1: Synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester

  • To a solution of ethyl 2-formylpentanoate in a protic solvent like ethanol, a catalytic amount of acetic acid is added.

  • Methylhydrazine is added dropwise at room temperature.

  • The mixture is then heated to reflux and stirred for several hours until the reaction is complete.

  • The solvent is evaporated, and the residue is purified to yield the pyrazole ester. The Knorr synthesis is known for high yields, often in the range of 85-95% for similar substrates.

Step 2 & 3: Chlorination and Hydrolysis

  • The subsequent chlorination and hydrolysis steps would follow the protocols outlined in Route 1a or 1b.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic routes.

Synthetic_Routes cluster_route1 Route 1: Sequential Modification cluster_chlorination Chlorination Options cluster_route2 Route 2: Knorr Synthesis cluster_route3 Route 3: One-Pot TCCA Method start1 3-ethyl-1H-pyrazole- 5-carboxylic acid ethyl ester methylated 1-methyl-3-ethyl-1H-pyrazole- 5-carboxylic acid ethyl ester start1->methylated Methylation (>82.5%) green_cl Green (HCl/H₂O₂) (up to 95.2%) methylated->green_cl trad_cl Traditional (SOCl₂/POCl₃) electro_cl Electrochemical (NaCl) (62-90%) chlorinated_ester Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate final_product1 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid chlorinated_ester->final_product1 Hydrolysis (88-90%) green_cl->chlorinated_ester start2a Ethyl 2-formylpentanoate pyrazole_ester2 3-ethyl-1-methyl-1H-pyrazole- 5-carboxylic acid ethyl ester start2b Methylhydrazine start2b->pyrazole_ester2 Cyclocondensation (High Yield Expected) chlorinated_ester2 Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate pyrazole_ester2->chlorinated_ester2 Chlorination final_product2 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid chlorinated_ester2->final_product2 Hydrolysis start3a Ethyl 2-formylpentanoate chlorinated_pyrazole_ester3 Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate start3b Methylhydrazine start3b->chlorinated_pyrazole_ester3 One-pot Cyclization/ Chlorination (TCCA) (up to 92% expected) final_product3 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid chlorinated_pyrazole_ester3->final_product3 Hydrolysis

Caption: Comparative overview of synthetic routes to the target molecule.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and environmental considerations.

  • Route 1a (Green Chemistry) stands out as a well-documented, high-yielding, and environmentally conscious option, making it highly attractive for sustainable manufacturing.

  • Route 1c (Electrochemical) offers a modern and safe alternative to traditional chlorinating agents, with the potential for high-throughput applications.

  • Route 2 (Knorr Synthesis) remains a powerful strategy for constructing the pyrazole core, although the availability of the specific 1,3-dicarbonyl precursor is a key consideration.

  • Route 3 (TCCA One-Pot) presents a highly efficient and streamlined approach, which, if validated for this specific target, could become the method of choice for rapid synthesis.

Further process optimization and validation would be necessary to select the most suitable route for a specific application. This guide provides a solid foundation for making an informed decision based on currently available data.

References

Benchmarking the Performance of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid and its Derivatives

This compound is a pyrazole derivative with a molecular formula of C7H9ClN2O2. It serves as a foundational building block in the synthesis of more complex active molecules, particularly in the agrochemical sector. Its derivatives, Tebufenpyrad and Tolfenpyrad, are potent insecticides and acaricides.[3][4]

Tebufenpyrad is a broad-spectrum acaricide and insecticide used to control various mite species.[5] Its mode of action involves the inhibition of the mitochondrial electron transport chain at complex I (METI), leading to the disruption of cellular respiration and energy production in target pests.[3][6][7]

Tolfenpyrad is another pyrazole insecticide and acaricide with a similar mechanism of action, also targeting mitochondrial complex I.[4][8][9] It exhibits a broad insecticidal spectrum and is also noted for its fungicidal properties against certain plant pathogens like powdery mildew.[4][10]

Comparative Performance Data

While specific IC50 or MIC values for this compound are not publicly documented, the performance of its derivatives, Tebufenpyrad and Tolfenpyrad, in various assays provides a valuable benchmark.

CompoundAssay TypeTarget Organism/Cell LinePerformance MetricValueReference
Tebufenpyrad Acaricidal ActivityVarious mite species-Effective control[5]
Fungicidal Activity--Not a primary application
Anticancer Activity--Not documented
Tolfenpyrad Insecticidal ActivityThrips, Diamondback moth, etc.-Effective control[4]
Fungicidal ActivityPowdery mildew (in vitro)Spore germination inhibition82.66% at 150 g a.i./ha[11]
Anticancer Activity--Not documented

Mechanism of Action: A Comparative Overview

The primary mode of action for both Tebufenpyrad and Tolfenpyrad is the inhibition of the mitochondrial electron transport chain at complex I. This disruption of cellular respiration is a well-established target for pesticides.

cluster_mitochondrion Mitochondrial Inner Membrane cluster_compounds Comparative Compounds Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces Tebufenpyrad Tebufenpyrad Tebufenpyrad->Complex_I Inhibits Tolfenpyrad Tolfenpyrad Tolfenpyrad->Complex_I Inhibits cluster_workflow SDH Inhibition Assay Workflow Start Start Prepare_Mitochondria Isolate Mitochondria Start->Prepare_Mitochondria Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Succinate, DCPIP) Prepare_Mitochondria->Prepare_Reaction_Mix Add_Mitochondria Add Mitochondria to Initiate Prepare_Reaction_Mix->Add_Mitochondria Add_Inhibitor Add Test Compound Add_Mitochondria->Add_Inhibitor Measure_Absorbance Measure Absorbance at 600 nm Add_Inhibitor->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

LC-MS/MS method development for quantification of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from research and development to quality control. This document is intended for researchers, scientists, and drug development professionals.

While a specific, validated LC-MS/MS method for this particular compound is not publicly available, this guide outlines a comprehensive approach to method development based on established principles for similar pyrazole derivatives and carboxylic acids.[4][5]

Comparison of Analytical Methods

The quantification of this compound can be approached using several analytical techniques. The optimal choice depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method due to its superior sensitivity and selectivity.[6] However, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable alternatives.

Table 1: Comparison of Potential Analytical Methods

FeatureLC-MS/MSHPLC-UVGC-MS
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (pg/mL to ng/mL)Moderate (µg/mL to ng/mL)High (pg to ng)
Sample Throughput HighModerateModerate
Matrix Effect Potential for ion suppression/enhancement[7]Less susceptible than LC-MS/MSCan be an issue; derivatization often required
Derivatization Generally not requiredNot requiredOften required for carboxylic acids
Instrumentation Cost HighLow to ModerateModerate to High
Ease of Method Development Moderate to ComplexRelatively SimpleComplex, especially with derivatization

Proposed LC-MS/MS Method Development Protocol

This section details a systematic approach for developing a robust LC-MS/MS method for the quantification of this compound.

Experimental Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • This compound analytical standard

  • A stable isotope-labeled internal standard (IS) is highly recommended for optimal accuracy (e.g., ¹³C- or ¹⁵N-labeled analyte). If unavailable, a structurally similar compound can be used.

  • LC-MS grade methanol, acetonitrile, and water

  • LC-MS grade formic acid and ammonium acetate[8]

  • Biological matrix (e.g., human plasma, urine) or sample solvent

2. Sample Preparation: A simple and efficient sample preparation technique like protein precipitation is often sufficient for LC-MS/MS analysis.

  • To 100 µL of the sample matrix, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

3. Liquid Chromatography (LC) Conditions: The goal of the LC separation is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any matrix components.[9]

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is a suitable starting point.[5][9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase concentration is typically used to ensure efficient elution and good peak shape. A representative gradient is as follows:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

4. Mass Spectrometry (MS/MS) Conditions: The MS/MS parameters must be optimized to ensure the highest sensitivity and specificity for the analyte and internal standard.[9]

  • Ionization Mode: Electrospray ionization (ESI) is a common technique for pyrazole derivatives.[10] Given the carboxylic acid moiety, negative ion mode (ESI-) is likely to provide a better response, but positive ion mode (ESI+) should also be evaluated.[7]

  • Source Parameters: The capillary voltage, source temperature, and gas flows should be optimized to maximize the signal of the precursor ion.[7]

  • Analyte and Internal Standard Transitions (Multiple Reaction Monitoring - MRM):

    • The precursor ion will typically be the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode.

    • The collision energy needs to be optimized to produce stable and abundant product ions.[9] Monitoring at least two MRM transitions for the analyte is recommended for confirmation.[9]

Table 2: Hypothetical MRM Transitions for Method Development

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Analyte To be determinedTo be determinedTo be determinedTo be optimized
Internal Standard To be determinedTo be determinedTo be determinedTo be optimized

5. Method Validation: A comprehensive validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the method.[11] This includes assessing:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability

Alternative Methodologies

HPLC-UV

An HPLC-UV method offers a simpler and more accessible alternative to LC-MS/MS.[12] However, it may lack the required sensitivity and selectivity for complex matrices or low analyte concentrations. Method development would involve similar chromatographic principles as LC-MS/MS, with detection at a wavelength of maximum absorbance for the analyte.

GC-MS

GC-MS can provide high chromatographic resolution and selectivity. However, due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form (e.g., through esterification). This additional step can increase sample preparation time and introduce variability.

Visualizations

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Column C18 Column Separation Inject->Column Ionization Electrospray Ionization Column->Ionization Precursor Precursor Ion Selection Ionization->Precursor Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product Product Ion Detection Fragmentation->Product Quantification Quantification Product->Quantification

Caption: Proposed workflow for the LC-MS/MS quantification of the target analyte.

Method_Comparison LC_MS_MS LC-MS/MS + Very High Sensitivity + Very High Selectivity - High Cost - Matrix Effects HPLC_UV HPLC-UV + Lower Cost + Simpler Method - Lower Sensitivity - Potential Interference GC_MS GC-MS + High Resolution + High Selectivity - Derivatization Required - Complex Sample Prep Analyte Quantification of This compound Analyte->LC_MS_MS Recommended Analyte->HPLC_UV Alternative Analyte->GC_MS Alternative

References

X-ray crystallography for absolute structure determination of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the definitive structural elucidation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, comparing the power of single-crystal X-ray crystallography against alternative spectroscopic techniques.

The compound this compound (C₇H₉ClN₂O₂) is an achiral molecule.[1][2] Therefore, the concept of absolute structure determination, which distinguishes between mirror-image isomers (enantiomers), is not applicable. This guide focuses on unambiguous structure determination—the conclusive confirmation of atomic connectivity and three-dimensional arrangement. For this purpose, single-crystal X-ray crystallography stands as the gold standard, providing a definitive and detailed molecular portrait.[3][4]

This guide compares the application of X-ray crystallography with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of the title compound.

Single-Crystal X-ray Crystallography: The Definitive Method

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passed through the crystal.[5] It is considered the most direct and reliable method for determining molecular structure, yielding unequivocal information on bond lengths, bond angles, and stereochemistry.[6]

While a specific crystal structure for the title compound is not publicly available, the following table presents representative data that would be obtained from a successful X-ray diffraction experiment on a similar pyrazole derivative.[7][8][9]

ParameterRepresentative ValueSignificance
Chemical FormulaC₇H₉ClN₂O₂Confirms elemental composition in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)~9.4Unit cell dimension.
b (Å)~20.0Unit cell dimension.
c (Å)~15.3Unit cell dimension.
β (°)~103Unit cell angle.
Volume (ų)~2800Volume of the unit cell.
Z4Number of molecules per unit cell.
Rgt(F) / R1< 0.06Agreement factor indicating a good quality refinement.
wRref(F²) / wR2< 0.16Weighted agreement factor for the refinement.

Note: These values are illustrative, based on published structures of related pyrazole compounds, and serve to exemplify the data obtained.[9]

The process of determining a crystal structure via X-ray diffraction involves several key stages:

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through methods like slow evaporation from a suitable solvent, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6][10]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled (usually to ~100 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam.[11] The crystal is rotated, and the diffraction pattern (the intensities and positions of thousands of reflections) is recorded on a detector.[4]

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[7]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, adjusting atomic positions and displacement parameters to best fit the experimental diffraction data, resulting in the final, highly accurate molecular structure.[7]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement Compound Synthesized Compound Crystallization Crystal Growth Compound->Crystallization SelectCrystal Select & Mount Crystal Crystallization->SelectCrystal DataCollection X-ray Diffraction Data Collection SelectCrystal->DataCollection DataProcessing Data Reduction & Unit Cell Determination DataCollection->DataProcessing Solve Structure Solution (Direct Methods) DataProcessing->Solve Refine Model Building & Structure Refinement Solve->Refine Final Final Crystal Structure (CIF File) Refine->Final

Caption: Experimental workflow for single-crystal X-ray crystallography.

Alternative & Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are essential for routine characterization and can provide structural insights when suitable crystals cannot be obtained.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).

ExperimentExpected Data for C₇H₉ClN₂O₂Significance
¹H NMR Signals for CH₃-N, CH₃-CH₂, CH₂-CH₃, and COOH protons.Confirms the presence and integration of different proton types.
¹³C NMR Seven distinct signals corresponding to each carbon atom.Confirms the number of unique carbon environments.
2D NMR (COSY) Correlation between CH₃ and CH₂ protons of the ethyl group.Establishes proton-proton coupling and connectivity.
2D NMR (HMBC) Correlations between protons and carbons two or three bonds away.Crucial for assembling the molecular skeleton.

HRMS provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental formula.[12]

ExperimentExpected Data for C₇H₉ClN₂O₂Significance
HRMS (e.g., ESI-TOF) Calculated Mass: 188.0353Confirms the elemental composition (C₇H₉ClN₂O₂) of the molecule.
MS/MS Fragmentation pattern.Provides structural information based on how the molecule breaks apart.

Comparative Analysis

The choice of technique depends on the specific question, the amount and nature of the sample, and the required level of certainty.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyHigh-Resolution MS
Sample State Solid (high-quality single crystal)SolutionSolid or Solution
Information 3D atomic arrangement, bond lengths/anglesAtomic connectivity, environment (in solution)Elemental formula, fragmentation
Certainty Unambiguous and definitiveHigh (often requires multiple experiments)High for formula, inferential for structure
Key Limitation Requires suitable single crystalsCan be complex for large moleculesDoes not provide stereochemical information
Destructive? No (crystal can be recovered)NoYes

In a typical drug development workflow, these techniques are used in a complementary fashion. MS and NMR are used for initial characterization and confirmation of the synthesized product. X-ray crystallography is then employed to provide the definitive, high-resolution structural proof required for regulatory submissions and to understand structure-activity relationships.

Logic_Flow cluster_spectroscopy Initial Characterization Synthesis Chemical Synthesis NMR NMR Spectroscopy (Connectivity) Synthesis->NMR MS Mass Spectrometry (Formula) Synthesis->MS Proposed Proposed Structure NMR->Proposed MS->Proposed Crystal Single-Crystal X-ray Crystallography Proposed->Crystal Confirmed Unambiguous 3D Structure Crystal->Confirmed

Caption: Integrated workflow for unambiguous structure elucidation.

Conclusion

For the unambiguous structure determination of this compound, single-crystal X-ray crystallography is the unparalleled method. It provides a definitive and high-resolution three-dimensional structure, which is critical for understanding its chemical properties and for applications in drug development and materials science. While NMR and MS are indispensable for routine analysis and confirmation of the chemical formula and connectivity, X-ray crystallography delivers the ultimate structural proof. Recent advances in techniques like microcrystal electron diffraction (MicroED) are also emerging as powerful tools for analyzing very small crystals, further expanding the capabilities of diffraction methods in modern research.[3][13][14]

References

A Comparative Analysis of Synthesis Routes for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, the selection of a synthetic pathway extends beyond mere yield and purity. The environmental footprint of a chemical process is a critical consideration, driven by both regulatory pressures and a growing commitment to sustainable practices. This guide provides a comparative analysis of different synthesis methods for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the production of pharmaceuticals and pesticides.[1][2][3] The comparison focuses on the environmental impact of traditional versus modern, "greener" approaches, supported by available experimental data.

Comparison of Key Synthesis Methods

The synthesis of this compound primarily involves the chlorination of a pyrazole precursor, followed by the hydrolysis of an ester group. The key difference between the methods lies in the chlorinating agent used. Here, we compare the traditional approach using sulfuryl chloride (SO₂Cl₂) with more environmentally benign alternatives: electrochemical chlorination and a method utilizing hydrogen peroxide with hydrochloric acid.

ParameterMethod 1: Traditional (Sulfuryl Chloride)Method 2: Electrochemical ChlorinationMethod 3: Hydrogen Peroxide & HCl
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)Electricity, in-situ generated chlorineHydrogen peroxide (H₂O₂) and Hydrochloric acid (HCl)
Key Byproducts Sulfur dioxide (SO₂), Hydrochloric acid (HCl)[4][5]Hydrogen gas (H₂), recyclable HCl[4]Water (H₂O)
Reported Yield (Ester) High (not specified in direct comparison)61.6% - 90%[4]Not specified
Yield (Hydrolysis) 88 - 95%[6]88 - 95% (assumed similar to traditional)[6]88 - 95% (assumed similar to traditional)[6]
Solvents Chlorinated solvents (e.g., Chloroform)Acetonitrile, Water[6]Not specified
Safety Concerns Corrosive, toxic byproducts, strong exotherm[4][5][7]Standard electrical safetyHandling of concentrated acid and peroxide
Environmental Impact Air pollution (SO₂), acid waste, use of hazardous reagents[4][5]Lower, eliminates corrosive reagents, allows for byproduct recycling[4]Reduced, avoids toxic sulfide and chloride gas production[8]

Experimental Protocols

Method 1: Traditional Synthesis via Sulfuryl Chloride (Illustrative Protocol)

This protocol is based on the general description of the traditional industrial method.[4][5]

  • Chlorination of Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate:

    • Dissolve ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate in a chlorinated solvent such as chloroform in a reaction vessel.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add sulfuryl chloride (SO₂Cl₂) to the reaction mixture while maintaining the temperature at 0°C.

    • After the addition is complete, warm the mixture to 50°C and stir for 1 hour.

    • Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis to Carboxylic Acid:

    • The crude ethyl ester is then subjected to hydrolysis.

    • Acidic Hydrolysis: Reflux the ester with 2M HCl for 2 hours to achieve a yield of 92-95%.[6]

    • Basic Hydrolysis: Stir the ester with 5% NaOH at 60°C for 1 hour for a yield of 88-90%.[6]

    • After hydrolysis, the product is isolated by filtration and purified by recrystallization.

Method 2: Electrochemical Chlorination

This protocol is based on a patented, more environmentally friendly method for the synthesis of the ethyl ester precursor.[4]

  • Preparation of the Electrolyte:

    • Prepare an electrolytic solution by dissolving 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester in a mixture of acetonitrile and aqueous hydrochloric acid.[4]

  • Electrolytic Chlorination:

    • Place the electrolyte in an electrochemical cell equipped with suitable electrodes (e.g., graphite anode and cathode).

    • Apply a constant current to initiate the chlorination reaction. Nascent chlorine is generated at the anode, which then reacts with the pyrazole ester.[9]

    • The byproduct, hydrochloric acid, can be recycled as a raw material for the electrolyte.[9]

  • Work-up and Isolation:

    • After the reaction is complete, evaporate the solvent and excess hydrochloric acid.

    • Extract the product with a suitable organic solvent and purify by reduced pressure distillation to obtain ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.[9]

    • The subsequent hydrolysis to the carboxylic acid follows the same procedure as in Method 1.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow of the compared synthesis methods and the general chemical transformation.

Comparative Workflow of Synthesis Methods cluster_0 Method 1: Traditional (Sulfuryl Chloride) cluster_1 Method 2: Electrochemical Chlorination cluster_2 Method 3: 'Greener' Chemical Chlorination M1_Start Start with Pyrazole Ester M1_Chlorination Chlorination with SOCl₂ in Chloroform M1_Start->M1_Chlorination M1_Waste Generates SO₂ and HCl waste M1_Chlorination->M1_Waste M1_Hydrolysis Hydrolysis (Acidic or Basic) M1_Chlorination->M1_Hydrolysis M1_Product Final Carboxylic Acid Product M1_Hydrolysis->M1_Product M2_Start Start with Pyrazole Ester M2_Chlorination Electrochemical Chlorination in Acetonitrile/HCl M2_Start->M2_Chlorination M2_Recycle HCl can be recycled M2_Chlorination->M2_Recycle M2_Hydrolysis Hydrolysis (Acidic or Basic) M2_Chlorination->M2_Hydrolysis M2_Product Final Carboxylic Acid Product M2_Hydrolysis->M2_Product M3_Start Start with Pyrazole Ester M3_Chlorination Chlorination with H₂O₂ and HCl M3_Start->M3_Chlorination M3_Byproduct Byproduct is Water M3_Chlorination->M3_Byproduct M3_Hydrolysis Hydrolysis (Acidic or Basic) M3_Chlorination->M3_Hydrolysis M3_Product Final Carboxylic Acid Product M3_Hydrolysis->M3_Product

Caption: A flowchart comparing the key stages and environmental considerations of different synthesis methods.

General Synthesis Pathway and Chlorination Alternatives cluster_options Chlorinating Agents Start Ethyl 1-methyl-3-ethyl- 1H-pyrazole-5-carboxylate Chlorination Chlorination at C4 Position Start->Chlorination Intermediate Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate Chlorination->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Product 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid Hydrolysis->Product SOCl2 Sulfuryl Chloride (Traditional) SOCl2->Chlorination Electro Electrochemical (Green Alternative) Electro->Chlorination H2O2_HCl H₂O₂ / HCl (Green Alternative) H2O2_HCl->Chlorination

Caption: The general two-step synthesis with different options for the critical chlorination step.

Conclusion

The choice of synthesis method for this compound has significant implications for the environmental performance of the overall process. While the traditional method using sulfuryl chloride is established, it presents considerable safety and environmental challenges due to its corrosive nature and the generation of toxic byproducts.[4][5] Newer methods, such as electrochemical chlorination and the use of hydrogen peroxide with hydrochloric acid, offer promising alternatives that align better with the principles of green chemistry.[4][8] These greener routes reduce the reliance on hazardous reagents and minimize harmful waste streams, thereby offering a more sustainable approach to the synthesis of this important chemical intermediate. Further research and development in these areas are crucial for their broader industrial adoption.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Improper disposal can lead to environmental contamination and health risks. The primary directive for this compound is disposal as hazardous waste through a licensed waste disposal company, in accordance with all local and national regulations.[1][2]

Hazard Profile and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2]
Eye Irritation (Category 2)H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Step-by-Step Disposal Protocol

This protocol outlines the immediate procedures for managing waste generated from the use of this compound in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unreacted or waste this compound in a designated, properly labeled, and sealed container.

    • This container should be made of a material compatible with the chemical.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as pipette tips, weigh boats, gloves, and absorbent paper, must be treated as hazardous waste.

    • Place these items in a separate, clearly labeled hazardous waste container. Do not mix with general laboratory trash.

  • Solutions:

    • Aqueous or solvent solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container for liquids.

    • Ensure the container is compatible with the solvent used.

    • Indicate all chemical components and their approximate concentrations on the label.

2. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.

  • Evacuate and Ventilate:

    • Alert personnel in the immediate area and restrict access.

    • Ensure the area is well-ventilated; if the spill is significant, evacuate the lab.

  • Containment:

    • For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[1]

    • For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Cleanup and Disposal:

    • Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

    • Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

    • Take off any contaminated clothing and wash it before reuse.[1][2]

3. Final Disposal:

  • All generated hazardous waste must be disposed of through a licensed and approved waste disposal company.[1][2]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Do not discharge any amount of this chemical into drains or the environment.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_waste_type Waste Characterization cluster_disposal_actions Disposal & Cleanup Actions cluster_final_disposal Final Disposition start Start: Handling 4-Chloro-3-ethyl- 1-methyl-1H-pyrazole-5-carboxylic acid ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated solid_waste Solid Chemical Waste waste_generated->solid_waste Yes contaminated_materials Contaminated Labware (Gloves, Wipes, etc.) waste_generated->contaminated_materials liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste spill Accidental Spill waste_generated->spill collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_contaminated Collect in Labeled Hazardous Solid Waste Container contaminated_materials->collect_contaminated collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid spill_cleanup Contain with Inert Absorbent, Clean Area, Collect Waste spill->spill_cleanup store_waste Store Sealed Containers in Designated Area collect_solid->store_waste collect_contaminated->store_waste collect_liquid->store_waste spill_cleanup->store_waste licensed_disposal Arrange Pickup by Licensed Waste Disposal Company store_waste->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide offers step-by-step procedures to ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities in a fume hood) Safety glasses with side shieldsNitrile or butyl rubber glovesStandard laboratory coatNot generally required within a certified chemical fume hood
Handling larger quantities or outside of a fume hood Chemical safety goggles and a full-face shieldNitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatN95 respirator or a full-face respirator with acid gas cartridges
Cleaning spills Chemical safety goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsN95 respirator or a full-face respirator with acid gas cartridges
Waste disposal Safety glasses with side shields (minimum); goggles for potential splashesNitrile or butyl rubber glovesLaboratory coatNot generally required if handling sealed containers

Experimental Protocols: Safe Handling and Disposal

Adherence to the following detailed protocols is mandatory for all personnel handling this compound.

Handling and Use Protocol
  • Engineering Controls : All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment : Before beginning any procedure, don the appropriate PPE as outlined in the table above.

  • Weighing : When weighing the solid, use a disposable weigh boat. Avoid creating dust.[3]

  • Solution Preparation : When dissolving the solid, slowly add the compound to the solvent to avoid splashing. If dissolving in water, be aware that some carboxylic acids can generate heat.

  • General Hygiene : Avoid contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Spill Cleanup Protocol
  • Evacuation and Notification : For large spills, evacuate the immediate area and notify laboratory personnel and the safety officer.

  • Containment : For small spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for acids.[4]

  • Neutralization : Cautiously neutralize the spilled solid with sodium bicarbonate or soda ash.[4][5][6] Be aware that this may cause fizzing.

  • Absorption and Collection : Once neutralized, absorb the material with an inert absorbent.[6] Carefully scoop the mixture into a designated, labeled hazardous waste container. Avoid raising dust during cleanup.

  • Decontamination : Clean the spill area with soap and water.

  • Waste Disposal : Dispose of all cleanup materials as halogenated organic waste.

Disposal Plan
  • Waste Segregation : this compound is a halogenated organic compound. All waste containing this substance, including contaminated consumables, must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.[7][8][9] Do not mix with non-halogenated waste.[9]

  • Container Management : Use a compatible, leak-proof container with a secure lid for waste collection.[10] Keep the container closed when not in use.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (irritant).

  • Disposal Route : Halogenated organic waste is typically disposed of via incineration by a licensed hazardous waste management company.[7] Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this compound down the drain.[8][9]

Visualizing Safety Workflows

To further clarify the procedural logic, the following diagrams illustrate the key decision-making and action pathways for handling and emergency response.

cluster_handling Safe Handling Workflow start Start: Prepare to handle chemical ppe Don Appropriate PPE start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weigh Weigh solid carefully, avoid dust fume_hood->weigh dissolve Dissolve solid by adding to solvent slowly weigh->dissolve wash Wash hands thoroughly after handling dissolve->wash end Procedure Complete wash->end

Caption: Workflow for the safe handling of this compound.

cluster_disposal Waste Disposal Workflow start Start: Generate Waste segregate Segregate into 'Halogenated Organic Waste' container start->segregate label_waste Label container with 'Hazardous Waste' and chemical name segregate->label_waste close_container Keep container securely closed label_waste->close_container request_pickup Arrange for disposal via institutional hazardous waste program close_container->request_pickup end Disposal Complete request_pickup->end

Caption: Procedural steps for the correct disposal of halogenated organic waste.

By implementing these safety and logistical measures, your laboratory can maintain a secure environment for groundbreaking research while ensuring the well-being of all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.